molecular formula C22H21NO2S B555618 h-d-cys(trt)-oh CAS No. 25840-82-8

h-d-cys(trt)-oh

Cat. No.: B555618
CAS No.: 25840-82-8
M. Wt: 363.5 g/mol
InChI Key: DLMYFMLKORXJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Cys(Trt)-OH is a protected D-cysteine derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for introducing cysteine residues with a trityl (Trt)-protected thiol side chain. This protection is essential for the synthesis of complex peptide architectures, especially cyclic peptides, which are promising therapeutic leads due to their stability and rigidity . The compound's value is highlighted in advanced cyclization strategies like the Cysteinyl Prolyl Ester (CPE) method, which enables efficient backbone cyclization of peptides via native chemical ligation. This method is instrumental in constructing diverse libraries of cyclic RGD peptides, which are studied for their potent inhibitory activity against integrin-ligand interactions, such as with αvβ6 integrin . Furthermore, the cysteine residues incorporated using this derivative can be strategically modified post-cyclization through desulfurization or alkylation (e.g., methylation) to further diversify the peptide library and explore structure-activity relationships . This makes this compound a versatile tool for medicinal chemists aiming to develop novel inhibitors for protein-protein interactions. For Research Use Only. Not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-tritylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYFMLKORXJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870994
Record name S-(Triphenylmethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25683-09-4, 25840-82-8, 2799-07-7
Record name S-(Triphenylmethyl)cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25683-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine, D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Trityl-L-cysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Trityl-L-cysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to H-D-Cys(Trt)-OH: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of S-trityl-D-cysteine (H-D-Cys(Trt)-OH), a critical building block in modern peptide synthesis and drug discovery.

Core Chemical Properties and Structure

This compound, systematically named (2S)-2-amino-3-(tritylthio)propanoic acid, is a protected form of the non-proteinogenic amino acid D-cysteine. The bulky trityl (triphenylmethyl) group on the thiol side chain provides robust protection during peptide synthesis, preventing unwanted side reactions such as oxidation and disulfide bond formation. This protection is readily removed under acidic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols.

Chemical Structure

The structure of this compound is characterized by a chiral center at the alpha-carbon in the D-configuration and the S-trityl protected thiol group.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name (2S)-2-amino-3-(tritylthio)propanoic acid[1]
Synonyms S-trityl-D-cysteine, D-Cys(Trt)-OH[2]
CAS Number 25840-82-8[2]
Molecular Formula C₂₂H₂₁NO₂S[2]
Molecular Weight 363.47 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 190 °C[2]
Solubility Sparingly soluble in water (0.022 g/L at 25°C). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
Optical Rotation [α]20/D = -60 ± 2º (c=1.108 in MeOH)[2]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm), the alpha-proton of the cysteine backbone, and the beta-protons adjacent to the sulfur atom.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the carbons of the trityl group, the carbonyl carbon of the carboxylic acid, the alpha-carbon, and the beta-carbon of the cysteine residue.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, C=O stretching of the carboxylic acid, and C-S stretching.

  • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak corresponding to the molecule's mass.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent deprotection of the trityl group in peptide synthesis.

Synthesis of this compound

The synthesis of S-trityl-D-cysteine is typically achieved by reacting D-cysteine with triphenylmethanol in the presence of an acid.[3]

Workflow for the Synthesis of this compound

synthesis_workflow start D-Cysteine + Triphenylmethanol reaction React in Trifluoroacetic Acid (TFA) (Room Temperature, 2 hours) start->reaction cooling Cool to 0°C reaction->cooling neutralization Neutralize with 4N NaOH (aq) to pH 4-5 cooling->neutralization precipitation Add Anhydrous Ether neutralization->precipitation product This compound (Precipitate) precipitation->product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve D-cysteine (1.0 equivalent) in trifluoroacetic acid (TFA).

  • Addition of Trityl Source: To the stirred solution, add triphenylmethanol (1.0 equivalent) at room temperature.

  • Reaction: Allow the reaction to proceed with stirring at room temperature for approximately 2 hours.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath.

  • Precipitation: Slowly add anhydrous diethyl ether to the cooled reaction mixture.

  • Neutralization: While stirring, carefully add 4 N aqueous sodium hydroxide solution dropwise to adjust the pH to between 4 and 5. This will induce the precipitation of the product.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid product with cold water and diethyl ether to remove any unreacted starting materials and byproducts. Dry the product under vacuum to yield S-trityl-D-cysteine.

Deprotection of the S-Trityl Group in Peptide Synthesis

The removal of the S-trityl group is a critical step in the synthesis of cysteine-containing peptides. This is typically performed concurrently with the cleavage of the peptide from the solid-phase resin using a strong acid cocktail containing scavengers.

Workflow for S-Trityl Deprotection and Peptide Cleavage

deprotection_workflow start Peptide-Cys(Trt)-Resin cleavage Treat with TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O) (Room Temperature, 1.5-2 hours) start->cleavage precipitation Precipitate Peptide in Cold Diethyl Ether cleavage->precipitation isolation Centrifuge and Wash with Cold Ether precipitation->isolation product Crude Peptide with Free Thiol (-SH) isolation->product

References

An In-Depth Technical Guide to H-D-Cys(Trt)-OH: Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the physicochemical properties of S-Trityl-D-cysteine, commonly abbreviated as H-D-Cys(Trt)-OH. This compound is a protected derivative of the amino acid D-cysteine, a crucial component in many peptide synthesis and drug discovery applications. The trityl (Trt) group serves as a bulky and acid-labile protecting group for the thiol side chain of cysteine, preventing unwanted side reactions during chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

PropertyValue
Molecular Formula C22H21NO2S[1][2][3]
Molecular Weight 363.47 g/mol [1][4][5][6]
Synonyms S-Trityl-D-cysteine, D-Cysteine(Trt)-OH[2][3]
CAS Number 25840-82-8[1][2][3]

Structural Representation

To understand the spatial arrangement and functional components of this compound, a logical diagram illustrating the connectivity of its core moieties is provided. The molecule is composed of a central D-cysteine backbone, with its thiol group protected by a triphenylmethyl (trityl) group.

H_D_Cys_Trt_OH_Structure cluster_cysteine D-Cysteine Backbone cluster_trityl Trityl Protecting Group alpha_carbon Alpha-Carbon (α) carboxyl Carboxyl Group (-COOH) alpha_carbon->carboxyl amino Amino Group (-NH2) alpha_carbon->amino thiol Thiol Group (-SH) alpha_carbon->thiol trityl Triphenylmethyl (Trt) thiol->trityl Covalent Bond (Thioether Linkage)

Caption: Logical relationship of this compound components.

Experimental Considerations

Methodology for Deprotection:

The removal of the S-trityl group is a critical step in many synthetic workflows. A standard protocol involves acid-catalyzed cleavage.

  • Reagent Preparation: A common deprotection cocktail consists of trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water. A typical mixture is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v). The scavengers are essential to capture the released trityl cations, preventing side reactions with other nucleophilic residues like tryptophan.

  • Reaction Conditions: The protected peptide or compound is dissolved in the deprotection cocktail. The reaction is typically stirred at room temperature.

  • Monitoring: The progress of the deprotection can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to ensure complete removal of the trityl group.

  • Work-up: Following complete deprotection, the TFA is typically removed under a stream of nitrogen or by rotary evaporation. The deprotected product is then precipitated and washed with cold diethyl ether to remove the scavengers and cleaved trityl groups.

  • Purification: The final product is often purified using preparative HPLC to achieve high purity.

This guide serves as a foundational resource for professionals working with this compound. Accurate knowledge of its molecular weight and formula is paramount for successful experimental design and execution in the fields of peptide chemistry and drug development.

References

The Solubility Profile of H-D-Cys(Trt)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility characteristics of S-Trityl-D-Cysteine (H-D-Cys(Trt)-OH), a critical building block in peptide synthesis and drug development. This guide provides quantitative solubility data, detailed experimental protocols for solubility determination, and an exploration of its biological context.

Introduction

This compound, or S-Trityl-D-Cysteine, is a protected form of the amino acid D-cysteine. The bulky trityl group on the sulfur atom prevents unwanted side reactions during peptide synthesis, making it a valuable reagent for the creation of complex peptides and peptidomimetics. Understanding its solubility in various solvents is paramount for optimizing reaction conditions, purification protocols, and formulation development. This technical guide consolidates available solubility data, outlines standard experimental methodologies for its determination, and provides insight into its mechanism of action as a kinesin Eg5 inhibitor.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents, with Dimethyl Sulfoxide (DMSO) being the most common. However, discrepancies exist in the reported values, which may be attributable to variations in experimental conditions such as temperature, purity of the compound, and the presence of moisture. The solubility of the L-enantiomer, H-L-Cys(Trt)-OH, is also included for comparative purposes, as it is expected to have similar physical properties.

SolventCompoundReported SolubilityMolar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO) This compound100 mg/mL[1]275.13 mMUltrasonic treatment may be required. Hygroscopic DMSO can significantly impact solubility.[1]
H-L-Cys(Trt)-OH≥124.4 mg/mL[2]≥342.2 mM
H-L-Cys(Trt)-OH5 mg/mL[3]13.75 mMUse of fresh DMSO is recommended as moisture can reduce solubility.[3]
H-L-Cys(Trt)-OHup to 20 mg/ml[4]up to 55.0 mM
Methanol H-L-Cys(Trt)-OH~1 mg/mL[5]~2.75 mMThe solvent should be purged with an inert gas.[5]

Note: The significant variations in reported DMSO solubility highlight the importance of empirical determination for specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, standardized experimental protocols are essential. The following are widely accepted methods for determining the thermodynamic and kinetic solubility of compounds like this compound.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method, established by Higuchi and Connors, is considered the gold standard for determining thermodynamic (equilibrium) solubility.[6] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, DMF, DCM, Methanol, Ethanol, Acetonitrile, aqueous buffers)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Analytical method for concentration determination (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the suspension to settle.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.[7] This method measures the concentration at which a compound precipitates out of solution under specific conditions.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mg/mL)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate

  • Automated liquid handler (optional)

  • Plate reader capable of detecting turbidity or light scattering

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume of the DMSO stock solutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effect.

  • Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Biological Context: Inhibition of Mitotic Kinesin Eg5

Both the D- and L-enantiomers of S-trityl-cysteine have been identified as potent and specific inhibitors of the human mitotic kinesin Eg5.[8] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[8][9] Inhibition of Eg5 leads to a characteristic mitotic arrest with the formation of monoastral spindles, which ultimately can trigger apoptosis in proliferating cells.[8][10] This makes Eg5 an attractive target for cancer chemotherapy.

Signaling Pathway of Eg5 Inhibition by S-Trityl-Cysteine

The following diagram illustrates the conceptual pathway of Eg5 inhibition by S-trityl-cysteine and its downstream consequences. S-trityl-cysteine acts as an allosteric inhibitor, binding to a pocket on the Eg5 motor domain distinct from the ATP and microtubule binding sites.[9][11] This binding event prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules, leading to mitotic arrest. In some cancer models, downstream effects on survival pathways such as the PI3K-Akt pathway have been observed.[12][13]

Eg5_Inhibition_Pathway cluster_cell Proliferating Cell This compound This compound Eg5 Eg5 This compound->Eg5 Allosteric Inhibition Microtubule_Sliding Microtubule Sliding Eg5->Microtubule_Sliding Drives PI3K_Akt PI3K/Akt Pathway Eg5->PI3K_Akt May Influence Bipolar_Spindle Bipolar Spindle Formation Microtubule_Sliding->Bipolar_Spindle Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) Bipolar_Spindle->Mitotic_Arrest Blockade Cell_Division Cell_Division Bipolar_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

Eg5 Inhibition Pathway by S-Trityl-Cysteine
Experimental Workflow for Assessing Eg5 Inhibition

The following workflow outlines the key steps in evaluating the inhibitory activity of a compound like this compound against Eg5.

Eg5_Inhibition_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays ATPase_Assay Eg5 ATPase Assay (Basal and Microtubule-stimulated) Microtubule_Gliding Microtubule Gliding Assay Binding_Assay Binding Affinity Assay (e.g., ITC, SPR) Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Binding_Assay->Data_Analysis Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Mitotic_Arrest_Assay Mitotic Arrest Assay (Immunofluorescence for Spindle Morphology) Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Analysis->Data_Analysis Compound_Synthesis Compound Synthesis and Purification (this compound) Compound_Synthesis->ATPase_Assay Compound_Synthesis->Cell_Viability

Workflow for Evaluating Eg5 Inhibitors

Conclusion

References

A Comprehensive Technical Guide to H-D-Cys(Trt)-OH for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-D-Cys(Trt)-OH, a critical building block in modern peptide chemistry. This document covers its fundamental properties, supplier information, applications in solid-phase peptide synthesis (SPPS), and its relevance in the field of drug development.

Core Properties of this compound

This compound, chemically known as S-trityl-D-cysteine, is a derivative of the amino acid D-cysteine where the thiol group is protected by a triphenylmethyl (trityl) group. This protection is essential to prevent unwanted side reactions during peptide synthesis.

PropertyValueReference
CAS Number 25840-82-8[1][2]
Molecular Formula C22H21NO2S[1][2]
Molecular Weight 363.47 g/mol [1]
Appearance White to off-white solid[1]
Synonyms S-Trityl-D-cysteine, D-Cysteine(Trt)-OH[2]

Supplier Information

This compound is commercially available from a variety of suppliers specializing in reagents for peptide synthesis and chemical research. Notable suppliers include:

  • MedchemExpress

  • P&S Chemicals

  • Aapptec Peptides

  • Protheragen

  • Carbolution

  • ChemicalBook

This compound in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The trityl protecting group offers a key advantage due to its acid lability, allowing for its removal during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).

Experimental Workflow for SPPS using this compound

The following diagram outlines the typical workflow for incorporating an this compound residue into a peptide chain during SPPS.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-Protected Amino Acid Fmoc_AA->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Coupling2 Coupling Wash2->Coupling2 H_D_Cys This compound H_D_Cys->Coupling2 Wash3 DMF Wash Coupling2->Wash3 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash3->Deprotection2 Wash4 DMF Wash Deprotection2->Wash4 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash4->Cleavage Peptide Purified Peptide Cleavage->Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodologies

Fmoc Deprotection:

  • The resin-bound peptide is treated with a 20% solution of piperidine in dimethylformamide (DMF) for 5-20 minutes to remove the N-terminal Fmoc protecting group.

  • The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound:

  • This compound is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in the presence of a base such as N,N-diisopropylethylamine (DIEA).

  • The activated amino acid solution is added to the deprotected resin-bound peptide, and the mixture is agitated for 1-2 hours to facilitate amide bond formation.

  • A Kaiser test can be performed to confirm the completion of the coupling reaction.

Cleavage and Trityl Deprotection:

  • The final peptide is cleaved from the solid support, and the trityl and other side-chain protecting groups are removed simultaneously using a cleavage cocktail.

  • A common cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive trityl cations released during deprotection, preventing side reactions.

  • For peptides containing multiple cysteine residues, 1,2-ethanedithiol (EDT) can be added to the cocktail to minimize oxidation.

Minimizing Racemization

A significant challenge in peptide synthesis is the potential for racemization, the conversion of a stereoisomer into a mixture of enantiomers. Cysteine residues are particularly susceptible to racemization during the activation and coupling steps. The extent of racemization is highly dependent on the coupling reagents, base, and solvent used.

Coupling ReagentBase/AdditiveS-Protecting Group% Epimer (D-form)Reference
TBTUDIEATrt2.6[3]
TBTUNMMTrt1.8[3]
TBTUTMPTrt0.4[3]
DIPCDIHOBtTrt0.3[3]
PPAACollidineTrt0.2[3]

TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TMP: 2,4,6-Collidine; DIPCDI: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; PPAA: Phosphonic acid anhydride. Data from a model peptide synthesis.

The data indicates that the choice of base significantly impacts the level of racemization, with sterically hindered bases like collidine (TMP) and the use of carbodiimide activators like DIPCDI with HOBt leading to lower levels of epimerization.

Applications in Drug Development

The incorporation of D-amino acids, such as D-cysteine, into peptide-based drug candidates is a key strategy for enhancing their therapeutic potential. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short half-life.

The inclusion of this compound in the synthesis of therapeutic peptides confers resistance to enzymatic degradation. This increased stability leads to a longer plasma half-life and improved pharmacokinetic profiles of the drug candidate.

Furthermore, the L-enantiomer of Cys(Trt)-OH has been identified as an inhibitor of the mitotic kinesin Eg5, a target for anticancer drug development. While the direct biological activity of this compound itself is not as extensively studied, its role as a building block for creating more stable and potent peptide therapeutics is of significant interest to drug development professionals. The ability to create peptides with specific D-cysteine placements allows for the fine-tuning of their structure and function, potentially leading to improved efficacy and reduced side effects.

The following diagram illustrates the logical relationship between the use of this compound and the desired outcomes in drug development.

DrugDev_Logic Start This compound SPPS Solid-Phase Peptide Synthesis Start->SPPS D_Peptide Peptide containing D-Cysteine SPPS->D_Peptide Stability Increased Resistance to Proteolytic Degradation D_Peptide->Stability HalfLife Longer Plasma Half-Life Stability->HalfLife PK_Profile Improved Pharmacokinetic Profile HalfLife->PK_Profile Therapeutic Enhanced Therapeutic Potential PK_Profile->Therapeutic

References

The Cornerstone of Cysteine-Containing Peptide Synthesis: A Technical Guide to H-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the incorporation of cysteine residues presents a unique set of challenges and opportunities. The nucleophilic thiol side chain of cysteine is both a key functional element, crucial for forming disulfide bridges that dictate tertiary structure and biological activity, and a primary site for undesirable side reactions. Effective protection of this thiol group is therefore paramount for a successful synthetic strategy. This in-depth technical guide elucidates the fundamental principles and practical applications of H-D-Cys(Trt)-OH, a cornerstone building block in modern solid-phase peptide synthesis (SPPS).

The Trityl Group: A Robust Shield for Cysteine's Thiol

The trityl (Trt) group, a triphenylmethyl moiety, serves as a highly effective and widely used protecting group for the sulfhydryl side chain of cysteine. Its utility in Fmoc-based SPPS is underpinned by a set of key chemical properties:

  • Base Stability: The Trt group is stable to the basic conditions required for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF), ensuring the integrity of the cysteine side chain throughout the iterative cycles of peptide elongation.[2]

  • Steric Hindrance: The bulky nature of the trityl group provides excellent steric protection, effectively shielding the thiol from participating in unwanted side reactions during synthesis.[2]

Quantitative Data on Performance

The performance of this compound in peptide synthesis can be evaluated through several key metrics, most notably the degree of racemization during coupling and the efficiency of cleavage and deprotection.

Table 1: Racemization of Fmoc-Cys(Trt)-OH with Various Coupling Reagents

Coupling Reagent/MethodBase% D-Isomer Formation (Racemization)Reference
DIPCDI/Oxyma Pure-3.3%[3]
HCTU/DIEA (Microwave, 50°C)DIEA10.9%[3]
HCTU/DIEA (Microwave, 80°C)DIEA26.6%[3]
PyBop/DIPEADIPEAComparable to Fmoc derivatives[3]
EDCI/HOBt-Comparable to Fmoc derivatives[3]
HATU/DIPEADIPEAComparable to Fmoc derivatives[3]

Table 2: Impact of Cleavage Conditions on Side-Product Formation for Cys(Trt)-Containing Peptides

Cleavage CocktailTemperatureTimeC-terminal Cys S-t-butylation (%)Reference
TFA/TIS/H₂O (95:2.5:2.5)25°C1h15.4%[4]
TFA/TIS/H₂O (95:2.5:2.5)40°C2h32.3%[4]
TFA/TFMSA/TIS/H₂O (89:1:2.5:7.5)Room Temp30 min29.7%[4]

Experimental Protocols

Coupling of Fmoc-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis

This protocol outlines the manual coupling of Fmoc-D-Cys(Trt)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-D-Cys(Trt)-OH

  • Peptide-resin with a free amine

  • Coupling reagent (e.g., DIC/Oxyma Pure)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.

  • Washing: After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Cleavage and Deprotection of a Cys(Trt)-Containing Peptide from the Resin

This protocol describes the final cleavage of the peptide from the solid support and the simultaneous removal of the Trt group and other acid-labile protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/v/v/v)[5]

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.

  • Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether twice to remove scavengers and byproducts. Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Analysis of Peptide Purity by RP-HPLC

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.[6]

  • HPLC Analysis:

    • Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

    • Inject the peptide sample.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration.

    • Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).[7]

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.[8]

Visualizing Core Concepts

experimental_workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Cys(Trt)-OH + Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Final Cleavage & Deprotection (TFA + Scavengers) Repeat->Cleavage Final cycle complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis Final_Peptide Final Pure Peptide Analysis->Final_Peptide

Caption: Experimental workflow for Fmoc-based solid-phase peptide synthesis (SPPS) of a peptide containing this compound.

trityl_cleavage Cys_Trt Cys(Trt)-Peptide Trityl_Cation Trityl Cation (Trt+) (Reactive) Cys_Trt->Trityl_Cation + TFA Deprotected_Cys Deprotected Cys-Peptide (Nucleophilic Thiol) Cys_Trt->Deprotected_Cys + TFA TFA TFA (Trifluoroacetic Acid) Triphenylmethane Triphenylmethane (Inert) Trityl_Cation->Triphenylmethane + TIS Reattachment Re-attachment (Side Reaction) Trityl_Cation->Reattachment Deprotected_Cys->Reattachment TIS TIS (Triisopropylsilane) (Scavenger) TIS->Triphenylmethane

Caption: Mechanism of Trityl group cleavage and the essential role of scavengers like TIS.

Eg5_inhibition cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Spindle Formation Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Eg5 Eg5 Kinesin (Motor Protein) Eg5->Prophase Slides microtubules apart Inhibition Inhibition Eg5->Inhibition Microtubules Microtubules Microtubules->Eg5 STLC S-trityl-L-cysteine (H-Cys(Trt)-OH) STLC->Eg5 Binds to motor domain Monoastral_Spindle Monoastral Spindle Formation (Mitotic Arrest) Inhibition->Monoastral_Spindle Apoptosis Apoptosis (Cell Death) Monoastral_Spindle->Apoptosis

Caption: Signaling pathway of Eg5 kinesin inhibition by S-trityl-L-cysteine, leading to mitotic arrest.

Conclusion

This compound is an indispensable tool in the synthesis of cysteine-containing peptides. Its robust protection of the thiol side chain, coupled with its straightforward deprotection under standard cleavage conditions, makes it a reliable and cost-effective choice for both routine and complex peptide synthesis. A thorough understanding of its chemical properties, potential side reactions, and optimized experimental protocols, as outlined in this guide, is crucial for researchers and drug development professionals to harness its full potential in advancing peptide-based therapeutics and scientific discovery. The judicious selection of coupling reagents and cleavage cocktails, informed by quantitative data, will ultimately lead to higher purity, improved yields, and the successful synthesis of target peptides.

References

An In-depth Technical Guide to Trityl Protection of Cysteine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The strategic use of protecting groups is a fundamental cornerstone in modern peptide synthesis and drug development. For the amino acid cysteine, with its highly reactive thiol side chain, effective protection is paramount to prevent unwanted side reactions and ensure the precise assembly of complex peptide sequences. Among the arsenal of available thiol-protecting groups, the trityl (Trt) group stands out for its widespread application, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations of trityl protection for cysteine.

Core Principles of the Trityl Protecting Group

The trityl group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group. Its primary function in peptide synthesis is to shield the nucleophilic thiol group of the cysteine side chain, thereby preventing undesired oxidation to form premature disulfide bonds or other side reactions.[1]

Key Characteristics:

  • Acid Labile: The Trt group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the solid support in Fmoc SPPS.[1]

  • Base Stability: It is stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[1] This orthogonality is a key advantage of the Fmoc/Trt strategy.

  • Steric Hindrance: The bulkiness of the trityl group provides excellent steric protection for the thiol functionality.[1]

Applications in Peptide Synthesis and Drug Development

The trityl group is instrumental in the synthesis of peptides containing cysteine residues. Its application prevents a range of potential side reactions, thereby enhancing the purity and yield of the final peptide.[1]

  • Solid-Phase Peptide Synthesis (SPPS): Fmoc-Cys(Trt)-OH is a standard building block in Fmoc-based SPPS for the synthesis of peptides containing free thiol groups.[1] The Trt group remains intact during the iterative cycles of peptide chain elongation and is conveniently removed during the final cleavage step.

  • Regioselective Disulfide Bond Formation: In the synthesis of peptides with multiple disulfide bonds, the trityl group can be used in combination with other orthogonal protecting groups (e.g., Acm, StBu).[2] This allows for the selective deprotection and formation of disulfide bridges in a controlled manner.[3]

  • Drug Development: S-trityl-L-cysteine (STLC) itself has been identified as a potent inhibitor of the mitotic kinesin Eg5, a target for cancer chemotherapy.[4][5][6] This has spurred interest in the development of STLC derivatives as potential anticancer agents.[7][8]

Quantitative Data on Trityl and Related Protecting Groups

The acid lability of the trityl group can be modulated by introducing electron-donating groups to the phenyl rings, leading to derivatives with varying degrees of acid sensitivity. This allows for finer control over deprotection strategies.

Protecting GroupStructureRelative Acid LabilityTypical Deprotection ConditionsDeprotection TimeYieldNotes
Trityl (Trt) TriphenylmethylLeast Labile95% TFA, 2.5% H₂O, 2.5% TIS2-4 hours>90%Slowly cleaved by 1-3% TFA.[9] The high stability of the trityl cation can lead to incomplete deprotection; scavengers are crucial.[10]
4-Methoxytrityl (Mmt) (4-Methoxyphenyl)diphenylmethylMore Labile than Trt1% TFA in DCM/TIS (95:5 v/v)Minutes>95%Useful for on-resin selective deprotection and cyclization.[9][11]
4-Methyltrityl (Mtt) (4-Methylphenyl)diphenylmethylMore Labile than Trt1-2% TFA in DCMMinutes>95%Offers intermediate lability between Trt and Mmt.[1]

Experimental Protocols

This protocol describes the synthesis of the commonly used building block, Fmoc-Cys(Trt)-OH.[1]

Materials:

  • Fmoc-Cys-OH

  • Trityl chloride (Trt-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-Cys-OH in a mixture of DCM and DMF.

  • Add DIPEA to the solution to act as a base.

  • Slowly add a solution of trityl chloride in DCM to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water to remove DIPEA hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield pure Fmoc-Cys(Trt)-OH.

This protocol outlines the general steps for incorporating a trityl-protected cysteine into a peptide chain using manual Fmoc-SPPS.[1]

Materials:

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

  • Resin (e.g., Wang resin, Rink amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (including Fmoc-Cys(Trt)-OH for the desired position) (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold diethyl ether and dry the crude peptide.

    • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

This protocol describes the oxidative deprotection of S-trityl cysteine to form a disulfide bond.[12]

Materials:

  • Trityl-protected peptide

  • Dichloromethane (DCM)

  • 0.1 M solution of iodine in DCM

  • 0.2 M citrate buffer containing ascorbic acid (5 mg/mL)

Procedure:

  • Dissolve the protected peptide in DCM (1 mL/mmol peptide).

  • Add the 0.1 M solution of iodine in DCM (22 mL/mmol peptide).

  • Stir for 5 minutes at room temperature.

  • Add the 0.2 M citrate buffer containing ascorbic acid (100 mL of buffer per mmol peptide) to quench the reaction.

  • Isolate the peptide by chromatography on a suitable column (e.g., Sephadex).

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Cys Cysteine (Free Thiol) CysTrt S-Trityl-Cysteine (Protected Thiol) Cys->CysTrt Protection TrtCl Trityl Chloride (Trt-Cl) + Base (DIPEA) TrtCl->CysTrt CysTrt_deprotect S-Trityl-Cysteine FreeCys Cysteine (Free Thiol) CysTrt_deprotect->FreeCys Deprotection TFA TFA + Scavengers (TIS) TFA->FreeCys

Caption: Chemical workflow for the protection and deprotection of a cysteine side chain using the trityl group.

SPPS_Workflow start Start: Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash Wash (DMF) fmoc_deprotection->wash 1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) coupling->wash 3 wash->coupling 2 repeat Repeat n times wash->repeat 4 repeat->fmoc_deprotection Yes final_cleavage Final Cleavage & Deprotection (TFA/TIS) repeat->final_cleavage No purification Purification (RP-HPLC) final_cleavage->purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a trityl-protected cysteine.

Orthogonal_Protection cluster_step1 Step 1: First Deprotection & Oxidation cluster_step2 Step 2: Second Deprotection & Oxidation Peptide Peptide Chain Cys(Trt) Cys(Acm) Deprotect_Acm Deprotect Acm (e.g., I₂) Peptide:cys2->Deprotect_Acm Orthogonal Removal Disulfide1 First Disulfide Bond Formed Deprotect_Acm->Disulfide1 Deprotect_Trt Deprotect Trt (TFA) Disulfide1->Deprotect_Trt Peptide with one disulfide bond Disulfide2 Second Disulfide Bond Formed Deprotect_Trt->Disulfide2

Caption: Logical relationship demonstrating the orthogonal protection strategy for regioselective disulfide bond formation.

References

An In-depth Technical Guide to the Safe Handling of H-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for H-D-Cys(Trt)-OH (S-Trityl-D-cysteine), a protected amino acid derivative commonly utilized in peptide synthesis. Adherence to these guidelines is essential for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Disclaimer: Specific safety data for this compound is limited. This guide incorporates data from its L-enantiomer, H-Cys(Trt)-OH, and the closely related N-terminally protected compound, Fmoc-Cys(Trt)-OH. It is imperative to always consult the most current Safety Data Sheet (SDS) provided by your specific supplier and to conduct a thorough risk assessment before handling this chemical.[1]

Hazard Identification and Potential Health Effects

While some suppliers do not classify this compound as a hazardous substance under OSHA or GHS regulations, it is prudent to handle it with care as potential hazards may not be fully investigated.[2][3] The primary risks are associated with physical contact and inhalation of the powder.

Potential Health Effects Summary [2]

Exposure RoutePotential Effects
Inhalation May be harmful if inhaled. Can cause respiratory tract irritation.
Skin Contact May be harmful if absorbed through the skin. Can cause skin irritation.
Eye Contact May cause eye irritation.
Ingestion May be harmful if swallowed.

Note: No quantitative toxicological data (e.g., LD50) was available in the reviewed sources.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource(s)
Chemical Name S-Trityl-D-cysteine[4]
CAS Number 25840-82-8[4][5][6]
Molecular Formula C22H21NO2S[4][5][6][7]
Molecular Weight 363.47 g/mol [5][7]
Appearance White to off-white solid powder[5]
Melting Point 182-183°C (decomposes)[7]
Solubility Soluble in DMSO[5][7][8]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the chemical's stability and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, particularly in its powdered form.[3][9]

Protection TypeSpecificationSource(s)
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves before use.[2][3][9]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation. If significant dust is generated, a NIOSH-approved respirator should be used.[1][2][9]
General Handling Protocol
  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Don all required PPE.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation on the cold powder.[10][11]

  • Weighing & Dispensing: Handle the powder carefully to avoid creating dust.[7] Use anti-static weighing techniques if necessary.[1] Keep the container tightly sealed when not in use.[2][9]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly. For dissolution in DMSO, ultrasonic agitation may be required.[5]

  • Cleanup: After handling, decontaminate all surfaces and equipment.

  • Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[2]

Storage Conditions

Proper storage is crucial for maximizing the shelf life and stability of this compound.

FormTemperatureDurationAdditional ConsiderationsSource(s)
Lyophilized Powder -20°CUp to 3 yearsFor maximum stability and long-term storage, -80°C is optimal.[5][10][12]
4°CUp to 2 yearsSuitable for shorter-term storage.[5][10]
In DMSO Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[5][11]
-20°CUp to 1 monthUse within a shorter timeframe.[5]

Key Storage Practices:

  • Moisture: Store in a dry, well-ventilated place and keep containers tightly closed to prevent moisture uptake, which significantly decreases stability.[2][10][11]

  • Light: Store away from direct light.[10][11]

  • Oxidation: As a cysteine derivative, this compound is prone to oxidation.[11] For long-term storage, purging the vial with an inert gas like nitrogen or argon is recommended.[11]

Emergency and First Aid Procedures

In case of accidental exposure, follow these first aid measures immediately.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention.[2][13]
Skin Contact Immediately wash the contaminated skin with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[2][13]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13]
Ingestion Have the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician if feeling unwell.
Spill Response Protocol
  • Evacuate & Secure: Immediately alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the powder into the air.

  • Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[2]

  • Contain & Clean: Gently sweep up the spilled solid material, avoiding dust formation.[2] Use absorbent materials for liquid spills.

  • Collect Waste: Place all contaminated materials into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[2][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Do Not Use Drains: Do not allow the product or cleanup materials to enter drains.[2]

Disposal Considerations

All waste materials containing this compound must be managed as chemical waste.

  • Solid Waste: Collect all contaminated solid materials, such as weighing paper, pipette tips, and gloves, in a designated, leak-proof hazardous waste container.[3][9]

  • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[3][9]

  • Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Disposal must be in accordance with all federal, state, and local environmental regulations.[2][9]

Visualized Experimental Workflows

The following diagrams illustrate standard workflows for handling and responding to spills involving this compound.

G cluster_prep 1. Preparation cluster_handle 2. Handling & Synthesis cluster_clean 3. Cleanup & Disposal prep_ppe Don appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep_area Prepare work area (Fume Hood) prep_ppe->prep_area prep_mat Gather materials and allow reagent to equilibrate prep_area->prep_mat handle_weigh Carefully weigh solid to avoid dust prep_mat->handle_weigh handle_synth Perform synthesis or prepare stock solution handle_weigh->handle_synth clean_decon Decontaminate glassware and work surfaces handle_synth->clean_decon clean_waste Segregate solid & liquid waste in labeled containers clean_decon->clean_waste clean_ppe Doff PPE correctly clean_waste->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: General workflow for handling this compound.

G cluster_assess Immediate Response cluster_cleanup Containment & Cleanup cluster_final Final Steps start Spill Occurs assess_area Alert others and secure the area start->assess_area assess_ppe Don appropriate PPE (incl. respiratory protection) assess_area->assess_ppe contain Cover/sweep spill gently to avoid raising dust assess_ppe->contain collect Collect all material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area, tools, and PPE collect->decontaminate dispose Store waste container in a secure area for pickup decontaminate->dispose report Report incident per institutional protocol dispose->report end Procedure Complete report->end

Caption: Step-by-step spill response workflow.

References

An In-depth Technical Guide to the Storage and Stability of H-D-Cys(Trt)-OH Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions, stability profile, and analytical methodologies for H-D-Cys(Trt)-OH powder. Adherence to these guidelines is critical for maintaining the integrity, purity, and performance of this key amino acid derivative in research and drug development applications.

Core Principles of this compound Storage

This compound, or S-Trityl-D-cysteine, is a protected amino acid widely used in peptide synthesis. The trityl (Trt) protecting group on the thiol moiety is crucial for preventing unwanted side reactions but is also the primary determinant of the compound's stability. The key to preserving the quality of this compound powder is to mitigate the factors that can lead to its degradation, principally hydrolysis and oxidation.

Key Stability-Influencing Factors:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Moisture: The presence of water can lead to the hydrolysis of the compound.

  • Light: Exposure to light, particularly UV light, can promote photo-degradation.

  • Oxygen: The thiol group, even when protected, can be susceptible to oxidation.

Recommended Storage Conditions

To ensure the long-term stability of this compound powder, it is imperative to store it under controlled conditions. The following table summarizes the recommended storage parameters based on supplier datasheets and best practices for handling sensitive chemical reagents.

ParameterLong-Term Storage (> 6 months)Short-Term Storage (< 6 months)
Temperature -20°C2-8°C
Atmosphere Inert gas (Argon or Nitrogen)Tightly sealed container
Light Exposure In the dark (amber vial)In the dark (amber vial)
Moisture DesiccatedTightly sealed container

Stability Profile of this compound Powder

While specific, publicly available long-term stability data for this compound powder is limited, a general stability profile can be inferred from the chemical nature of the S-trityl protecting group and standard practices in the pharmaceutical industry. The primary degradation pathway is the acid-catalyzed cleavage of the trityl group.

Expected Shelf-Life Under Recommended Conditions:

Storage TemperatureExpected Shelf-Life
-20°CUp to 3 years
4°CUp to 2 years

Note: These are general estimates. For critical applications, it is recommended to re-test the purity of the material after prolonged storage.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound powder, particularly for use in GMP-regulated environments, a formal stability testing program should be implemented. This involves subjecting the powder to controlled environmental conditions and periodically analyzing its purity and degradation products.

Forced Degradation Study Protocol

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

Objective: To intentionally degrade this compound powder under various stress conditions to understand its degradation pathways.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound powder into separate, appropriate containers for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid powder at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid powder to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m²) in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with an appropriate solvent (e.g., 50:50 acetonitrile:water) and analyze by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the purity of this compound and separating it from any degradation products.

Instrumentation and Parameters:

ParameterSpecification
HPLC System Quaternary pump, autosampler, UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 20 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 220 nm
Injection Vol. 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound powder in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the processes involved in ensuring the stability of this compound, the following diagrams illustrate key workflows.

Storage_Workflow cluster_receipt Material Receipt cluster_storage Storage cluster_usage Usage Receive Receive this compound Powder Store Store at appropriate temperature (-20°C or 2-8°C) Receive->Store Inert Use inert atmosphere for long-term storage Store->Inert Dark Protect from light Store->Dark Desiccate Keep desiccated Store->Desiccate Equilibrate Equilibrate to room temperature before opening Store->Equilibrate Use Use in experiment Equilibrate->Use

Caption: Workflow for proper handling and storage of this compound powder.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Powder Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (105°C, Solid) Start->Thermal Photo Photolytic (ICH Option 2) Start->Photo Analyze Analyze by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradation Products Analyze->Identify

Caption: Experimental workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound powder is paramount for its successful application in research and development. By adhering to the recommended storage conditions of low temperature, protection from light and moisture, and the use of an inert atmosphere for long-term storage, the integrity of the compound can be maintained. Furthermore, the implementation of a robust stability testing program, including forced degradation studies and a validated stability-indicating HPLC method, will ensure the quality and reliability of this critical reagent.

The Strategic Role of H-D-Cys(Trt)-OH in Synthetic Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Cys(Trt)-OH, a critical building block in synthetic peptide chemistry. The deliberate incorporation of a D-amino acid, in this case, D-cysteine, offers a strategic advantage in the design of therapeutic peptides and biochemical probes by enhancing proteolytic stability. The trityl (Trt) protecting group for the thiol side chain is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), enabling the controlled synthesis of complex cysteine-containing peptides. This document delves into the core chemical principles, provides detailed experimental protocols, presents quantitative data for process optimization, and illustrates relevant biological pathways and experimental workflows.

Core Concepts: The Chemistry of this compound

This compound, or S-trityl-D-cysteine, is a derivative of the non-proteinogenic amino acid D-cysteine where the sulfhydryl group is protected by a bulky trityl group. This protection is paramount to prevent unwanted side reactions of the highly nucleophilic thiol during peptide synthesis.

The Trityl Protecting Group: The triphenylmethyl (trityl) group is favored for its acid lability, allowing for its removal under relatively mild acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin in Fmoc-based SPPS.[1] The stability of the trityl cation formed upon cleavage necessitates the use of scavengers to prevent re-attachment to the deprotected cysteine thiol and to avoid side reactions with other sensitive residues like tryptophan and methionine.[2]

Quantitative Data for Synthesis Optimization

The efficiency of incorporating this compound and the integrity of the resulting peptide are influenced by several factors, most notably the choice of coupling reagents and cleavage conditions. The following tables summarize key quantitative data to aid in the optimization of synthetic protocols.

Table 1: Racemization of Fmoc-Cys(Trt)-OH with Various Coupling Reagents

Coupling Reagent/MethodBaseD-Cys Formation (%)Notes
DIPCDI/Oxyma Pure-3.3Low level of racemization.[3]
HCTU/DIEA (Microwave, 50°C)DIEA10.9Significant racemization with uronium reagents and heat.[3]
HCTU/DIEA (Microwave, 80°C)DIEA26.6Increased temperature exacerbates racemization.[3]
HBTU/HOBt/TMPTMPLowUse of a weaker base like 2,4,6-trimethylpyridine minimizes racemization.[4]

Table 2: Common Cleavage Cocktails for Cys(Trt)-Containing Peptides

Reagent CocktailComposition (v/v/v)Key Applications & Remarks
Standard TFA/TIS/H₂O95% TFA / 2.5% TIS / 2.5% H₂OGeneral-purpose, low-odor cocktail suitable for most sequences containing Cys(Trt).[5]
TFA/EDT/TIS/H₂O92.5-94% TFA / 2.5% EDT / 1-2.5% TIS / 2.5% H₂ORecommended for peptides prone to oxidation; EDT maintains the reduced state of the thiol.[5][6]
Reagent K82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA robust, "universal" cleavage mixture for peptides with multiple sensitive residues like Cys, Met, and Trp.[5]
Reagent B88% TFA / 5% Phenol / 5% H₂O / 2% TISAn "odorless" alternative to thiol-containing cocktails, effective for scavenging trityl cations.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a standard manual Fmoc-SPPS cycle for the incorporation of an Fmoc-D-Cys(Trt)-OH residue.

Materials:

  • Rink Amide or 2-chlorotrityl resin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-D-Cys(Trt)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-D-Cys(Trt)-OH (3 equivalents relative to resin loading) with the chosen coupling reagent (2.9 equivalents) and base (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Peptide Cleavage and Trityl Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the pellet with cold ether twice. Dry the crude peptide under vacuum.

On-Resin Disulfide Bond Formation

This protocol describes the formation of a disulfide bond on the solid support after selective deprotection of the Trt groups.

Materials:

  • Peptidyl-resin with two Cys(Trt) residues

  • DMF, DCM

  • Iodine (I₂)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling and Washing: Swell the peptidyl-resin in DMF for 30 minutes, then wash thoroughly with DMF (3x) and DCM (3x).

  • Oxidation: Prepare a 0.1 M solution of iodine in a suitable solvent (e.g., DMF or a mixture of DMF/DCM/MeOH). Add the iodine solution (5-10 equivalents per cysteine pair) to the resin and agitate for 1-2 hours at room temperature. Monitor the reaction for completion.

  • Washing: Once the reaction is complete, wash the resin with DMF (5x) and DCM (5x) to remove excess iodine.

  • Cleavage: Cleave the cyclic peptide from the resin using a standard cleavage cocktail.

Purification and Analysis

Purification: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Filter the sample through a 0.22 µm filter.

  • Inject the sample onto a C18 column.

  • Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).

  • Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Analysis:

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide.[8]

  • Analytical HPLC: Determine the purity of the final product.

  • Ellman's Test: Quantify the concentration of free thiol groups in the deprotected peptide.[3][9]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a relevant biological signaling pathway.

Experimental Workflows

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Washing->Fmoc_Deprotection Next Cycle Cleavage Cleavage from Resin & Trt Deprotection Washing->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: General workflow for synthetic peptide chemistry.

Disulfide_Formation_Workflow cluster_on_resin On-Resin Method cluster_solution Solution Phase Method OnResin_Deprotection Selective On-Resin Deprotection OnResin_Oxidation On-Resin Oxidation (e.g., Iodine) OnResin_Deprotection->OnResin_Oxidation OnResin_Cleavage Cleavage of Cyclic Peptide OnResin_Oxidation->OnResin_Cleavage Purification Purification (RP-HPLC) OnResin_Cleavage->Purification Cleavage Cleavage & Global Deprotection Solution_Oxidation Solution Phase Oxidation (e.g., Air, DMSO) Cleavage->Solution_Oxidation Solution_Oxidation->Purification

Caption: Disulfide bond formation strategies.

Cysteine-Mediated Redox Signaling Pathway: Keap1-Nrf2

Synthetic peptides containing cysteine are valuable tools for studying redox signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses, and its dysregulation is implicated in various diseases.[10][11] Synthetic peptides mimicking the Nrf2 binding domain can be used to investigate and modulate this interaction.[12][13]

Keap1_Nrf2_Pathway cluster_normal Normal Conditions cluster_stress Oxidative Stress cluster_response Antioxidant Response Keap1_Nrf2 Keap1-Nrf2 Complex Ubiquitination Ubiquitination Keap1_Nrf2->Ubiquitination Keap1_Nrf2->Keap1_Nrf2_dissociation dissociation Proteasome Proteasomal Degradation Ubiquitination->Proteasome ROS ROS/Electrophiles Keap1_mod Keap1 (Cys modification) ROS->Keap1_mod Keap1_mod->Keap1_Nrf2_dissociation Nrf2_free Nrf2 (free) Nucleus Nucleus Nrf2_free->Nucleus translocation Keap1_Nrf2_dissociation->Nrf2_free ARE Antioxidant Response Element (ARE) Gene_Expression Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Synthetic_Peptide Synthetic Nrf2-mimetic Peptide Synthetic_Peptide->Keap1_Nrf2 Inhibits Interaction

Caption: Keap1-Nrf2 redox signaling pathway.

Conclusion

This compound is an invaluable reagent in the arsenal of peptide chemists. Its strategic use allows for the synthesis of peptides with enhanced stability and the potential for forming crucial disulfide bonds. A thorough understanding of its chemical properties, careful selection of coupling and cleavage conditions, and robust purification and analytical methods are essential for the successful synthesis of high-purity, cysteine-containing peptides for research and drug development. The detailed protocols and quantitative data provided in this guide serve as a practical resource for optimizing synthetic strategies and achieving desired research outcomes.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing H-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of H-D-Cys(Trt)-OH in Fmoc-based solid-phase peptide synthesis (SPPS). Cysteine-containing peptides are crucial in numerous biological processes and are key components in many therapeutic peptides and drug candidates. The trityl (Trt) protecting group for the cysteine thiol is widely employed due to its stability during peptide chain elongation and its lability under acidic conditions, allowing for its removal during the final cleavage from the resin.[1][2] This document outlines detailed protocols, potential side reactions, and strategies to ensure high purity and yield of the target peptide.

Data Presentation: Quantitative Analysis of Coupling Reagents

The choice of coupling reagent is critical to minimize side reactions, particularly racemization, which is a known challenge with cysteine residues.[3][4] The following table summarizes the extent of racemization observed when coupling Fmoc-Cys(Trt)-OH with different activating agents.

Coupling Reagent/ActivatorRacemization (%)Notes
DIPCDI/Oxyma Pure3.3%Carbodiimide-based activation is generally recommended to reduce racemization.[5]
HCTU/DIEA (Microwave, 50°C)10.9%Uronium/phosphonium-based reagents with a strong base can lead to significant racemization, especially with heating.[4][5]
DIC/HOBtLower RiskA classic combination that minimizes racemization, especially when base-free conditions are required.[3][6]

Experimental Protocols

This section details the step-by-step methodology for solid-phase peptide synthesis using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard manual SPPS workflow for incorporating this compound into a peptide sequence on a rink amide resin.

1. Resin Swelling:

  • Swell the rink amide resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[3]

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the resin's amino group.[3]

  • Wash the resin thoroughly with DMF to remove piperidine and byproducts.[3]

3. Amino Acid Coupling:

  • Activation: In a separate vial, pre-activate a 3- to 4-fold molar excess of the Fmoc-protected amino acid (or this compound) with a suitable coupling reagent (e.g., DIC/Oxyma) in DMF.[3]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[5]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines.[2][5] If the test is positive (blue beads), the coupling step should be repeated.

4. Washing:

  • After successful coupling, wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[2]

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[3]

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the trityl group from the D-cysteine residue.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM.

  • Dry the resin under vacuum for at least 1 hour.[1][5]

2. Cleavage Cocktail Preparation:

  • The choice of cleavage cocktail is critical to prevent side reactions caused by the reactive trityl cation generated during cleavage.[1][7]

  • Standard Cocktail (for peptides without other sensitive residues): Prepare a fresh solution of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. TIS is a highly effective scavenger for the trityl cation.[7][8]

  • Reagent K (for peptides with sensitive residues like Met, Trp): Prepare a fresh solution of 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1][9] EDT helps to keep the cysteine in a reduced state.[10]

3. Cleavage Reaction:

  • Add the freshly prepared cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).[1][5]

  • Agitate the mixture at room temperature for 2-4 hours.[7]

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[1]

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[1]

  • Dry the crude peptide pellet under vacuum.[1]

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage Cleavage & Deprotection Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound or other) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last amino acid Dry_Resin Dry Resin Final_Deprotection->Dry_Resin Cleavage Cleavage with TFA Cocktail (e.g., TFA/TIS/H2O) Dry_Resin->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating this compound.

Cysteine-Mediated Redox Signaling

Peptides containing cysteine residues are often involved in redox signaling pathways. The free thiol group can undergo reversible oxidation-reduction reactions, acting as a molecular switch to regulate protein function.

Redox_Signaling cluster_peptide Cysteine-Containing Peptide cluster_cellular_state Cellular Environment cluster_protein_regulation Protein Regulation Peptide_SH Reduced Peptide (Active) -SH Peptide_SS Oxidized Peptide (Inactive) -S-S- Peptide_SH->Peptide_SS Reduction Protein_On Target Protein ON Peptide_SH->Protein_On Regulates Protein_Off Target Protein OFF Peptide_SS->Protein_Off No Regulation ROS Reactive Oxygen Species (ROS) (e.g., H2O2) ROS->Peptide_SH Oxidation Reductants Reducing Agents (e.g., Glutathione) Reductants->Peptide_SS

Caption: Simplified overview of cysteine-mediated redox signaling pathways.

References

Application Notes and Protocols for H-D-Cys(Trt)-OH Coupling in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the effective incorporation of H-D-Cys(Trt)-OH in Fmoc-based solid-phase peptide synthesis (SPPS). Cysteine residues, particularly the D-enantiomer, are crucial for introducing structural diversity and modulating the biological activity of synthetic peptides. The trityl (Trt) protecting group on the sulfhydryl side chain is widely utilized due to its lability under standard trifluoroacetic acid (TFA) cleavage conditions, which allows for the direct generation of the free thiol-containing peptide.[1]

A primary challenge during the coupling of cysteine derivatives is the propensity for racemization, which can compromise the stereochemical integrity of the final peptide.[2][3] This document outlines optimized coupling methods, detailed experimental protocols, and strategies to mitigate common side reactions, ensuring high-yield synthesis of peptides with high chiral purity.

Data Presentation: Coupling Methods and Racemization

The choice of coupling reagent and conditions significantly impacts both the coupling efficiency and the extent of racemization. Cysteine residues are particularly susceptible to racemization during the activation and coupling steps of SPPS.[4] The following tables summarize quantitative data on the racemization of Cys(Trt) under various conditions.

Table 1: Racemization of Fmoc-Cys(Trt)-OH with Different Coupling Reagents

Coupling Reagent/MethodBaseTemperature (°C)Racemization (% D-isomer)Reference
DIPCDI/Oxyma PureNoneRoom Temperature3.3[5]
HCTU/DIEADIEA50 (Microwave)10.9[4]
HCTU/DIEADIEA80 (Microwave)26.6[4]
Uronium Activation (e.g., HBTU)DIEARoom Temperature8.0[4]

Table 2: Comparison of Racemization with Different Thiol Protecting Groups Using Uronium-Based Activation

Thiol Protecting GroupRacemization (% D-isomer)Reference
Trityl (Trt)8.0[4]
Diphenylmethyl (Dpm)1.2[4]
4-methoxybenzyloxymethyl (MBom)0.4[4]
Acetamidomethyl (Acm)Lower tendency than Trt[6]

Key Recommendations for Minimizing Racemization:

  • Carbodiimide-based coupling: Methods utilizing diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in combination with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are recommended to suppress racemization, as they can be performed under neutral or slightly acidic conditions.[5][7]

  • Avoid strong bases with onium salts: The use of strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) with uronium or phosphonium salt reagents (e.g., HBTU, HATU) significantly increases the risk of racemization.[2] If these activators are necessary, consider using a weaker, sterically hindered base such as 2,4,6-collidine.[3][6]

  • Minimize pre-activation time: Prolonged pre-activation of the amino acid before addition to the resin can increase racemization. In-situ activation is generally preferred.[2]

  • Control temperature: Elevated temperatures, particularly with microwave-assisted synthesis, can accelerate racemization. Lowering the coupling temperature can be an effective mitigation strategy.[6]

  • Resin selection for C-terminal cysteine: For peptides with a C-terminal cysteine, using a 2-chlorotrityl chloride resin is highly recommended to minimize both racemization and the formation of piperidinylalanine side products.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involving this compound in manual solid-phase peptide synthesis.

Protocol 1: Standard Fmoc Deprotection

This protocol details the removal of the N-terminal Fmoc protecting group to liberate the free amine for the subsequent coupling step.

Materials:

  • Peptide-resin with an N-terminal Fmoc group

  • 20% (v/v) Piperidine in DMF

  • Anhydrous DMF

Procedure:

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin. Agitate the mixture for 3-5 minutes at room temperature.

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Coupling of this compound with Minimized Racemization (DIC/HOBt)

This protocol is optimized for minimizing racemization during the incorporation of this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Cys(Trt)-OH

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Amino Acid and Additive Dissolution: In a separate vial, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the dissolved amino acid and HOBt solution to the swollen and drained peptide-resin. Immediately add DIC (3 equivalents) to the resin suspension.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling reaction should be repeated.

  • Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5-3 hours. The reaction time may need to be optimized depending on the peptide sequence.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling (Fmoc-D-Cys(Trt)-OH, Coupling Reagent) Washing_1->Coupling Washing_2 Washing (DMF/DCM) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-D-Cys(Trt)-COOH Carboxylic Acid Active_Ester O-acylisourea intermediate Reacts with HOBt to form OBt Active Ester Fmoc_AA->Active_Ester + DIC DIC DIC Diisopropyl- carbodiimide HOBt HOBt Peptide_Bond Fmoc-D-Cys(Trt)-CO-NH-Peptide-Resin Peptide Bond Formation Active_Ester->Peptide_Bond + Peptide_Resin + HOBt Peptide_Resin H2N-Peptide-Resin Free N-terminus Troubleshooting_Workflow Problem High Level of D-Cys Isomer (Racemization) Check_Reagents Check Coupling Reagents Problem->Check_Reagents Check_Base Check Base Problem->Check_Base Check_Conditions Check Conditions Problem->Check_Conditions Sol_Reagents Switch to DIC/HOBt or DIC/Oxyma Check_Reagents->Sol_Reagents Using HBTU/HATU? Sol_Base Use weaker base (e.g., Collidine) or no base with carbodiimides Check_Base->Sol_Base Using DIPEA? Sol_Conditions Avoid pre-activation Lower coupling temperature Check_Conditions->Sol_Conditions Pre-activating? Using high temp?

References

Application Notes & Protocols: On-Resin Disulfide Bond Formation Using H-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing disulfide bridges is a critical process for ensuring correct structural folding and biological activity.[1][2] The use of H-D-Cys(Trt)-OH, the D-enantiomer of S-trityl-cysteine, is particularly valuable for creating therapeutic peptides with enhanced resistance to enzymatic degradation.[3] On-resin disulfide bond formation offers significant advantages over solution-phase methods, primarily by minimizing intermolecular side reactions through a phenomenon known as pseudodilution and simplifying purification.[4][5]

The trityl (Trt) protecting group is a cornerstone of modern Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] It effectively shields the highly reactive thiol side chain of cysteine during peptide elongation.[7] The Trt group is stable under the basic conditions required for Fmoc group removal but is readily cleaved under mild acidic conditions, allowing for the selective deprotection of the thiol on the solid support, followed by oxidation to form the disulfide bridge.[5][6]

Data Presentation: Comparison of On-Resin Oxidation Methods

The choice of oxidizing agent is crucial for efficient on-resin disulfide bond formation. The ideal reagent should provide rapid and clean conversion with minimal side reactions, especially with oxidation-prone residues like methionine and tryptophan.[8]

Oxidizing ReagentTypical Conditions & ConcentrationReaction TimeKey Advantages & Considerations
Iodine (I₂) 0.1 M I₂ in DMF or a mixture of DMF/DCM/MeOH.[5]1-2 hoursWidely used, effective for simultaneous Trt deprotection and oxidation.[5][9] Rate is solvent-dependent.[9]
N-Chlorosuccinimide (NCS) 2 equivalents in DMF.[9]~15 minutesFast and efficient.[4][8] Compatible with methionine and tryptophan residues.[4][8]
Thallium(III) trifluoroacetate (Tl(tfa)₃) Tl(tfa)₃ in DMFVariesCan directly yield the disulfide product from various protecting groups, but it is highly toxic and can cleave acid-labile resins.[10]
Azodicarboxylates (e.g., DEAD) 1 equivalent in DMF.[11]~1 hour (2x30 min)Efficient reagent for facile cyclization.[11]
DMSO/Air Oxidation DMSO/BufferHours to DaysA "greener" method but often slow and may result in incomplete oxidation on the solid support.[4]

Experimental Protocols

Protocol 1: General SPPS and On-Resin Disulfide Formation (Iodine Method)

This protocol outlines the synthesis of a linear peptide containing two D-Cys(Trt) residues followed by on-resin cyclization.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids, including this compound

  • Coupling Reagent: HBTU or HATU

  • Activation Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Oxidation Solution: 0.1 M Iodine (I₂) in DMF

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS 82.5:5:5:5:2.5)[5][12]

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[7]

    • Monitor reaction completion with a Kaiser test (ninhydrin test).[7][13]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired positions.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • On-Resin Oxidation:

    • Wash the peptidyl-resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

    • Add the 0.1 M iodine solution to the resin and agitate for 1-2 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS.

    • Once the reaction is complete, wash the resin with DMF until the yellow color of iodine disappears, followed by washes with DCM (3x) and MeOH (3x).

  • Peptide Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.[14]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[6]

  • Purification: Isolate the peptide pellet by centrifugation, wash with cold ether, and purify by reverse-phase HPLC.

Protocol 2: Orthogonal Strategy for Two Disulfide Bonds

This protocol describes the regioselective formation of two disulfide bonds using this compound and Fmoc-Cys(Mmt)-OH. The methoxytrityl (Mmt) group is more acid-labile than Trt and can be removed selectively on-resin.[14][15]

Methodology:

  • Solid-Phase Peptide Synthesis: Assemble the linear peptide on the resin as described in Protocol 1 (steps 1-7), incorporating this compound and Fmoc-Cys(Mmt)-OH at the desired positions.

  • First Disulfide Bond Formation (Mmt Removal & Oxidation):

    • Selectively deprotect the Mmt groups by treating the resin with 1-2% TFA in DCM with scavengers (e.g., 5% TIS) for 10-15 minutes. Repeat several times until deprotection is complete.[5][16]

    • Wash the resin thoroughly with DCM (5x) and DMF (5x).

    • Form the first disulfide bond by treating the resin with an oxidizing agent. For example, use N-chlorosuccinimide (NCS) (1-2 eq.) in DMF for 15-30 minutes.[8][16]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Second Disulfide Bond Formation (Trt Removal & Oxidation):

    • The Trt groups are stable to the mild acid used for Mmt removal.[5]

    • Perform the second on-resin oxidation by treating the resin with 0.1 M iodine in DMF for 1-2 hours, which will deprotect the Trt groups and form the second disulfide bond simultaneously.[5]

    • Wash the resin as described in Protocol 1, step 8.

  • Cleavage and Purification: Cleave the bicyclic peptide from the resin and purify as described in Protocol 1, steps 9-10.

Visualizations: Workflows and Pathways

SPPS_Workflow start Start: Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple 4. Couple Next Fmoc-AA-OH wash1->couple wash2 5. Wash (DMF, DCM) couple->wash2 repeat Repeat Steps 2-5 for each AA wash2->repeat Is peptide complete? (No) final_deprotect Final Fmoc Deprotection wash2->final_deprotect Yes repeat->deprotect cyclize On-Resin Cyclization final_deprotect->cyclize cleave Cleavage & Global Deprotection (TFA) cyclize->cleave end Purified Peptide cleave->end

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

On_Resin_Cyclization resin Peptidyl-Resin with two Cys(Trt) residues wash Wash thoroughly (DMF, DCM) resin->wash deprotect_oxidize Simultaneous Deprotection & Oxidation (e.g., 0.1M Iodine in DMF, 1-2h) wash->deprotect_oxidize product Resin-bound cyclic peptide (Disulfide bond formed) deprotect_oxidize->product Trt groups removed, S-S bond formed wash_final Wash to remove excess oxidant (DMF, DCM, MeOH) product->wash_final cleave Cleavage from Resin (TFA Cocktail) wash_final->cleave

Caption: On-resin disulfide bond formation using the Iodine method.

Orthogonal_Strategy start Linear Peptide on Resin with Cys(Mmt) & Cys(Trt) step1 1. Selective Mmt Removal (1-2% TFA in DCM) start->step1 step2 2. First Oxidation (e.g., NCS in DMF) step1->step2 intermediate Monocyclic Peptide on Resin (First S-S bond formed, Cys(Trt) intact) step2->intermediate step3 3. Trt Removal & Second Oxidation (e.g., Iodine in DMF) intermediate->step3 final Bicyclic Peptide on Resin (Both S-S bonds formed) step3->final cleave 4. Cleavage from Resin (TFA Cocktail) final->cleave

Caption: Orthogonal strategy for regioselective disulfide bond formation.

References

Application Notes and Protocols for the Cleavage of H-D-Cys(Trt)-OH from Solid-Phase Synthesis Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cleavage of a peptide from its solid support and the simultaneous removal of side-chain protecting groups is a critical final step in solid-phase peptide synthesis (SPPS). For peptides containing the amino acid cysteine, the trityl (Trt) group is a commonly employed, acid-labile protecting group for the sulfhydryl side chain. Its removal is typically achieved using a cleavage cocktail based on trifluoroacetic acid (TFA). However, the generation of the stable trityl cation during this process necessitates the use of carefully formulated cleavage cocktails containing scavengers to prevent a variety of potential side reactions.

These application notes provide a comprehensive overview of the cleavage of H-D-Cys(Trt)-OH from various resins, with a focus on optimizing cleavage efficiency and minimizing side-product formation. Detailed protocols, quantitative data from key experiments, and troubleshooting guidance are provided to assist researchers in achieving high yields of pure cysteine-containing peptides.

Cleavage Mechanism and the Role of Scavengers

The cleavage of the S-trityl group from cysteine is an acid-catalyzed process. Trifluoroacetic acid (TFA) protonates the sulfur atom of the cysteine side chain, weakening the sulfur-carbon bond and leading to the release of the free thiol and a stable trityl cation.

Cys(Trt)-Peptide-Resin Cys(Trt)-Peptide-Resin Protonated_Cys Protonated Cys(Trt)- Peptide-Resin Cys(Trt)-Peptide-Resin->Protonated_Cys  + TFA TFA TFA Cleavage_Step Cleavage Protonated_Cys->Cleavage_Step Free_Peptide H-Cys-Peptide-OH/NH2 Cleavage_Step->Free_Peptide Trityl_Cation Trityl Cation (Trt+) Cleavage_Step->Trityl_Cation Quenched_Cation Quenched Trityl Cation Trityl_Cation->Quenched_Cation  + Scavengers Scavengers Scavengers Scavengers->Quenched_Cation

Figure 1: Cleavage of S-Trityl Cysteine and the Role of Scavengers.

The liberated trityl cation is a reactive electrophile that can lead to several undesirable side reactions, including:

  • Re-attachment to the Cysteine Thiol: The trityl cation can re-alkylate the deprotected cysteine, reducing the yield of the desired peptide.

  • Alkylation of Other Sensitive Residues: Amino acids such as tryptophan and methionine are susceptible to alkylation by the trityl cation.

  • Alkylation by Resin-Derived Cations: Cleavage from certain resins, like Wang resin, can generate reactive benzyl cations that can alkylate the cysteine thiol.[1]

To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the reactive carbocations. Common scavengers and their functions are summarized below:

ScavengerFunction
Triisopropylsilane (TIS) A highly effective scavenger for trityl cations, which it irreversibly reduces to triphenylmethane. It is a key component in many modern cleavage cocktails.
1,2-Ethanedithiol (EDT) A potent reducing agent that helps maintain the cysteine thiol in its reduced state, preventing oxidation to disulfides. It is also an effective scavenger for t-butyl cations.
Water (H₂O) Acts as a weak scavenger and aids in the hydrolysis of other protecting groups.
Thioanisole A scavenger that can also assist in the removal of other protecting groups.
Dithiothreitol (DTT) An alternative reducing agent to EDT with a less pungent odor.

Data Presentation: Comparison of Cleavage Cocktails

The choice of cleavage cocktail significantly impacts the yield and purity of the final peptide. The following tables summarize quantitative data from studies on the cleavage of a model peptide containing Cys(Trt), highlighting the effects of different scavengers, reaction times, and temperatures on cleavage efficiency and side-product formation.

Table 1: Effect of Different Scavengers on the Cleavage of a Cys(Trt)-Containing Peptide

(Data adapted from a study on ³,¹⁴Cys(Trt)-linear somatostatin-O-2-CT resin cleaved for 1 hour at room temperature)[2]

Cleavage Cocktail Composition (v/v/v)Desired Peptide (%)N-terminal S-t-butylation (%)C-terminal S-t-butylation (%)
TFA/TIS/H₂O (95:2.5:2.5)81.43.415.2
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)87.02.110.9
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)89.11.59.4
TFA/TIS/H₂O/m-cresol (90:2.5:2.5:5)86.52.311.2
TFA/TIS/H₂O/Anisole (90:2.5:2.5:5)85.92.511.6
TFA/TIS/H₂O/DTT (90:2.5:2.5:5)88.21.810.0

Table 2: Effect of Cleavage Time and Temperature

(Data for the cleavage of ³,¹⁴Cys(Trt)-linear somatostatin-O-2-CT resin with TFA/TIS/H₂O (95:2.5:2.5))[2]

Temperature (°C)Time (min)Desired Peptide (%)C-terminal S-t-butylation (%)
253088.911.1
256084.615.4
403081.218.8
4012067.732.3

Experimental Protocols

Protocol 1: Standard Cleavage of this compound from Resin

This protocol is suitable for most peptides containing a single this compound residue.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Shaker or rocker

  • Centrifuge

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation (prepare fresh):

    • In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. A color change to yellow or orange is often observed, indicating the formation of the trityl cation.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the peptide solution.

    • Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.

    • In a fume hood, add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Cleavage of Peptides Prone to Oxidation

This protocol is recommended for peptides with multiple cysteine residues or those that are particularly susceptible to oxidation.

Materials:

  • Same as Protocol 1, with the addition of 1,2-Ethanedithiol (EDT).

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation (prepare fresh):

    • In a fume hood, prepare the cleavage cocktail: 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT (v/v/v/v). For 10 mL of cocktail, mix 9.25 mL of TFA, 0.25 mL of TIS, 0.25 mL of water, and 0.25 mL of EDT.

  • Cleavage Reaction: Follow the same procedure as in Protocol 1.

  • Peptide Precipitation and Isolation: Follow the same procedure as in Protocol 1.

Troubleshooting Common Side Reactions

Start Start Problem Problem during Cleavage Start->Problem Incomplete_Cleavage Incomplete Cleavage/ Low Yield Problem->Incomplete_Cleavage Side_Products Presence of Side Products Problem->Side_Products Solution_IC Extend cleavage time Increase TFA concentration Ensure thorough washing Incomplete_Cleavage->Solution_IC Oxidation Oxidation (Disulfide formation) Side_Products->Oxidation Alkylation S-Alkylation Side_Products->Alkylation Racemization Racemization Side_Products->Racemization Solution_Ox Add reducing agent (EDT/DTT) Work under inert atmosphere Oxidation->Solution_Ox Solution_Alk Optimize scavenger cocktail (TIS) Use appropriate resin Alkylation->Solution_Alk Solution_Rac Optimize coupling conditions (weaker base, no pre-activation) Racemization->Solution_Rac

Figure 2: Troubleshooting Logic for this compound Cleavage.
ProblemPotential CauseRecommended Solution
Low Peptide Yield Incomplete cleavage from the resin.Extend the cleavage time to 4-6 hours. Ensure the TFA concentration is not diluted by residual basic solvents like DMF.
Re-attachment of the trityl group.Ensure a sufficient concentration of TIS in the cleavage cocktail.
Presence of Oxidized Peptide (Disulfide Bonds) Oxidation of the free thiol group.Add a reducing agent such as EDT or DTT to the cleavage cocktail.[2] Perform the cleavage under an inert atmosphere (e.g., argon or nitrogen).
Presence of S-alkylated Side Products Alkylation by the trityl cation or other protecting group cations (e.g., t-butyl).Increase the concentration of scavengers, particularly TIS.
Alkylation by resin-derived cations (e.g., from Wang resin).Consider using a more stable resin linker for C-terminal cysteine peptides.
Presence of D-Cysteine Isomer (Racemization) Racemization during the coupling of Fmoc-D-Cys(Trt)-OH.While racemization during TFA cleavage is generally low, significant racemization can occur during the coupling step, especially with strong activating agents and bases.[3] To minimize this, use carbodiimide-based activators (e.g., DIC/HOBt) and a weaker base like 2,4,6-collidine. Avoid pre-activation of the amino acid.

Conclusion

The successful cleavage of this compound from solid-phase synthesis resins is achievable with careful consideration of the cleavage cocktail composition and reaction conditions. The use of appropriate scavengers, particularly triisopropylsilane, is crucial for preventing side reactions mediated by the reactive trityl cation. For peptides susceptible to oxidation, the inclusion of a reducing agent like 1,2-ethanedithiol is highly recommended. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can optimize the yield and purity of their cysteine-containing peptides, facilitating downstream applications in research, and drug development.

References

Application Notes: H-D-Cys(Trt)-OH in Therapeutic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-D-Cys(Trt)-OH, or S-Trityl-D-cysteine, is a protected form of the non-proteinogenic amino acid D-cysteine. In therapeutic peptide development, the incorporation of D-amino acids is a key strategy to enhance peptide stability and prolong its biological activity.[1][2] Natural peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body. The inclusion of D-cysteine, facilitated by reagents like its N-α-Fmoc protected form (Fmoc-D-Cys(Trt)-OH), renders the peptide backbone resistant to enzymatic cleavage, thereby improving its pharmacokinetic profile.[1][2]

The cysteine residue itself is of paramount importance due to the unique reactivity of its thiol (-SH) side chain.[3] This thiol group is a nucleophilic handle for bioconjugation and, most critically, allows for the formation of disulfide bonds.[3][4] Disulfide bridges are covalent linkages that impose conformational constraints on the peptide, stabilizing its three-dimensional structure, which is often essential for biological activity and receptor binding affinity.[5] The trityl (Trt) group serves as a robust, acid-labile protecting group for the thiol, preventing unwanted side reactions during peptide synthesis while allowing for its removal during the final cleavage step.[6][7]

Key Applications

  • Enhanced Proteolytic Stability: Incorporating D-cysteine significantly increases the peptide's resistance to degradation by natural proteases, which are stereospecific for L-amino acids.[2] This leads to a longer in-vivo half-life and potentially improved therapeutic efficacy.[1]

  • Disulfide Bond Formation: The primary role of cysteine in many therapeutic peptides is to form intramolecular or intermolecular disulfide bridges.[3][6] These bonds are crucial for maintaining the peptide's active conformation, as seen in numerous peptide drugs.[5] this compound is a key building block for synthesizing peptides that require specific disulfide connectivity.

  • Site-Specific Bioconjugation: The deprotected thiol group of the D-cysteine residue serves as a reactive site for attaching other molecules, such as polymers (e.g., PEGylation), imaging agents, or cytotoxic drugs to create antibody-drug conjugates (ADCs).[1][4]

  • Development of Peptidomimetics: The D-configuration of the amino acid allows for the creation of peptides with altered backbone conformations and tailored functions, pushing the boundaries of traditional peptide chemistry.[1]

Quantitative Data

The efficiency of peptide synthesis can be affected by the choice of reagents and conditions, particularly concerning the potential for racemization of the amino acid being coupled.

Table 1: Racemization of Fmoc-Cys(Trt)-OH During Coupling

Coupling Reagent Base Temperature Racemization (%) Notes
DIPCDI / Oxyma Pure - Room Temp 3.3% Standard carbodiimide-based coupling shows notable racemization.[8]
HCTU / DIEA DIEA 50°C (Microwave) 10.9% Elevated temperatures can significantly increase racemization.[8]

| DEPBT / DIPEA | DIPEA | Room Temp | Low | Recommended for reducing racemization of histidine and cysteine derivatives.[9] |

Data sourced from BenchChem Application Notes.[8]

Experimental Protocols & Workflows

The standard method for incorporating this compound into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), for which the N-α-Fmoc protected version, Fmoc-D-Cys(Trt)-OH, is used.

spsp_workflow cluster_resin Resin Bead cluster_cycle Synthesis Cycle (Repeated) start Resin with Linker (e.g., Rink Amide) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-D-Cys(Trt)-OH + Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Next cycle cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final cycle peptide Crude Peptide (Free Thiol) cleavage->peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling

This protocol describes a single coupling cycle for incorporating Fmoc-D-Cys(Trt)-OH.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10-20 minutes at room temperature.[2] Drain the solution and repeat once for 10 minutes.

  • Washing: Wash the resin thoroughly to remove residual piperidine. Perform washes in the following sequence: DMF (x3), Dichloromethane (DCM) (x3), and DMF (x3).[10]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents) and an activating agent (e.g., HBTU, 3 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 3-8 minutes.[9]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[8][10]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a few resin beads to check for the presence of free primary amines.[10] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

  • Final Washing: After successful coupling, drain the reaction solution and wash the resin as described in step 3. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage from Resin and Trityl Group Deprotection

This protocol outlines the final step to release the peptide from the solid support and remove the S-trityl protecting group.

cleavage_workflow cluster_products Products resin Peptidyl-Resin -Cys(Trt)- reaction Reaction (2-4 hours, RT) resin->reaction cocktail Cleavage Cocktail (TFA / TIS / H₂O) cocktail->reaction peptide Peptide-SH (Free Thiol) reaction->peptide trt_cation Trityl Cation (Trt+) reaction->trt_cation trapped Triphenylmethane (Inert) trt_cation->trapped Irreversible Trapping scavenger Scavenger (TIS) scavenger->trapped

Caption: Cleavage and the critical role of scavengers in deprotection.

  • Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under a vacuum for at least 1 hour.[8]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and highly effective mixture is 95% Trifluoroacetic acid (TFA), 2.5% water (H₂O), and 2.5% Triisopropylsilane (TIS) (v/v/v).[10][11] TIS acts as a scavenger to irreversibly trap the trityl cations released during deprotection, preventing re-attachment to the cysteine thiol.[11][12]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[8] Agitate the slurry at room temperature for 2-4 hours.[12]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[8] Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Collection and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts. Dry the crude peptide under vacuum.[8]

Protocol 3: Disulfide Bond Formation (Oxidative Folding)

This protocol describes a common method for forming an intramolecular disulfide bridge in the crude, deprotected peptide.

disulfide_formation linear Linear Peptide -SH ... HS- oxidation Oxidation (e.g., Air, DMSO) linear->oxidation cyclic Cyclic Peptide -S-S- oxidation->cyclic

Caption: Formation of an intramolecular disulfide bridge via oxidation.

  • Dissolution: Dissolve the crude linear peptide containing free thiol groups in a suitable buffer. To favor intramolecular cyclization over intermolecular dimerization, this is performed at high dilution (e.g., 0.1-1 mg/mL).[6] A common solvent system is water or a buffer (e.g., ammonium bicarbonate) at a slightly basic pH (7.5-8.5).

  • Oxidation: Induce oxidation of the thiol groups. This can be achieved through several methods:

    • Air Oxidation: Stir the peptide solution vigorously while open to the atmosphere for 24-48 hours. This is a simple but sometimes slow method.[6]

    • DMSO: Add dimethyl sulfoxide (DMSO) to the peptide solution (e.g., 10% of the total volume) to act as a mild oxidant.[6]

    • Other Oxidants: Other reagents like potassium ferricyanide (K₃[Fe(CN)₆]) can also be used for more controlled and rapid oxidation.[6]

  • Monitoring: Monitor the progress of the cyclization by taking aliquots of the reaction mixture and analyzing them via Reverse-Phase HPLC (RP-HPLC) and Mass Spectrometry (MS). The cyclic product will typically have a different retention time than the linear precursor and a mass that is 2 Da less (due to the loss of two hydrogen atoms).

  • Purification: Once the reaction is complete, purify the cyclic peptide from byproducts and remaining linear material using preparative RP-HPLC.

Troubleshooting

Issue: Incomplete Trityl Group Deprotection

  • Symptom: Mass spectrometry data shows a significant peak corresponding to the mass of the trityl-protected peptide.[12]

  • Cause: The cleavage of the trityl group by TFA is a reversible reaction. Without an effective scavenger, the liberated trityl cation can reattach to the cysteine thiol.[12]

  • Solution: Ensure a sufficient concentration of an effective scavenger like Triisopropylsilane (TIS) in the cleavage cocktail. TIS irreversibly converts the trityl cation to inert triphenylmethane. For stubborn cases, extending the cleavage time to 4-6 hours may be beneficial.[11][12]

Issue: Peptide Dimerization/Oligomerization

  • Symptom: HPLC and MS analysis show significant peaks corresponding to peptide dimers or higher-order oligomers.

  • Cause: During disulfide formation, intermolecular reactions occur at a higher rate than the desired intramolecular reaction, usually due to high peptide concentration.

  • Solution: Perform the oxidation/cyclization step at high dilution (0.1-1 mg/mL) to favor the intramolecular reaction.[6] Adding a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail can also help ensure the peptide is fully reduced before the controlled oxidation step.[12]

References

Application Note: Selective Deprotection of the Trityl (Trt) Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy, protecting groups are essential for masking reactive amino acid side chains to prevent undesirable reactions during peptide chain elongation.[1][2] The trityl (Trt) group is a sterically bulky and highly acid-labile protecting group predominantly used for the side chains of Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[2][3] Its key advantage lies in its high acid sensitivity compared to other acid-labile groups like tert-butyl (tBu) or tert-butoxycarbonyl (Boc).[4][5] This differential lability allows for the selective removal of the Trt group under very mild acidic conditions, leaving other protecting groups intact.[4][6] This "orthogonal" deprotection is invaluable for on-resin modifications, such as cyclization, phosphorylation, or the attachment of labels.[3][6][7]

Principle of Selective Deprotection

The selective deprotection of the Trt group hinges on the principle of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[8] The Trt group's lability stems from the stability of the triphenylmethyl (trityl) carbocation formed upon acid-catalyzed cleavage. This cation is significantly more stable than the tert-butyl cation generated from tBu or Boc groups, meaning the Trt group can be cleaved with much weaker acids.[9]

The general order of acid lability for common protecting groups is: Mmt > Trt > tBu > Boc

This hierarchy allows for the precise, selective removal of a Trt-protected side chain using dilute concentrations of an acid like Trifluoroacetic acid (TFA), while tBu-based groups on other residues remain fully protected.[4][6]

dot graph TD { rankdir="LR"; graph [bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Orthogonal deprotection workflow in Fmoc SPPS."

Data Presentation: Reagents for Selective Trt Deprotection

The choice of reagent and conditions for selective Trt deprotection depends on the specific amino acid being deprotected and the other protecting groups present in the peptide sequence. The inclusion of a scavenger, such as Triethylsilane (TES) or Triisopropylsilane (TIS), is critical to quench the reactive trityl cation and prevent side reactions like re-attachment or alkylation of sensitive residues (e.g., Trp, Met).[4][10]

Reagent SystemConcentrationTypical TimeTemperatureSelectivity & Remarks
TFA/DCM/TIS 1-5% TFA in DCM with 5% TIS5-60 min (in repeats of 2-10 min)Room TempHighly selective for Trt over tBu and Boc groups.[6] Effective for Cys(Trt), His(Trt), Asn(Trt), and Gln(Trt).[3][11]
TFA/DCM/TES 10% TFA in DCM with 2.5% TES30 minRoom TempA slightly stronger condition, still providing good selectivity over tBu groups.[10]
AcOH/TFE/DCM 1:1:8 (v/v/v)30-120 minRoom TempVery mild conditions. Effective for cleaving peptides from 2-chlorotrityl resin while leaving most side-chain Trt groups intact, but can partially cleave Mmt groups.[3]
BF₃·OEt₂/HFIP/TES VariesVariesRoom TempA non-TFA Lewis acid system for rapid and mild deprotection, compatible with silyl and Fmoc groups.[12]

Note: Reaction times should be optimized by monitoring the deprotection progress using a qualitative test (e.g., Kaiser test on a secondary amine if applicable) or HPLC analysis of a cleaved sample.

Experimental Protocols

Safety Precaution: Always handle Trifluoroacetic acid (TFA) in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. TFA is highly corrosive.

Protocol 1: Selective On-Resin Deprotection of Trt using Dilute TFA

This protocol is suitable for the selective removal of the Trt group from Cys, His, Asn, or Gln side chains while the peptide remains attached to the resin and other acid-labile groups (e.g., tBu, Boc) are preserved.

Materials:

  • Peptidyl-resin containing a Trt-protected residue.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS) or Triethylsilane (TES).

  • Deprotection Solution: 1% TFA, 5% TIS in DCM (v/v/v) . Prepare fresh.

  • Washing Solution: Dichloromethane (DCM).

  • Neutralization Solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM or DMF.

Methodology:

  • Resin Swelling: Swell the dried peptidyl-resin in DCM for 20-30 minutes in a suitable reaction vessel.

  • Deprotection Cycles:

    • Drain the DCM.

    • Add the freshly prepared Deprotection Solution to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture gently for 2 minutes at room temperature.

    • Drain the solution and collect the filtrate. The presence of the cleaved trityl cation often imparts a yellow-orange color to the solution.

    • Repeat the treatment with fresh Deprotection Solution 5-10 times, for 2 minutes each, until the filtrate runs colorless.

  • Washing: Wash the resin thoroughly to remove residual acid and scavengers.

    • 5 x washes with DCM.

    • 2 x washes with DMF (if the next step is in DMF).

  • Neutralization: Neutralize the resin by washing with the Neutralization Solution (2 x 5 minutes).

  • Final Washes: Wash the resin again to remove excess base.

    • 5 x washes with DCM.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for on-resin modification or subsequent synthesis steps.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];

} caption: "Workflow for selective on-resin Trt deprotection."

Protocol 2: Monitoring Deprotection and Final Cleavage

After selective deprotection and any subsequent on-resin modification, a small sample of the peptidyl-resin is typically cleaved to verify the outcome before proceeding with a large-scale final cleavage.

Materials:

  • Deprotected peptidyl-resin from Protocol 1.

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v) .

  • Cold diethyl ether.

  • Centrifuge.

  • HPLC and Mass Spectrometry equipment.

Methodology:

  • Test Cleavage:

    • Take a small amount of dried resin (5-10 mg) and place it in a microcentrifuge tube.

    • Add 200 µL of the Cleavage Cocktail.

    • Allow the reaction to proceed for 2 hours at room temperature with occasional vortexing.

  • Peptide Precipitation:

    • Filter the resin (e.g., using a cotton-plugged pipette tip) into a new tube containing 1.5 mL of cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Isolation:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the pellet with more cold ether and centrifuge again. Repeat twice.

    • Dry the peptide pellet under vacuum.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Analyze by RP-HPLC to check purity and by Mass Spectrometry to confirm the successful removal of the Trt group and the integrity of other protecting groups prior to the selective deprotection step.

dot graph { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9]; graph [bgcolor="#F1F3F4"];

} caption: "Orthogonality of Trt vs. other common protecting groups."

References

Application Notes and Protocols for the Incorporation of H-D-Cys(Trt)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptide sequences is a critical strategy in modern drug design and development. D-amino acids, such as H-D-Cys(Trt)-OH, offer the significant advantage of enhanced peptide stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] This increased proteolytic resistance can lead to a longer in vivo half-life and improved therapeutic efficacy. This compound is a protected form of D-cysteine, where the alpha-amino group is free for coupling, and the sulfhydryl (thiol) side chain is protected by a trityl (Trt) group. The trityl group is labile to acid, making it compatible with the most common solid-phase peptide synthesis (SPPS) strategies, particularly Fmoc/tBu chemistry.[2][3]

These application notes provide a comprehensive guide for the efficient and high-purity incorporation of this compound using automated peptide synthesizers. Key considerations, potential side reactions, and detailed protocols are outlined to assist researchers in successfully synthesizing D-cysteine-containing peptides.

Key Considerations for this compound Incorporation

The primary challenge associated with the incorporation of cysteine derivatives, including this compound, is the risk of racemization during the amino acid activation and coupling steps.[2][4] Racemization is the conversion of the desired D-enantiomer to a mixture of D- and L-isomers, which can be difficult to separate and can impact the biological activity of the final peptide. The choice of coupling reagents and reaction conditions is therefore critical to minimizing this side reaction.

Other potential side reactions include:

  • β-Elimination: Particularly when D-Cysteine is the C-terminal residue, the protected thiol group can be eliminated in the presence of a base, leading to the formation of a dehydroalanine intermediate. This can then react with piperidine (from Fmoc deprotection) to form a 3-(1-piperidinyl)alanine adduct.[3][4]

  • Incomplete Deprotection of the Trityl Group: The removal of the Trt group by trifluoroacetic acid (TFA) is a reversible reaction. The stable trityl cation can re-attach to the nucleophilic thiol group if not effectively scavenged.[4]

  • S-Alkylation: During the final cleavage from certain resin linkers (e.g., Wang resin), carbocations generated from the linker can alkylate the cysteine thiol group.[5]

  • Trityl Cation-Mediated Side Reactions: The liberated trityl cation during cleavage can cause unwanted modifications to other sensitive residues like tryptophan and methionine if not properly quenched by scavengers.[4]

Data Presentation: Racemization of Cys(Trt)-OH with Various Coupling Reagents

The following table summarizes the extent of racemization observed for Fmoc-Cys(Trt)-OH under different coupling conditions. While this data is for the L-enantiomer, the chemical principles and relative performance of the coupling reagents are applicable to the incorporation of this compound.

Coupling Reagent/MethodBaseRacemization (% D-isomer)Reference
DIPCDI/Oxyma Pure-3.3%[6]
HCTU/DIEA (Microwave, 50°C)DIEA10.9%[6]
HCTU/DIEA (Microwave, 80°C)DIEA26.6%[6]
TBTUDIEA2.6%[7]
BOP/HOBt/TMP (no pre-activation)TMP<1%[4][8]
DIPCDI/HOBt (5-min pre-activation)-<1%[4][8]

Note: The use of weaker bases like 2,4,6-trimethylpyridine (collidine) and avoiding pre-activation steps with phosphonium and aminium salt-based reagents can significantly reduce racemization.[4][8] For minimizing racemization, the combination of DIC with an additive like HOBt or Oxyma Pure is highly recommended.[9]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound in an automated peptide synthesizer using Fmoc/tBu chemistry. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesizer.

Protocol 1: Automated Coupling of this compound

This protocol outlines a standard automated cycle for the incorporation of a single this compound residue.

Materials and Reagents:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., DIC/Oxyma Pure or HBTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) if using HBTU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Automated Synthesizer Program:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin with fresh 20% piperidine in DMF for 10-15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5-7 cycles).

  • Amino Acid Coupling:

    • Method A (Recommended for minimizing racemization):

      • In a separate vial, dissolve this compound (3-5 equivalents), Oxyma Pure (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

      • Add the activated amino acid solution to the resin.

    • Method B (Standard):

      • In a separate vial, pre-activate this compound (3-5 equivalents) with HBTU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 2-5 minutes.

      • Add the activated amino acid solution to the resin.

  • Coupling Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours at room temperature.

  • Monitoring (if available on the synthesizer): Monitor the coupling reaction for completion using a real-time method such as UV monitoring of the Fmoc deprotection. If not available, a longer coupling time or a double coupling may be programmed.

  • Washing: Wash the resin thoroughly with DMF (3-5 cycles) and DCM (2-3 cycles) to remove excess reagents and byproducts.

  • Repeat: Continue to the next amino acid in the sequence.

Protocol 2: Cleavage and Deprotection of the D-Cysteine-Containing Peptide

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group and other acid-labile side-chain protecting groups.

Materials and Reagents:

  • Dry peptidyl-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water, and 1,2-Ethanedithiol (EDT). A common formulation is 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% EDT.[10]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail immediately before use. Caution: TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Slowly add the combined filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection and Washing:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

experimental_workflow cluster_synthesis_cycle Automated Synthesis Cycle cluster_cleavage Cleavage & Deprotection Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling This compound Coupling Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Washing2->Resin Next Cycle Cleavage TFA/TIS/H2O/EDT Washing2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalPeptide FinalPeptide Purification->FinalPeptide Pure D-Cys Peptide

Caption: Automated workflow for this compound incorporation.

deprotection_pathway cluster_main Deprotection of Cys(Trt) cluster_scavenging Scavenging Pathway CysTrt Peptide-Cys(Trt) CysSH_Trt_cation Peptide-Cys-SH + Trt+ CysTrt->CysSH_Trt_cation + H+ TFA TFA (H+) CysSH_Trt_cation->CysTrt - H+ (Reversible) TIS TIS (Scavenger) CysSH_Trt_cation->TIS Trt+ SideReaction Side Reactions (Alkylation of Trp, Met) CysSH_Trt_cation->SideReaction Trt+ Triphenylmethane Triphenylmethane (Stable Product) TIS->Triphenylmethane

Caption: Deprotection and scavenging of the Trityl group.

References

Application Notes and Protocols for the Synthesis of Cysteine-Rich Peptides Using H-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich peptides, such as conotoxins and defensins, represent a class of molecules with significant therapeutic potential due to their structural stability and high affinity for various biological targets. The synthesis of these peptides is challenging, primarily due to the high cysteine content which necessitates careful management of disulfide bond formation to achieve the native, biologically active conformation. The use of protected D-cysteine derivatives, such as H-D-Cys(Trt)-OH, can confer enhanced stability against enzymatic degradation, a desirable attribute for therapeutic peptides.[1][2]

The trityl (Trt) group is a widely employed, acid-labile protecting group for the sulfhydryl side chain of cysteine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4] Its key advantage lies in its convenient removal during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA), which simplifies the overall synthetic workflow.[4][5] However, the successful incorporation of this compound and subsequent handling of the peptide require specific strategies to mitigate potential side reactions, such as racemization and those caused by the liberated trityl cation.[3][6]

These application notes provide a comprehensive guide to the use of this compound in the synthesis of cysteine-rich peptides, including detailed protocols, quantitative data on potential side reactions, and strategies for achieving high-purity products.

Key Advantages of the Trityl (Trt) Protecting Group

  • Acid Labile: The Trt group is readily cleaved by TFA, allowing for simultaneous deprotection with peptide cleavage from the resin.[4][7]

  • Base Stability: It is stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc group during SPPS.[8]

  • Cost-Effective: Fmoc-Cys(Trt)-OH is a commonly used and economical reagent for introducing cysteine residues.[4]

  • Orthogonal Synthesis: In combination with other protecting groups like acetamidomethyl (Acm) or p-methoxybenzyl (Mob), the Trt group is instrumental in strategies for the regioselective formation of multiple disulfide bonds.[9][10]

Data Presentation

Table 1: Racemization of Fmoc-Cys(Trt)-OH Under Various Coupling Conditions
Coupling Reagent/BasePre-activationD-Isomer Formation (%)Notes
BOP/HBTU/HATU / DIEA5 minutes5 - 33%Standard protocols with pre-activation lead to significant racemization.[3]
BOP/HBTU/HATU / DIEANone~0.7 - 5%Avoiding pre-activation dramatically reduces racemization by 6- to 7-fold.[3]
DIPCDI / Oxyma PureNot specified3.3%Carbodiimide-based coupling shows lower racemization.[4]
HBTU / CollidineNot specified1.1%Using a weaker base like collidine significantly reduces racemization.[11]
Table 2: Commonly Used Cleavage Cocktails for Peptides Containing Cys(Trt)
Reagent NameComposition (v/v)Key Applications & Remarks
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)Recommended for Cys-containing peptides. TIPS is an effective scavenger for the trityl cation. Low odor.[12]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A "universal" cleavage mixture suitable for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[3][12]
Standard TFA/TIS TFA / TIS / H₂O (95:2.5:2.5)A common and effective cocktail for cleaving peptides and removing the Trt group.[4][9]
TFA/DODT TFA / TIS / H₂O / DODT (92.5:2.5:2.5:2.5)The addition of DODT (3,6-dioxa-1,8-dithiooctane) can further help in scavenging.[9]
Table 3: Representative Yields in Cysteine-Rich Peptide Synthesis
PeptideSynthetic StrategyStepYield (%)Purity (%)
Conotoxins (various)Orthogonal (Mob, Trt, Acm)Overall20 - 30%Not specified
Conotoxin reg3bOrthogonal (Mob, Trt, Acm)Overall30%96%
Conotoxin MVIIAOrthogonal (Mob, Trt, Acm)Overall21%99%
Conotoxin MVIIA Intermediate1st Disulfide Formation (DTDP)Per Step60.1%Not specified
Conotoxin MVIIA Intermediate2nd Disulfide Formation (Iodine)Per Step90.2%Not specified
Conotoxin MVIIA IntermediateS-Mob Removal (TFA/TIS/H₂O)Per Step59%Not specified

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Rich Peptide

This protocol outlines the manual synthesis of a generic cysteine-rich peptide on a Rink Amide resin using Fmoc/tBu chemistry.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling (for this compound):

    • In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3 eq.), 1-hydroxybenzotriazole (HOBt) (3 eq.), and diisopropylcarbodiimide (DIC) (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Note: To minimize racemization, avoid pre-activation. Alternatively, use a weaker base like 2,4,6-trimethylpyridine (collidine) if using uronium-based coupling reagents.[3][11]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and volatile. All steps involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of Cleavage Cocktail: Prepare the cleavage cocktail fresh. A common choice is Reagent B : 88% TFA, 5% Phenol, 5% H₂O, and 2% Triisopropylsilane (TIS) (v/v/v/v).[12]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Oxidative Folding for Disulfide Bond Formation

This protocol describes a general method for the formation of disulfide bonds in a peptide with multiple cysteines via air oxidation.

  • Dissolution of Crude Peptide: Dissolve the crude, linear peptide in a buffer solution at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation. A suitable buffer is 0.1 M Tris-HCl or ammonium bicarbonate, pH 7.5-8.5.

  • Oxidation:

    • Stir the peptide solution gently, open to the atmosphere, at room temperature.

    • The oxidation can take several hours to days.

    • For peptides with multiple disulfide bonds, redox systems like reduced/oxidized glutathione (GSH/GSSG) can be added to the buffer to facilitate correct folding.

  • Monitoring the Reaction: Monitor the progress of the folding by taking aliquots at different time points and analyzing them by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. The folded peptide will typically have a shorter retention time than the linear, reduced form.

  • Quenching and Purification:

    • Once the oxidation is complete, acidify the solution with acetic acid or TFA to a pH of 3-4 to stop the reaction.

    • Purify the folded peptide using preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., Fmoc-D-Cys(Trt)-OH, DIC/HOBt) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for all Amino Acids Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last cycle Cleavage Cleavage & Deprotection (TFA/Scavengers) Final_Deprotection->Cleavage Purification Purification & Folding Cleavage->Purification Final_Peptide Final Cysteine-Rich Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating this compound.

Cleavage_Mechanism cluster_resin On Resin cluster_solution In Solution Peptidyl_Resin Peptide-Cys(Trt)-Resin Liberated_Peptide Peptide-Cys-SH (Free Thiol) Peptidyl_Resin->Liberated_Peptide Cleavage Trityl_Cation Trityl Cation (Trt+) Peptidyl_Resin->Trityl_Cation Deprotection TFA_Cocktail TFA Cleavage Cocktail (TFA + Scavengers e.g., TIS) TFA_Cocktail->Peptidyl_Resin Scavenged_Cation Scavenged Cation (e.g., Triphenylmethane) Trityl_Cation->Scavenged_Cation Trapped by Scavenger (TIS)

Caption: Cleavage and deprotection of a Cys(Trt)-containing peptide.

Orthogonal_Synthesis start Linear Peptide on Resin Cys1(Trt)-Cys2(Acm)-Cys3(Trt)-Cys4(Acm) cleavage Step 1: Cleavage from Resin (TFA/TIS/H2O) start->cleavage intermediate1 Intermediate 1 Cys1(SH)-Cys2(Acm)-Cys3(SH)-Cys4(Acm) cleavage->intermediate1 oxidation1 Step 2: First Disulfide Formation (e.g., Air Oxidation) intermediate1->oxidation1 intermediate2 Intermediate 2 (One Disulfide Bond + 2 Acm groups) oxidation1->intermediate2 deprotection2 Step 3: Acm Deprotection (e.g., Iodine) intermediate2->deprotection2 intermediate3 Intermediate 3 (One Disulfide Bond + 2 SH groups) deprotection2->intermediate3 oxidation2 Step 4: Second Disulfide Formation (e.g., Iodine) intermediate3->oxidation2 final_peptide Final Peptide (Two Regioselective Disulfide Bonds) oxidation2->final_peptide

References

Application Notes and Protocols for HPLC Purification of Peptides Containing Cys(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic peptides is a critical step in research and drug development, directly impacting the accuracy of experimental results and the safety and efficacy of potential therapeutics. Cysteine-containing peptides are of particular interest due to the unique reactivity of the thiol side chain, which allows for disulfide bond formation, conjugation, and other modifications. The trityl (Trt) group is a commonly used protecting group for the cysteine thiol due to its stability during solid-phase peptide synthesis (SPPS) and its lability to standard trifluoroacetic acid (TFA) cleavage conditions.[1]

However, the purification of peptides containing Cys(Trt), or those recently deprotected from it, by reversed-phase high-performance liquid chromatography (RP-HPLC) presents unique challenges. The bulky and hydrophobic nature of the trityl group can influence peptide solubility and chromatographic behavior. Furthermore, the acid-catalyzed removal of the trityl group generates a reactive trityl cation that can lead to side products if not effectively scavenged, complicating the purification process.[1]

These application notes provide a detailed guide to the successful HPLC purification of peptides containing Cys(Trt), covering the entire workflow from cleavage and deprotection to final purity analysis.

Experimental Workflow Overview

The overall process for obtaining a purified Cys(Trt)-containing peptide involves several key stages, from the completion of solid-phase synthesis to the analysis of the final product. The following diagram illustrates a typical workflow.

Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification RP-HPLC Purification cluster_analysis Analysis & Final Product Peptide_Resin Peptide-Cys(Trt)-Resin Cleavage TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Peptide_Resin->Cleavage Treat with Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Yields Crude_Peptide Crude Peptide Pellet Precipitation->Crude_Peptide Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Prep HPLC_Purification Preparative RP-HPLC Sample_Prep->HPLC_Purification Inject Fraction_Collection Fraction Collection HPLC_Purification->Fraction_Collection Purity_Analysis Analytical RP-HPLC Fraction_Collection->Purity_Analysis Analyze Lyophilization Lyophilization Fraction_Collection->Lyophilization Pool Pure Fractions Identity_Confirmation Mass Spectrometry Purity_Analysis->Identity_Confirmation Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide

Caption: General workflow for the purification of Cys(Trt)-containing peptides.

Key Experimental Protocols

Protocol 1: Cleavage of the Peptide from the Resin and Deprotection of Cys(Trt)

This protocol outlines the standard procedure for cleaving the peptide from the solid support and simultaneously removing the acid-labile side-chain protecting groups, including Trt from cysteine.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive.

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or rocker

Procedure:

  • Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual N,N-dimethylformamide (DMF) and dry it under a stream of nitrogen or in a vacuum desiccator.[2]

  • Prepare the cleavage cocktail. TIS is a critical scavenger that traps the reactive trityl cations released during deprotection, preventing side reactions.[1]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[2]

  • Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.[2]

  • Centrifuge the ether suspension to pellet the peptide.[2]

  • Decant the ether, wash the peptide pellet again with cold ether, and dry the crude peptide under vacuum.[2]

Protocol 2: Preparative RP-HPLC Purification

This protocol details the purification of the crude peptide using a preparative reversed-phase HPLC system.

Materials and Equipment:

  • Preparative HPLC system with a UV detector and fraction collector

  • Crude peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 300 Å pore size)[2]

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically Mobile Phase A. If solubility is an issue, a minimal amount of a stronger solvent like DMSO can be used, followed by dilution with Mobile Phase A. Filter the sample through a 0.45 µm filter before injection.[2]

  • Column Equilibration: Equilibrate the preparative C18 column with the starting percentage of Mobile Phase B for at least 3-5 column volumes.[2]

  • Gradient Elution:

    • A common starting point for a linear gradient is 5% to 65% Mobile Phase B over 30-60 minutes.[1] The optimal gradient should be developed at an analytical scale first to maximize resolution.[3]

    • A shallower gradient (e.g., 0.5-1.0% B per minute) generally improves the separation of closely eluting impurities.[2]

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions across the peak(s) of interest.

  • Post-Purification Analysis: Analyze the purity of each collected fraction using analytical HPLC and confirm the identity of the desired peptide using mass spectrometry.[2]

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a dry powder.[2]

Data Presentation: Purification Optimization

The following tables summarize hypothetical quantitative data from the purification of a model Cys-containing peptide to illustrate the effect of different HPLC conditions on purity and recovery.

Table 1: Effect of Gradient Slope on Peptide Purity and Recovery

Gradient (5-65% B)Main Peak Purity (%)Recovery (%)
Over 20 minutes85.275.3
Over 40 minutes95.871.8
Over 60 minutes98.168.5
Conditions: C18 preparative column (250 x 21.2 mm, 5 µm), flow rate adjusted for column size.

Table 2: Comparison of Stationary Phases for Cys-Peptide Purification

Stationary PhaseMain Peak Purity (%)Key Observation
C1898.1Good retention and resolution for most peptides.[2]
C896.5Less retention; may be suitable for very hydrophobic peptides.
C494.2Lower retention; often used for larger peptides and proteins.
Conditions: 40-minute linear gradient from 5-65% B.

Challenges and Troubleshooting

The purification of peptides post-Cys(Trt) deprotection can present several challenges. The diagram below illustrates the relationship between the cleavage/deprotection step and potential downstream purification issues.

Challenges cluster_cleavage Cleavage & Deprotection cluster_products Reaction Products cluster_hplc HPLC Purification Issues TFA_Cleavage TFA Cleavage of Peptide-Cys(Trt)-Resin Desired_Peptide Desired Peptide (Free Thiol) TFA_Cleavage->Desired_Peptide Trityl_Cation Trityl Cation (Trt+) (Reactive) TFA_Cleavage->Trityl_Cation Side_Products Side Products (e.g., Trt-adducts, oxidized species) Trityl_Cation->Side_Products Reacts with nucleophiles Coelution Co-elution of Impurities Side_Products->Coelution Multiple_Peaks Multiple Unidentified Peaks Side_Products->Multiple_Peaks Low_Yield Low Recovery of Desired Peptide Coelution->Low_Yield Multiple_Peaks->Low_Yield

References

Troubleshooting & Optimization

How to prevent racemization of H-D-Cys(Trt)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of H-D-Cys(Trt)-OH during Coupling

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize and prevent the racemization of this compound during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling?

A1: Racemization is the conversion of the desired D-cysteine enantiomer into its mirror image, L-cysteine, at the alpha-carbon during the peptide coupling step. This results in a mixture of diastereomeric peptides, which can be challenging to purify and may significantly alter the peptide's biological activity and therapeutic efficacy.[1]

Q2: What is the primary mechanism of racemization for cysteine derivatives?

A2: Cysteine is particularly susceptible to racemization through a process called direct enolization.[1] The presence of a base facilitates the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar carbanion intermediate. This intermediate can then be protonated from either side, resulting in a mixture of both D and L isomers.[1][2] While oxazolone formation is a common racemization pathway for many amino acids, direct enolization is more prominent for cysteine due to the electron-withdrawing nature of the sulfur-containing side chain, which increases the acidity of the α-proton.[1]

Q3: Which factors are known to promote the racemization of this compound?

A3: Several factors during the coupling step can increase the risk of racemization:

  • Coupling Reagents: Certain coupling reagents, particularly uronium and phosphonium salts like HBTU, HATU, and BOP, especially when used with strong bases, are known to cause significant racemization.[2][3]

  • Strong Bases: Sterically hindered bases such as N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) can readily abstract the α-proton, promoting racemization.[2][3]

  • Pre-activation: Allowing the coupling reagents to pre-activate with the protected cysteine before addition to the resin can significantly increase the extent of racemization.[2][3]

  • Solvent Choice: Polar aprotic solvents like pure N,N-dimethylformamide (DMF) can enhance the rate of racemization compared to less polar solvents.[2][3]

  • Elevated Temperatures: While microwave-assisted peptide synthesis can speed up coupling reactions, the higher temperatures can also increase the rate of racemization.[2]

Q4: How can I detect and quantify the extent of racemization?

A4: Several analytical techniques can be employed to determine the level of racemization in your synthetic peptide:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that involves the hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent) to separate and quantify the D- and L-isomers.[4]

  • Capillary Electrophoresis (CE): CE offers high resolution and sensitivity for separating enantiomers, often with the use of a chiral selector in the running buffer.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to distinguish between diastereomeric peptides, sometimes with the aid of chiral solvating or derivatizing agents, although it is generally less sensitive than HPLC or CE.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution(s)
High levels of L-Cys diastereomer detected in the final product. Use of potent coupling reagents (e.g., HBTU, HATU) with strong bases (e.g., DIEA).Switch to a carbodiimide-based coupling reagent like N,N'-diisopropylcarbodiimide (DIPCDI) in combination with a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][6] The use of pre-formed O-pentafluorophenyl (Pfp) esters is also an effective strategy.[2][3]
Prolonged pre-activation of the amino acid.Avoid pre-activation. Add the coupling reagents and the protected amino acid sequentially to the reaction vessel.[1][3]
Use of a strong, sterically hindered base.Replace strong bases like DIEA with weaker, more sterically hindered bases such as 2,4,6-trimethylpyridine (TMP, collidine).[3][7] Reducing the equivalents of the base can also help.[3]
Use of a highly polar solvent like pure DMF.Use a less polar solvent mixture, such as dichloromethane (DCM) and DMF (1:1 v/v).[2][3]
C-terminal this compound is particularly prone to racemization. Base-catalyzed epimerization during subsequent Fmoc deprotection steps.Utilize a 2-chlorotrityl resin for anchoring the C-terminal cysteine, as it has been shown to be effective in suppressing racemization during Fmoc-based solid-phase peptide synthesis.[8]
Side reaction forming 3-(1-piperidinyl)alanine is observed. Base-catalyzed elimination of the trityl-protected sulfhydryl group, followed by the addition of piperidine.The sterically bulky trityl protecting group helps to minimize this side reaction.[9] Using a 2-chlorotrityl resin can also reduce this side reaction.

Quantitative Data Summary

The following table summarizes the extent of cysteine racemization observed under various coupling conditions.

Coupling Method/Condition Base S-Protecting Group Racemization Level (% L-Cys) Reference
HBTU/HATU/BOP (Standard Protocol)DIEA/NMMTrt5 - 33%[2][3]
DIPCDI/Oxyma Pure-Thp0.74%[2]
DIPCDI/Oxyma Pure-Trt3.3%[2]
HCTU/6-Cl-HOBt (1 min pre-activation)DIEATrt> 1.0%[2]
HCTU/6-Cl-HOBt (no pre-activation)TMPTrt< 1.0%[2]
BOP/HOBt/TMP (no pre-activation) in CH₂Cl₂-DMF (1:1)TMPTrt< 1%
DIPCDI/HOBt (5 min pre-activation)-Trt< 1%[3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-D-Cys(Trt)-OH using DIPCDI/HOBt

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (4 equivalents) and HOBt (4 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed immediately by DIPCDI (4 equivalents). Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Low-Racemization Coupling using a Weaker Base

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (4 equivalents), HCTU (4 equivalents), and 6-Cl-HOBt (4 equivalents) in a 1:1 mixture of DCM and DMF.

  • Coupling Reaction: Add the coupling cocktail to the resin. Immediately add 2,4,6-trimethylpyridine (TMP) (8 equivalents) to the reaction mixture. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing and Confirmation: Follow steps 6-7 from Protocol 1.

Visual Diagrams

Racemization_Mechanism L_Cys This compound (Activated) Enolate Planar Enolate Intermediate L_Cys->Enolate + Base - H⁺ D_Cys This compound (Desired Product) Enolate->D_Cys + H⁺ L_Cys_rac H-L-Cys(Trt)-OH (Racemized Product) Enolate->L_Cys_rac + H⁺

Caption: Mechanism of base-catalyzed racemization of this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling of this compound deprotection->coupling washing1 Washing coupling->washing1 next_aa Couple Next Amino Acid washing1->next_aa next_aa->deprotection Repeat Cycle cleavage Cleavage and Deprotection next_aa->cleavage hplc Chiral HPLC Analysis cleavage->hplc ce Capillary Electrophoresis cleavage->ce nmr NMR Spectroscopy cleavage->nmr quantify Quantify % Racemization hplc->quantify ce->quantify nmr->quantify

References

Technical Support Center: Troubleshooting Trityl Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of trityl (Trt) groups in synthetic chemistry, particularly in the context of peptide and oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete trityl group deprotection?

Incomplete deprotection is primarily identified through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: In reversed-phase HPLC (RP-HPLC), the presence of the hydrophobic trityl group will cause the incompletely deprotected species to have a longer retention time, appearing as a later-eluting peak compared to the desired, fully deprotected product.[1]

  • Mass Spectrometry (MS) Analysis: The mass spectrum will show a peak corresponding to the molecular weight of the product with the trityl group still attached, which is significantly higher than the expected mass of the final product.[1]

Q2: What are the most common reasons for incomplete trityl deprotection?

Several factors can contribute to the incomplete removal of the trityl group. These include:

  • Insufficient Reaction Time: Standard deprotection times (e.g., 2-3 hours) may not be adequate for complete removal, especially in long or complex molecules.[2]

  • Suboptimal Acid Concentration: The concentration of the acid, typically Trifluoroacetic Acid (TFA), may be too low for efficient cleavage.[2]

  • Steric Hindrance: In large molecules or sequences prone to aggregation, the deprotection reagents may have limited access to the trityl-protected site.[2]

  • Problematic Residues: Certain amino acid residues, notably N-terminal Asparagine (Asn), can exhibit significantly slower deprotection rates due to the proximity of the N-terminal amino group.[2][3]

  • Reagent Quality: The age and quality of the deprotection reagents, such as TFA, are critical. For instance, concentrated ammonium hydroxide can lose efficacy over time.[1]

Q3: My deprotection of an N-terminal Trityl-Asparagine (Asn(Trt)) is incomplete. What should I do?

Sluggish deprotection of N-terminal Asn(Trt) is a known issue.[2][3] To address this, you can:

  • Extend the cleavage time: Increasing the reaction time to 4 hours or more can often resolve the problem.[2]

  • Repeat the cleavage: If deprotection is still incomplete after an extended time, it is advisable to precipitate, wash, and re-subject the product to a fresh cleavage cocktail.[2]

  • Consider alternative protecting groups: For future syntheses, using a more labile protecting group for asparagine, such as Asn(Xant), can prevent this issue.[2][4]

Q4: What is the role of scavengers in trityl deprotection, and why are they essential?

During acid-mediated deprotection, the trityl group is released as a stable but highly reactive trityl cation.[2][5] If not neutralized, this cation can reattach to the deprotected functional group (e.g., thiol on cysteine) or cause side reactions by alkylating nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[2]

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" these reactive trityl cations, preventing side reactions and driving the deprotection reaction to completion.[5] Common scavengers include Triisopropylsilane (TIS), water, 1,2-Ethanedithiol (EDT), and phenol.[2]

Q5: Can the trityl group be removed selectively while the molecule is still attached to a solid-phase resin?

Yes, the high acid lability of the trityl group allows for its selective removal on-resin. This is typically achieved by using a low concentration of TFA in Dichloromethane (DCM), for example, 1-5% TFA.[2] This method is useful for performing on-resin modifications of the newly deprotected functional group.[2]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize various reported conditions for the deprotection of trityl-protected compounds.

Table 1: Acid-Catalyzed Deprotection of Trityl Ethers (Alcohols)

Reagent(s)Solvent(s)TemperatureTimeYield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1 - 4 h>90Broad applicability for acid-stable compounds.[6]
Formic Acid (88-97%)Neat or DioxaneRoom Temp3 min - 2 h85 - 95A milder alternative to TFA.[6]
Acetic Acid (aq. 50%)WaterNot SpecifiedNot SpecifiedNot SpecifiedCan be used for selective deprotection in the presence of Boc groups.[6]

Table 2: Deprotection of S-Trityl Thiols

Reagent(s)Solvent(s)TemperatureTimeYield (%)Notes
TFA, ScavengersDCMRoom TempNot SpecifiedHighStandard for solid-phase peptide synthesis.[6]
IodineMethanol or DCMRoom Temp5 - 30 minNot SpecifiedResults in disulfide bond formation.[6]
Silver (I) Salts (AgOTf, AgBF₄)TFA4 °C1.5 hPartialCan be used for partial deprotection.[6]
Mercury (II) AcetateWater or aq. Acetic AcidRoom Temp1 hNot SpecifiedEffective for deprotection.[6]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Trityl Deprotection using TFA

This protocol describes a general procedure for the removal of a trityl group from a nitrogen-containing compound using Trifluoroacetic Acid (TFA).

Materials:

  • N-trityl-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve the N-trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.[6]

  • To the stirred solution at room temperature, add TFA (2.0 - 10.0 equivalents) dropwise.[6] The optimal amount of TFA may need to be determined empirically.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6]

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

  • The crude deprotected product can be purified by standard methods such as column chromatography on silica gel. The triphenylmethanol byproduct is typically easily separated.[6]

Protocol 2: Milder Deprotection using Formic Acid

This protocol provides an alternative to TFA using the less harsh formic acid for the deprotection of trityl-protected alcohols.[6]

Materials:

  • Trityl-protected alcohol

  • Formic Acid (97+%)

  • Dioxane (optional, for co-evaporation)

  • Standard laboratory glassware

  • Rotary evaporator with an oil pump

Procedure:

  • Treat the trityl-protected alcohol (1.0 equivalent) with cold formic acid (97+%) for approximately 3 minutes.[6]

  • Evaporate the formic acid using an oil pump at room temperature.[6]

  • To aid in the complete removal of formic acid, co-evaporate the residue twice from dioxane.[6]

  • Purify the crude product as necessary.

Visualizations

G cluster_0 Troubleshooting Workflow start Incomplete Deprotection Observed (HPLC/MS Data) check_conditions Review Deprotection Protocol - Reagent Freshness? - Time and Temperature Correct? start->check_conditions extend_time Extend Deprotection Time (e.g., to 4-6 hours) check_conditions->extend_time Conditions Met? No check_scavengers Verify Scavenger Presence and Concentration check_conditions->check_scavengers Yes extend_time->check_scavengers Still Incomplete success Deprotection Complete extend_time->success Successful repeat_cleavage Repeat Cleavage with Fresh Reagents problematic_residue Is a Problematic Residue Present? (e.g., N-terminal Asn) repeat_cleavage->problematic_residue Still Incomplete repeat_cleavage->success Successful add_scavengers Increase/Add Scavengers (e.g., TIS, EDT) check_scavengers->add_scavengers Scavengers Missing/Low? Yes check_scavengers->problematic_residue No add_scavengers->repeat_cleavage problematic_residue->repeat_cleavage No alternative_pg Consider Alternative Protecting Group for Future Syntheses problematic_residue->alternative_pg Yes alternative_pg->success

Caption: Troubleshooting workflow for incomplete trityl deprotection.

G cluster_1 Mechanism of Acid-Catalyzed Trityl Deprotection Protected_Substrate R-X-Tr (Protected Substrate) Protonation Protonation of Heteroatom (X) Protected_Substrate->Protonation + H+ (Acid) Cleavage Heterolytic Cleavage Protonation->Cleavage Deprotected_Product R-XH (Deprotected Product) Cleavage->Deprotected_Product Trityl_Cation Trityl Cation (Tr+) (Reactive Intermediate) Cleavage->Trityl_Cation Trityl_Cation->Protected_Substrate Reversible Reaction Trityl_Cation->Deprotected_Product Re-attachment Scavenger Scavenger (e.g., TIS) Trityl_Cation->Scavenger Trapping Trapped_Cation Trapped Trityl Cation (e.g., Triphenylmethane) Scavenger->Trapped_Cation Reattachment Re-attachment (Side Reaction)

Caption: Mechanism of acid-catalyzed trityl deprotection and scavenger role.

References

Minimizing β-elimination side reaction with C-terminal Cys(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and methodological support for minimizing the β-elimination side reaction during the solid-phase peptide synthesis (SPPS) of peptides with a C-terminal Cysteine protected by a Trityl group (Cys(Trt)).

Frequently Asked Questions (FAQs)

Q1: What is the β-elimination side reaction in the context of C-terminal Cys(Trt)?

A1: β-elimination is a base-catalyzed side reaction that particularly affects peptides with a C-terminal cysteine.[1][2] During the Fmoc deprotection step, the base (typically piperidine) abstracts the acidic α-carbon proton of the C-terminal cysteine. This initiates the elimination of the protected sulfhydryl group (-S-Trt), forming a dehydroalanine (Dha) intermediate.[2][3] This reactive intermediate can then be attacked by a nucleophile, such as piperidine from the deprotection solution, resulting in an irreversible 3-(1-piperidinyl)alanine modification, which adds 51 Da to the peptide mass.[2][3][4]

Q2: Why is the C-terminal cysteine residue especially prone to this side reaction?

A2: The C-terminal cysteine is particularly susceptible because its α-proton is more acidic due to the electron-withdrawing effect of the adjacent ester linkage to the resin. This increased acidity makes it easier for the piperidine base used in Fmoc deprotection to abstract the proton, initiating the β-elimination cascade. This issue is most pronounced when the cysteine residue is anchored to Wang-type resins.[5]

Q3: How can I detect if β-elimination has occurred in my synthesis?

A3: The most common indicator of β-elimination followed by piperidine addition is the detection of an unexpected mass in the final crude product by mass spectrometry. Specifically, you will observe a mass corresponding to the desired peptide +51 Da.[2][3] This indicates the formation of the 3-(1-piperidinyl)alanine adduct. Low yield of the desired peptide can also be a symptom, as the dehydroalanine intermediate can lead to cleavage from the resin.[3]

Q4: What are the primary strategies to minimize or prevent this side reaction?

A4: The key strategies focus on sterically hindering the C-terminal residue and controlling the basicity of the reaction environment. The most effective methods include:

  • Resin Selection: Utilizing a 2-chlorotrityl (2-CTC) or other trityl-type resin is highly recommended.[3][5] The bulkiness of the trityl linkage to the resin provides significant steric hindrance that helps suppress both β-elimination and racemization.[3]

  • Side-Chain Protecting Group: The use of a bulky side-chain protecting group on the cysteine, such as Trityl (Trt), is a standard and effective measure to minimize the side reaction.[2][4]

  • Coupling Conditions: Avoid coupling methods that use strong, non-hindered bases for activation, such as HBTU/DIPEA.[3] Instead, use coupling reagents under neutral or acidic conditions, such as the use of carbodiimides like Diisopropylcarbodiimide (DIPCDI) with additives like HOBt or OxymaPure.[3][5]

Troubleshooting Guide

Symptom / Observation Possible Cause Recommended Solution
Mass spectrometry shows an unexpected peak at [M+51].β-elimination of the Cys(Trt) side chain followed by the addition of piperidine.[2][3][4]1. Confirm the use of a 2-chlorotrityl (2-CTC) resin to sterically hinder the C-terminal residue.[3][5]2. If using a Wang-type resin, restart the synthesis on a 2-CTC resin.3. Ensure a bulky side-chain protecting group like Trityl (Trt) is used for the cysteine.[2]
Low yield of the final peptide.Peptide cleavage from the resin due to the formation of the dehydroalanine intermediate during β-elimination.[3]1. Implement the recommended solutions to minimize β-elimination (e.g., use of 2-CTC resin).2. Optimize coupling steps to ensure high efficiency, as incomplete reactions can exacerbate side reactions. Use additives like HOBt or Oxyma to improve reactivity.[3]
Incomplete removal of the Trityl (Trt) group during final cleavage.The cleavage of the Cys(Trt) group is a reversible reaction. The stable trityl cation can re-attach to the nucleophilic thiol group.[3][5]1. Use an effective scavenger in your cleavage cocktail to trap the trityl cation. Triisopropylsilane (TIS) is highly effective for this purpose.[3]2. A standard cleavage cocktail is TFA / TIS / H₂O (95:2.5:2.5).[3]3. For peptides with multiple Cys(Trt) residues, precipitating the peptide directly from the TFA cleavage mixture into cold diethyl ether can yield better results.[3]

Quantitative Data Summary

The choice of resin and protecting group significantly impacts the extent of side reactions for C-terminal cysteine residues. The following tables provide a qualitative summary based on literature findings.

Table 1: Effect of Resin Choice on C-Terminal Cysteine Side Reactions

Resin TypeEfficacy in Minimizing β-Elimination & RacemizationReference
Wang-typeProblematic; prone to both side reactions.[5]
2-Chlorotrityl (2-CTC) Highly effective; significantly reduces side reactions. [3][5]

Table 2: Comparison of Cysteine Side-Chain Protecting Groups

Protecting GroupPerformance in Minimizing Side ReactionsReference
Trityl (Trt) Good; its bulkiness minimizes β-elimination. [2][4]
Tetrahydropyranyl (Thp)Reported to be superior to Trt for minimizing racemization.[3]
AcmC-terminal Cys(Acm) is more prone to β-elimination than Cys(Trt).[6]

Key Experimental Protocols

Protocol 1: Loading of Fmoc-Cys(Trt)-OH onto 2-Chlorotrityl Chloride Resin

This protocol describes the first critical step to anchor the C-terminal Cys(Trt) to a sterically hindered resin.

  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in dry dichloromethane (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel. Drain the DCM.[7]

  • Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (1.5 to 3 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (3 to 7.5 equivalents) in dry DCM.

  • Loading Reaction: Add the amino acid solution to the swollen resin and mix gently for 30 to 60 minutes at room temperature.[7]

  • Capping: To cap any remaining reactive chloride groups on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) (10 mL) and mix for 15 minutes.[3][7]

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). Dry the resin under vacuum.

Protocol 2: Subsequent Amino Acid Coupling using DIPCDI/Oxyma

This protocol uses a coupling cocktail known to suppress racemization and is suitable for chain elongation.

  • Fmoc Deprotection: Perform Fmoc deprotection of the resin-bound amino acid using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3 eq.), OxymaPure (3 eq.), and DIPCDI (3 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction's completion using a qualitative method (e.g., Kaiser test).

  • Washing: Once coupling is complete, wash the resin with DMF and DCM to prepare for the next cycle.

Protocol 3: Final Cleavage of the Cys(Trt)-Containing Peptide

This protocol ensures efficient cleavage and removal of the Trt group while preventing its re-attachment.

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v). TIS acts as a scavenger for the liberated trityl cations.[3] For peptides prone to oxidation, 1,2-ethanedithiol (EDT) can be added.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether to remove scavengers.

  • Drying: Dry the final peptide pellet under vacuum.

Visual Guides

G cluster_mech Mechanism of β-Elimination start C-Terminal Cys(Trt) on Resin enolate Enolate Intermediate start->enolate α-H⁺ abstraction piperidine Piperidine (from Fmoc deprotection) piperidine->start attacks α-H⁺ dha Dehydroalanine (Dha) Intermediate piperidine->dha attacks Dha enolate->dha Elimination elim Trt-S⁻ (Eliminated Group) enolate->elim adduct 3-(1-piperidinyl)alanine Adduct (+51 Da) dha->adduct Michael Addition

Caption: The reaction pathway of β-elimination at a C-terminal cysteine.

G cluster_workflow Recommended SPPS Workflow start Start Synthesis resin Select 2-Chlorotrityl (2-CTC) Resin start->resin load Load Fmoc-Cys(Trt)-OH (Protocol 1) resin->load spps Perform SPPS Cycles load->spps coupling Use DIPCDI/Oxyma for Coupling (Protocol 2) spps->coupling cleavage Final Cleavage with TFA/TIS/H₂O (Protocol 3) spps->cleavage end Purify Peptide cleavage->end

Caption: Recommended workflow for SPPS of peptides with C-terminal cysteine.

G cluster_troubleshoot Troubleshooting Logic q1 Mass Spec shows [M+51] peak? a1_yes β-Elimination likely occurred q1->a1_yes Yes a1_no Proceed with standard purification q1->a1_no No q2 What resin was used? a1_yes->q2 a2_wang Wang Resin q2->a2_wang Wang a2_ctc 2-CTC Resin q2->a2_ctc 2-CTC sol1 Restart synthesis on 2-CTC Resin a2_wang->sol1 q3 Check coupling method and cleavage conditions a2_ctc->q3

Caption: A decision tree for troubleshooting β-elimination side reactions.

References

Scavengers for trityl cation in H-D-Cys(Trt)-OH cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cleavage of the trityl (Trt) protecting group from H-D-Cys(Trt)-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this critical step in peptide synthesis.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the cleavage of the trityl group from Cysteine.

Problem Potential Cause Recommended Solution
Incomplete Deprotection The cleavage of the trityl group by trifluoroacetic acid (TFA) is a reversible reaction. Without an effective scavenger, the liberated trityl cation can reattach to the deprotected cysteine thiol.[1]Increase the concentration or effectiveness of the trityl cation scavenger. Triisopropylsilane (TIS) is highly effective as it irreversibly converts the trityl cation to triphenylmethane.[1] Consider extending the cleavage reaction time to 4-6 hours, monitoring progress by HPLC.[1]
Oxidation of Cysteine The free thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimers or oligomers).[1]Incorporate a reducing agent into the cleavage cocktail. 1,2-Ethanedithiol (EDT) is commonly used to maintain the cysteine in its reduced state.[1][2] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[3]
S-alkylation Side Products Reactive carbocations generated from other protecting groups (e.g., tert-butyl from tBu groups) or the resin linker can alkylate the nucleophilic cysteine thiol.[1][4]Ensure a sufficient concentration and variety of scavengers in the cleavage cocktail to trap different types of carbocations. A cocktail containing both TIS (for trityl cations) and EDT (effective for t-butyl cations) is often recommended.[2][5]
Peptide Aggregation The crude peptide may aggregate or precipitate from the cleavage cocktail, leading to incomplete reaction and difficult handling.Ensure an adequate volume of the cleavage cocktail is used relative to the amount of peptide-resin.[3] Water is often included in the cocktail to improve peptide solubility.[3]
Reattachment of Peptide to Resin The free thiol group of the deprotected cysteine can be re-alkylated by carbocations generated from the resin linker, leading to reattachment.[5]The use of effective scavengers like TIS is crucial to prevent this side reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers in the cleavage of this compound?

A1: The primary role of scavengers is to "trap" or "quench" the highly reactive and stable trityl carbocation (Trt+) that is generated during the acidic cleavage of the Trt group with TFA.[1][6] By reacting with these carbocations, scavengers prevent them from reattaching to the nucleophilic thiol group of the deprotected cysteine, thereby driving the deprotection reaction to completion and preventing side reactions.[1][6]

Q2: Which scavengers are most effective for trityl cation removal?

A2: Trialkylsilanes, particularly Triisopropylsilane (TIS), are highly effective and widely recommended scavengers for the trityl cation.[5][7] TIS irreversibly reduces the trityl cation to the inert triphenylmethane.[7] Other commonly used scavengers include 1,2-Ethanedithiol (EDT), water, phenol, and thioanisole, often used in combination to address a range of potential side reactions.[5][6]

Q3: What are the recommended cleavage cocktails for this compound?

A3: The choice of cleavage cocktail is critical for successful deprotection. For most applications, a standard cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O is sufficient.[1][2] For peptides containing other sensitive residues like Methionine (Met) or Tryptophan (Trp), a more robust cocktail like Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT) is recommended.[1][8]

Q4: How can I prevent the oxidation of the deprotected cysteine thiol?

A4: The inclusion of a reducing agent in the cleavage cocktail is the most effective way to prevent oxidation. 1,2-Ethanedithiol (EDT) is a potent reducing agent that helps maintain the cysteine thiol in its reduced state.[2][3] Additionally, working under an inert atmosphere and using fresh, high-quality reagents can further minimize oxidation.[3]

Q5: What causes the formation of S-tert-butylated Cysteine as a side product, and how can it be minimized?

A5: S-tert-butylated Cysteine is formed when the liberated cysteine thiol reacts with t-butyl cations generated from the cleavage of t-butyl-based protecting groups present elsewhere in the peptide or from the resin. Even with TIS, this side reaction can occur.[9][10] The use of a scavenger cocktail containing thioethers like dimethyl sulfide (DMS) or thioanisole, in addition to TIS and water, has been shown to reduce the magnitude of Cys S-tert-butylation.[9] A two-step cleavage protocol can also be effective in minimizing this side product.[3]

Scavenger Performance Data

The selection of an appropriate scavenger cocktail is crucial for maximizing the yield and purity of the final peptide. The following table summarizes commonly used scavengers and their primary functions and considerations.

ScavengerTypical Concentration (v/v)Primary Function(s)Key Considerations
Triisopropylsilane (TIS) 2.5% - 5%Highly effective at irreversibly quenching the trityl cation.[5]Key component for preventing Trt reattachment.[5]
1,2-Ethanedithiol (EDT) 2.5% - 5%Potent reducing agent, prevents cysteine oxidation. Excellent scavenger for t-butyl cations.[2][5]Strong, unpleasant odor.[6]
Water (H₂O) 2.5% - 5%Acts as a scavenger and aids in peptide solubility.[2][3]A common component of standard cleavage cocktails.
Phenol 5%Scavenger for trityl cations and protects tyrosine and tryptophan residues from modification.[6][11]Less effective than silanes or thiols for general scavenging.[6]
Thioanisole 5%Effective in trapping the trityl cation. Less volatile and odorous than EDT.[6]Can be more difficult to remove than volatile scavengers. May cause modifications to tryptophan residues under certain conditions.[6]

Experimental Protocols

Note: All procedures involving Trifluoroacetic Acid (TFA) must be performed in a well-ventilated fume hood, as TFA is corrosive and volatile.

Protocol 1: Standard Cleavage of this compound

This protocol is suitable for most standard applications involving the deprotection of this compound.

Materials:

  • This compound loaded resin

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold Diethyl Ether

  • Dichloromethane (DCM) for washing

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry thoroughly under a vacuum.[12]

  • Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v).[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[2] Incubate the mixture at room temperature for 2-4 hours with gentle agitation.[1]

  • Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh cleavage cocktail or neat TFA.[2]

  • Peptide Precipitation: Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[2]

  • Washing and Drying: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under a vacuum.[2]

Protocol 2: Cleavage with Enhanced Protection Against Oxidation

This protocol is recommended for sequences prone to oxidation.

Materials:

  • This compound loaded resin

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Deionized Water

  • Cold Diethyl Ether

  • Dichloromethane (DCM) for washing

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail: 92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5% H₂O (v/v/v).[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and incubate at room temperature for 2-4 hours with gentle agitation.[2]

  • Peptide Isolation, Precipitation, Washing, and Drying: Follow steps 4-6 from Protocol 1.

Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation & Purification Resin This compound on Resin Wash Wash with DCM Resin->Wash Dry Dry under Vacuum Wash->Dry Reaction Incubate Resin with Cocktail (2-4 hours) Dry->Reaction Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) Cocktail->Reaction Filter Filter to Remove Resin Reaction->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash_Dry Wash and Dry Crude Peptide Precipitate->Wash_Dry Final_Product Purified H-D-Cys-OH Wash_Dry->Final_Product Purification (e.g., HPLC)

Caption: Experimental workflow for the cleavage of this compound.

Scavenger_Mechanism cluster_cleavage Acidic Cleavage cluster_scavenging Scavenger Action cluster_side_reaction Potential Side Reaction (Without Scavenger) Cys_Trt This compound Deprotected_Cys Desired Product: H-D-Cys-OH Cys_Trt->Deprotected_Cys + TFA Trityl_Cation Trityl Cation (Trt+) Cys_Trt->Trityl_Cation + TFA TFA TFA Reattachment Reattachment of Trt+ Deprotected_Cys->Reattachment Scavenged_Product Inert Product (e.g., Triphenylmethane) Trityl_Cation->Scavenged_Product + Scavenger Trityl_Cation->Reattachment Scavenger Scavenger (e.g., TIS)

References

Technical Support Center: H-D-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-D-Cys(Trt)-OH in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in solid-phase peptide synthesis (SPPS).

Problem 1: Significant Racemization (Epimerization) of the Cysteine Residue is Observed.

  • Question: My peptide containing D-Cys(Trt) shows a significant amount of the L-Cysteine isomer. How can I minimize racemization during coupling?

  • Answer: Cysteine is highly susceptible to racemization during the activation and coupling steps in SPPS, particularly when using highly activating reagents in the presence of a strong base.[1][2] To mitigate this, consider the following strategies:

    • Choice of Coupling Reagent and Base: Avoid pre-activation and the use of strong bases like N,N-diisopropylethylamine (DIEA) with potent coupling reagents such as HBTU or HATU.[3][4] A combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) is recommended to reduce racemization.[5][6][7] Using a weaker base like 2,4,6-trimethylpyridine (collidine) can also be beneficial.[4]

    • Solvent: Performing the coupling reaction in a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), can help reduce the rate of racemization.[4]

    • Alternative Protecting Groups: For particularly sensitive sequences, consider using alternative S-protecting groups like 4,4′-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom), which have been shown to suppress racemization to a greater extent than the trityl (Trt) group.

Problem 2: Formation of a +51 Da Adduct on the C-Terminal Cysteine.

  • Question: I am observing a side product with a mass increase of 51 Da, especially when D-Cys(Trt)-OH is the C-terminal amino acid. What is this side product and how can I avoid it?

  • Answer: This side product is likely 3-(1-piperidinyl)alanine, formed via a two-step process. First, the base used for Fmoc deprotection (piperidine) catalyzes the β-elimination of the protected thiol group to form a dehydroalanine intermediate. Subsequently, piperidine adds to this intermediate.[3][8][9] This is more prevalent when the C-terminal cysteine is attached to a Wang-type resin.[5][8] To minimize its formation:

    • Resin Choice: Utilize a 2-chlorotrityl chloride resin, which is known to reduce the occurrence of this side reaction.[3][5]

    • Protecting Group: The sterically bulky trityl group on this compound already helps to minimize this side reaction compared to less bulky protecting groups.[3]

    • Deprotection Conditions: Minimize the duration of piperidine treatment during the Fmoc deprotection steps.[1]

Problem 3: Incomplete Removal of the Trityl (Trt) Protecting Group.

  • Question: My final peptide product still contains the Trityl group after TFA cleavage. How can I ensure complete deprotection?

  • Answer: The trityl cation released during acidic cleavage is stable, making the deprotection reaction reversible.[5] To drive the reaction to completion, effective scavenging of this cation is crucial.

    • Use of Scavengers: Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly reduces the trityl cation to triphenylmethane.[5][10] A standard cleavage cocktail for peptides containing Cys(Trt) is TFA/TIS/H₂O (95:2.5:2.5).[5]

    • Cleavage Time: For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient. However, for peptides with multiple Cys(Trt) residues or other acid-labile protecting groups, extending the cleavage time may be necessary.[1]

    • Precipitation: Precipitating the peptide directly from the TFA cleavage mixture into cold diethyl ether can yield better results, especially for peptides with multiple Cys(Trt) residues.[5]

Problem 4: Observation of S-Alkylation Side Products.

  • Question: I am detecting unexpected alkylation on the cysteine thiol group. What is the cause and how can it be prevented?

  • Answer: S-alkylation can occur when the deprotected, nucleophilic thiol group of cysteine reacts with carbocations generated during the final cleavage step. A common source of these carbocations is the resin linker itself, particularly with Wang resin, which can release a reactive p-hydroxybenzyl group.[6] To avoid this:

    • Resin Selection: Consider using a resin that does not generate reactive carbocations upon cleavage, such as a 2-chlorotrityl resin.[6]

    • Effective Scavenging: While TIS is excellent for scavenging trityl cations, a cocktail with multiple scavengers may be more effective against other carbocations. For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) can be used, although it is often unnecessary with modern protecting group strategies.

Problem 5: Disulfide Bond Formation (Dimerization/Oligomerization) in the Final Product.

  • Question: My final peptide product shows significant amounts of dimers or higher molecular weight species. How can I prevent oxidation of the cysteine thiol?

  • Answer: The free thiol group of cysteine is susceptible to oxidation, leading to the formation of disulfide bonds. To maintain the reduced state of the cysteine:

    • Reducing Agents in Cleavage Cocktail: Add a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to the cleavage cocktail. A typical cocktail would be TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).[11]

    • Handling of the Cleaved Peptide: After cleavage and precipitation, the peptide should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored dry to minimize oxidation. HPLC buffers should be degassed.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. If dissolved in a solvent like DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q2: Can I use microwave heating during the coupling of this compound? A2: While microwave-assisted SPPS can accelerate coupling reactions, it can also exacerbate racemization, especially for sensitive amino acids like cysteine.[5] If you choose to use microwave heating, it is crucial to carefully optimize the temperature and coupling time to minimize epimerization.

Q3: How can I confirm the presence of side products in my final peptide? A3: High-performance liquid chromatography (HPLC) is a primary tool for assessing the purity of your synthetic peptide and detecting the presence of side products as separate peaks. Mass spectrometry (MS) is essential for identifying these side products by their specific mass-to-charge ratios. For example, piperidinylalanine formation results in a +51 Da mass shift[8], while S-alkylation by a tert-butyl group would show a +56 Da shift.[12]

Q4: What is the role of scavengers in the cleavage cocktail? A4: Scavengers are crucial for trapping reactive carbocations that are generated during the acidic cleavage of protecting groups and the peptide from the resin. These carbocations, if not quenched, can lead to various side reactions, including re-attachment of the protecting group or alkylation of sensitive amino acid residues like cysteine, tryptophan, and methionine.

Data Presentation

Table 1: Racemization of Cys(Trt) with Different Coupling Reagents.

Coupling Reagent/MethodBase% D-Cys Formation (Racemization)Reference
DIPCDI/Oxyma-3.3%[5][6]
HCTU/6-Cl-HOBtDIEA8.0% (25 °C)[6]
HCTU/6-Cl-HOBtDIEA10.9% (80 °C)[6]
HCTU/6-Cl-HOBtDIEA26.6% (90 °C)[6]
BOP/HOBt/TMP (no pre-activation)TMP<1%[4]
DIPCDI/HOBt (5 min pre-activation)-<1%[4]

Table 2: Common Cleavage Cocktails for Peptides Containing Cys(Trt).

Cleavage Cocktail CompositionPrimary Use
95% TFA / 2.5% H₂O / 2.5% TISStandard cocktail for most peptides with Cys(Trt).[5]
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDTRecommended for peptides with multiple Cys(Trt) residues or those prone to oxidation.[11]
82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K)A "universal" and more aggressive cocktail for complex peptides with multiple sensitive residues.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Cys(Trt)-OH in Manual SPPS

  • Resin Swelling: Swell the resin (e.g., 2-chlorotrityl or Rink amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF.[1]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Cys(Trt)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[1]

  • Washing: After complete coupling, wash the resin thoroughly with DMF, then dichloromethane (DCM), and finally DMF to remove excess reagents and byproducts.[1]

Protocol 2: Cleavage and Deprotection of a Peptide Containing D-Cys(Trt)

  • Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash with DCM and dry the resin under vacuum for at least 1 hour.[11]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, and 2.5% H₂O. For peptides prone to oxidation, use 92.5% TFA, 2.5% TIS, 2.5% H₂O, and 2.5% EDT.[11]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[11]

  • Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.[11]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11]

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Cys(Trt)-OH, DIC/HOBt in DMF) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Chain Elongation Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Cycle Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Troubleshooting_HD_Cys_Trt_OH cluster_synthesis Synthesis Phase cluster_cleavage Cleavage & Deprotection Phase cluster_solutions_synthesis Solutions cluster_solutions_cleavage Solutions Racemization Racemization (+0 Da isomer) Sol_Racemization Use DIC/HOBt Weaker base (Collidine) Less polar solvent Racemization->Sol_Racemization Mitigate with Beta_Elimination β-Elimination / Piperidinylalanine (+51 Da) Sol_Beta_Elimination Use 2-Cl-Trt Resin Minimize piperidine exposure Beta_Elimination->Sol_Beta_Elimination Mitigate with Incomplete_Deprotection Incomplete Deprotection (+242 Da, Trt) Sol_Incomplete_Deprotection Use TIS as scavenger Optimize cleavage time Incomplete_Deprotection->Sol_Incomplete_Deprotection Mitigate with S_Alkylation S-Alkylation (e.g., +56 Da, t-Bu) Sol_S_Alkylation Use 2-Cl-Trt Resin Use scavenger cocktail S_Alkylation->Sol_S_Alkylation Mitigate with Oxidation Oxidation (Dimerization) Sol_Oxidation Add EDT to cleavage cocktail Inert atmosphere handling Oxidation->Sol_Oxidation Mitigate with

References

Technical Support Center: H-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of H-D-Cys(Trt)-OH during Solid-Phase Peptide Synthesis (SPPS), with a particular focus on the impact of basic conditions.

Frequently Asked Questions (FAQs)

Q1: Is the trityl (Trt) protecting group on cysteine stable to the basic conditions used for Fmoc deprotection?

A1: Yes, the S-trityl (Trt) group is generally considered stable under the standard basic conditions used for N-α-Fmoc deprotection, which typically involves treatment with 20% piperidine in dimethylformamide (DMF)[1]. However, prolonged exposure to basic conditions can lead to side reactions, particularly at the C-terminal cysteine residue[2]. While the S-Trt bond itself is robust during standard Fmoc deprotection cycles, issues like racemization and β-elimination are more common concerns influenced by the basic environment[3][4].

Q2: What is β-elimination and how does it affect Cys(Trt)-containing peptides?

A2: β-elimination is a significant side reaction that can occur, especially when Cys(Trt) is the C-terminal amino acid. Under basic conditions, such as during Fmoc deprotection with piperidine, a proton can be abstracted from the α-carbon of the cysteine residue. This leads to the elimination of the protected thiol group and the formation of a dehydroalanine intermediate. This reactive intermediate can then be attacked by piperidine, resulting in the formation of a 3-(1-piperidinyl)alanine adduct, which adds 51 Da to the mass of the peptide[3].

Q3: How can β-elimination be minimized?

A3: To minimize β-elimination, several strategies can be employed:

  • Resin Choice: The use of sterically hindered resins, such as 2-chlorotrityl (2-CTC) resin, is highly recommended for anchoring the C-terminal Cys(Trt)[3]. The bulkiness of the resin linkage helps to prevent the abstraction of the α-proton.

  • Protecting Group: The trityl group itself provides some steric hindrance that can help reduce the incidence of β-elimination[5].

Q4: What is racemization and how is it influenced by bases during the coupling of Fmoc-D-Cys(Trt)-OH?

A4: Racemization is the conversion of a chiral amino acid from a single enantiomer (D-form in this case) to a mixture of D and L isomers. For Cys(Trt), this is a known side reaction that occurs during the activation and coupling steps of SPPS, particularly when using potent uronium or phosphonium-based coupling reagents (e.g., HBTU, HCTU) in the presence of a strong tertiary amine base like diisopropylethylamine (DIEA)[3][6]. The base is necessary to activate the carboxylic acid for coupling, but it can also facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity.

Q5: How can racemization of Fmoc-D-Cys(Trt)-OH be controlled?

A5: Several approaches can be taken to minimize racemization:

  • Choice of Coupling Reagents: Using carbodiimide-based coupling reagents like diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is known to reduce racemization compared to uronium/phosphonium reagents[3].

  • Choice of Base: If using uronium or phosphonium reagents, replacing the commonly used DIEA with a weaker, more sterically hindered base like 2,4,6-collidine can significantly reduce the extent of racemization[1].

  • Alternative Protecting Groups: For particularly sensitive sequences, alternative cysteine protecting groups that are less prone to racemization, such as 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom), can be considered[4][6].

Q6: Can alternative bases to piperidine, such as DBU, be used for Fmoc deprotection of peptides containing Cys(Trt)?

A6: Yes, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used for very rapid Fmoc deprotection[7][8]. It can be beneficial in overcoming incomplete deprotection in difficult sequences. However, due to its high basicity, DBU can potentially increase the risk of other side reactions like aspartimide formation in susceptible sequences[7]. Therefore, its use should be carefully considered based on the peptide sequence. For Cys(Trt)-containing peptides, while the Trt group is expected to be stable to DBU treatment during the short deprotection times, the increased basicity could exacerbate β-elimination at the C-terminus.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Mass increase of +51 Da on a C-terminal Cys-containing peptide β-elimination followed by piperidine addition.- Use a 2-chlorotrityl (2-CTC) or other sterically hindered resin for the C-terminal cysteine.- Ensure standard, not prolonged, piperidine treatment times.
Presence of L-Cys isomer in a D-Cys containing peptide (Racemization) Use of strong activating reagents (HBTU, HCTU) with a strong base (DIEA) during coupling.- Switch to a carbodiimide-based coupling method (e.g., DIC/HOBt or DIC/Oxyma).- If using uronium/phosphonium reagents, replace DIEA with a weaker, sterically hindered base like 2,4,6-collidine.- Avoid prolonged pre-activation times.
Incomplete Fmoc deprotection Aggregation of the peptide chain, leading to poor accessibility of the N-terminus.- Consider using a stronger deprotection solution, such as one containing DBU (e.g., 2% DBU in DMF).- Increase deprotection time or perform a double deprotection.- Use chaotropic salts or microwave energy to disrupt aggregation.
Incomplete removal of the Trt group during final cleavage The cleavage of the Cys(Trt) group is reversible. The stable trityl cation can re-attach to the nucleophilic thiol group.- Use a cleavage cocktail containing an effective scavenger for the trityl cation, such as triisopropylsilane (TIS). A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5).- For peptides with multiple Cys(Trt) residues, the addition of 2.5% ethanedithiol (EDT) can help maintain the reduced state of the cysteine thiol.

Quantitative Data Summary

The choice of coupling method and base has a significant impact on the degree of racemization of Cys(Trt). The following table summarizes the percentage of D-Cys formation observed under various conditions for Fmoc-L-Cys(Trt)-OH. The principles apply equally to the D-isomer.

Coupling Reagent Base Temperature % D-Cys Formation
HCTU/6-Cl-HOBtDIEAConventional SPPS8.0%
HCTU/6-Cl-HOBtDIEA50°C (Microwave)10.9%
HCTU/6-Cl-HOBtDIEA80°C (Microwave)26.6%

Data adapted from studies on Fmoc-L-Cys(Trt)-OH, demonstrating the trend of racemization under different conditions.[4]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Cys(Trt)-OH using DIC/Oxyma
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and then DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Cleavage of a Cys(Trt)-Containing Peptide from the Resin
  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O in a ratio of 95:2.5:2.5. For peptides susceptible to oxidation, 1,2-ethanedithiol (EDT) can be added to the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizations

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final step Repeat->Deprotection Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

References

Technical Support Center: H-D-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with H-D-Cys(Trt)-OH during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound is difficult to dissolve. What is the recommended procedure?

A1: this compound, due to its bulky trityl group and crystalline nature, can exhibit poor solubility in common peptide synthesis solvents. The recommended starting solvent is Dimethyl Sulfoxide (DMSO).[1][2] For a 100 mg/mL solution in DMSO, sonication may be necessary to achieve complete dissolution.[1][2] It is crucial to use fresh, anhydrous DMSO as the presence of moisture can significantly reduce solubility.[1][2] If DMSO is not compatible with your synthesis strategy, N-methylpyrrolidone (NMP) can be used as an alternative, as it generally has better solvating properties than Dimethylformamide (DMF) for complex amino acid derivatives.

Q2: What causes aggregation when using this compound in my peptide sequence?

A2: Aggregation during solid-phase peptide synthesis (SPPS) is a common issue, particularly with hydrophobic or sterically hindered amino acids like this compound. The primary drivers of aggregation are:

  • Intermolecular Hydrogen Bonding: Growing peptide chains can form secondary structures, such as beta-sheets, which are stabilized by hydrogen bonds. This can make the N-terminus of the peptide inaccessible for the next coupling step.

  • Hydrophobic Interactions: The trityl group on the cysteine side chain is highly hydrophobic and can contribute to the self-association of peptide chains.

  • Steric Hindrance: The bulky nature of the trityl group can physically obstruct the approach of the incoming activated amino acid, leading to incomplete coupling and promoting aggregation of unreacted chains.

Q3: Are D-amino acids like this compound more prone to aggregation than their L-counterparts?

A3: While the fundamental chemical properties driving aggregation are the same for both D- and L-amino acids, the incorporation of a D-amino acid can sometimes disrupt the formation of regular secondary structures like alpha-helices and beta-sheets that are more favorable for L-amino acid sequences. However, if a sequence contains multiple D-amino acids, it can still be prone to aggregation. The bulky trityl group on this compound remains a significant factor for aggregation regardless of the stereochemistry.

Q4: What are the signs of on-resin aggregation during my synthesis?

A4: Key indicators of on-resin aggregation include:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines. Similarly, incomplete Fmoc-deprotection can also be a sign of aggregation.

  • Formation of a Gel-like Substance: In severe cases, the peptide-resin can form a gelatinous mass, making it difficult to filter and wash.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound Powder

Symptoms:

  • The this compound powder does not fully dissolve in the coupling solvent (DMF, NMP).

  • Visible particulate matter remains after vortexing.

Troubleshooting Workflow:

G Troubleshooting this compound Solubility start Start: this compound powder is difficult to dissolve solvent Switch to fresh, anhydrous DMSO start->solvent sonicate Apply sonication for 10-15 minutes solvent->sonicate If still not dissolved success Dissolved solvent->success If dissolved warm Gently warm the solution (e.g., to 30-40°C) sonicate->warm If still not dissolved sonicate->success If dissolved nmp Try NMP as an alternative solvent warm->nmp If still not dissolved warm->success If dissolved nmp->success If dissolved fail Still not dissolved nmp->fail If not dissolved

Caption: Workflow for dissolving this compound.

Experimental Protocol: Solubilization of this compound

  • Solvent Selection: Use fresh, anhydrous DMSO as the primary solvent.[1][2]

  • Concentration: Prepare a solution at the desired concentration for your coupling reaction (e.g., 0.5 M).

  • Initial Dissolution: Add the solvent to the this compound powder and vortex thoroughly.

  • Sonication: If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.[1][2]

  • Gentle Warming (Optional): If sonication is insufficient, gently warm the solution to 30-40°C. Avoid excessive heat, which could potentially degrade the amino acid.

  • Alternative Solvent: If DMSO is not suitable, N-methylpyrrolidone (NMP) can be used as an alternative.

Issue 2: On-Resin Aggregation After Coupling this compound

Symptoms:

  • Positive Kaiser test after coupling.

  • Shrinking of the resin bed.

  • Difficult and slow draining of solvents during washing steps.

Troubleshooting Workflow:

G Troubleshooting On-Resin Aggregation start Start: On-resin aggregation detected after coupling chaotropic Perform a chaotropic salt wash (e.g., 0.4 M LiCl in DMF) start->chaotropic backbone_prot Consider using backbone protection (e.g., pseudoproline dipeptides) in future syntheses start->backbone_prot For future syntheses recouple Recouple this compound chaotropic->recouple solvent_change Switch to NMP or a DMF/DMSO mixture for subsequent couplings recouple->solvent_change success Aggregation resolved recouple->success If Kaiser test is negative elevated_temp Perform subsequent couplings at elevated temperature (e.g., 50°C) solvent_change->elevated_temp continue_synthesis Continue Synthesis elevated_temp->continue_synthesis

Caption: Workflow for addressing on-resin aggregation.

Experimental Protocol: Chaotropic Salt Wash

  • Resin Preparation: After a positive Kaiser test indicating incomplete coupling, wash the resin with DMF (3 x 1 min).

  • Chaotropic Wash: Add a solution of 0.4 M LiCl in DMF to the resin and agitate for 30 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of the chaotropic salt.

  • Recoupling: Proceed with a second coupling of this compound.

Data Summary

Table 1: Solubility of this compound

SolventSolubilityNotesReference
DMSO100 mg/mL (275.13 mM)Requires sonication. Use fresh, anhydrous DMSO.[1][2]
DMFLower than DMSONot the preferred solvent for initial dissolution.Inferred from general knowledge
NMPBetter than DMFA good alternative if DMSO is not suitable.Inferred from general knowledge

Table 2: Common Side Reactions Associated with Cys(Trt) and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Racemization Conversion of the D-isomer to a mixture of D and L isomers during activation and coupling.Use carbodiimide-based coupling reagents (e.g., DIC/Oxyma). Avoid prolonged pre-activation times. Couple at lower temperatures.
β-elimination Formation of dehydroalanine at the C-terminus, especially with Wang-type resins.Use a 2-chlorotrityl resin for C-terminal cysteine. Minimize piperidine treatment time.
Incomplete Trityl Deprotection The trityl group is not completely removed during the final TFA cleavage.Increase cleavage time to 3-4 hours. Ensure an adequate amount of scavengers (e.g., EDT, TIS) in the cleavage cocktail.

References

Technical Support Center: Synthesis of Peptides Containing H-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing H-D-Cys(Trt)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using this compound in SPPS?

The primary challenges associated with the use of this compound in Fmoc-based SPPS include:

  • Racemization: The D-cysteine can partially convert to L-cysteine during the activation and coupling steps, leading to diastereomeric impurities. Cysteine is particularly susceptible to racemization.[1]

  • Incomplete Deprotection: The trityl (Trt) group may not be completely removed during the final cleavage from the resin, resulting in a low yield of the desired peptide.[1] This is due to the stability of the trityl cation and the reversibility of the deprotection reaction.[1]

  • Oxidation: The free thiol group of the deprotected cysteine is highly susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or oligomers.[2]

  • Side Reactions: Other potential side reactions include the formation of 3-(1-piperidinyl)alanine at the C-terminus and S-alkylation by carbocations generated during cleavage.[1]

Q2: How can I minimize racemization of this compound during coupling?

Minimizing racemization is critical for obtaining a pure product. Key strategies include:

  • Choice of Coupling Reagents: Avoid highly activating uronium or phosphonium reagents like HBTU or PyBOP, especially with strong bases like DIEA.[1] Carbodiimide-based activators such as DIC/HOBt or DIC/Oxyma are recommended as they have been shown to reduce racemization.[3]

  • Choice of Base: If a base is required, use a weaker or more sterically hindered base like 2,4,6-collidine instead of DIEA or NMM.[4]

  • Minimize Pre-activation Time: Long pre-activation times can increase the extent of racemization.[5]

  • Solvent Choice: Using a less polar solvent mixture, such as DCM/DMF, may help reduce racemization compared to pure DMF.[5]

  • Alternative Protecting Groups: For particularly sensitive sequences, consider alternative S-protecting groups like tetrahydropyranyl (Thp), which has been shown to result in lower racemization compared to Trt.

Q3: What is the optimal cleavage cocktail for removing the Trityl group from D-Cysteine?

A standard and effective cleavage cocktail for peptides containing Cys(Trt) is a mixture of trifluoroacetic acid (TFA), a scavenger to trap the trityl cation, and a reducing agent to prevent oxidation. A widely used cocktail is:

  • TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) [2]

Key components and their roles:

  • TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups.

  • Triisopropylsilane (TIS): A highly effective scavenger that irreversibly quenches the reactive trityl cation, preventing re-attachment to the cysteine thiol and other side reactions.

  • 1,2-Ethanedithiol (EDT): Acts as a reducing agent to keep the cysteine thiol in its free, reduced state, thereby preventing oxidation and disulfide bond formation. It also functions as a scavenger.[2]

  • Water: Can also act as a scavenger.

For peptides containing other sensitive residues like Met or Trp, "Reagent K" (TFA/phenol/water/thioanisole/EDT) is often recommended.[6]

Troubleshooting Guides

Problem 1: Low Yield of the Final Peptide

Possible Cause A: Incomplete Coupling of this compound

  • Solution: Monitor the coupling reaction using a ninhydrin (Kaiser) test to ensure it goes to completion. If the coupling is sluggish, extend the reaction time or consider a more potent coupling reagent, keeping in mind the increased risk of racemization.

Possible Cause B: Incomplete Deprotection of the Trityl Group

  • Solution: This is a common issue and is often indicated by a mass corresponding to the Trt-protected peptide in the final analysis.

    • Optimize the Cleavage Cocktail: Ensure a sufficient concentration of an effective scavenger like TIS.

    • Extend Cleavage Time: Increase the cleavage time to 3-4 hours at room temperature.

    • Re-cleavage: If incomplete deprotection is confirmed, the precipitated crude peptide can be subjected to a second cleavage treatment with a fresh cocktail.

Possible Cause C: Oxidation of the Peptide

  • Solution: The formation of disulfide-bonded dimers or oligomers can significantly reduce the yield of the desired monomeric peptide.

    • Use a Reducing Agent: Always include a reducing agent like EDT or DTT in the cleavage cocktail.[2]

    • Inert Atmosphere: Perform the cleavage and work-up under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.

    • Immediate Purification: Purify the peptide as soon as possible after cleavage and lyophilization.

Problem 2: Presence of Diastereomeric Impurities (Racemization)
  • Diagnosis: The presence of a closely eluting peak with the same mass as the desired product in the HPLC chromatogram is a strong indicator of racemization. This can be confirmed by chiral amino acid analysis after hydrolysis of the purified peptide.

  • Solution:

    • Modify the Coupling Protocol: Switch to a less racemization-prone coupling method, such as DIC/HOBt or DIC/Oxyma.[3]

    • Change the Base: If using a uronium/phosphonium reagent, replace DIEA with a weaker base like 2,4,6-collidine.[4]

    • Optimize Reaction Conditions: Avoid prolonged pre-activation and consider performing the coupling at a lower temperature.

Data Presentation

Table 1: Impact of Coupling Method on D-Cysteine Racemization

S-Protecting GroupCoupling Reagent% L-Isomer Formation (Racemization)Reference
Fmoc-D-Cys(Trt)-OHDIPCDI/Oxyma3.3%
Fmoc-D-Cys(Thp)-OHDIPCDI/Oxyma0.74%
Fmoc-D-Cys(Dpm)-OHDIPCDI/Oxyma6.8%

Table 2: Common Scavengers for Cys(Trt) Cleavage and Their Functions

ScavengerTypical ConcentrationPrimary Function(s)Notes
Triisopropylsilane (TIS)1-5%Irreversibly quenches the trityl cation.Highly effective and recommended for Cys(Trt).
1,2-Ethanedithiol (EDT)1-5%Scavenges t-butyl cations and acts as a reducing agent to prevent thiol oxidation.[2]Strong, unpleasant odor.
Thioanisole1-5%Scavenger, can help prevent side reactions with other sensitive residues like Met and Trp.Can also act as a reducing agent.
Water2.5-5%Acts as a scavenger.A common component of many cleavage cocktails.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization during the incorporation of this compound.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the solution of the amino acid and HOBt to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of the Trt group.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v). Use approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether (10 times the volume of the filtrate) to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the precipitated peptide under vacuum.

Visualizations

SPPS_Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, DIC/HOBt) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Chain Elongation Cleavage Final Cleavage (TFA/TIS/EDT/H2O) Washing2->Cleavage Final Step Repeat->Fmoc_Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Racemization_Mechanism Activated_D_Cys Activated D-Cys Cα-H Enolate Planar Enolate Intermediate Activated_D_Cys->Enolate α-proton abstraction Base Base (e.g., DIEA) Base->Activated_D_Cys Protonation Protonation Enolate->Protonation D_Cys D-Cys Peptide Protonation->D_Cys L_Cys L-Cys Peptide (Racemized) Protonation->L_Cys

Caption: Mechanism of base-mediated racemization of cysteine.

Troubleshooting_Yield Start Low Peptide Yield Incomplete_Coupling Incomplete Coupling? Start->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection? Incomplete_Coupling->Incomplete_Deprotection No Sol_Coupling Monitor with Kaiser Test Extend Coupling Time Incomplete_Coupling->Sol_Coupling Yes Oxidation Oxidation? Incomplete_Deprotection->Oxidation No Sol_Deprotection Optimize Scavengers (add TIS) Extend Cleavage Time Re-cleave Peptide Incomplete_Deprotection->Sol_Deprotection Yes Sol_Oxidation Add Reducing Agent (EDT) Use Inert Atmosphere Oxidation->Sol_Oxidation Yes

Caption: Troubleshooting workflow for low peptide yield.

References

Validation & Comparative

A Comparative Guide to H-D-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH for Disulfide Bridge Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of disulfide bridges is a cornerstone of peptide and protein chemistry, critical for imposing conformational constraints that dictate biological activity and stability.[1][2] The choice of protecting group for the cysteine thiol is a pivotal decision in the synthesis of complex peptides, particularly those with multiple disulfide bonds.[1][3] This guide provides an in-depth, objective comparison of two widely utilized protected cysteine derivatives: H-D-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH, focusing on their application in disulfide bridge formation.

Core Chemical Differences and Strategic Implications

The primary distinction between this compound and Fmoc-Cys(Acm)-OH lies in the nature of their thiol protecting groups: the acid-labile trityl (Trt) group and the oxidation-labile acetamidomethyl (Acm) group. This fundamental difference dictates their strategic use in Solid-Phase Peptide Synthesis (SPPS).

This compound , protected with the bulky trityl group, is a standard choice in Fmoc-based SPPS for synthesizing peptides with a single disulfide bond or where simultaneous deprotection and cleavage from the resin are desired.[1][4] The Trt group is readily cleaved under acidic conditions, typically with a trifluoroacetic acid (TFA) cocktail, which also cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups.[1][5][6]

Fmoc-Cys(Acm)-OH , on the other hand, employs the Acm group, which is stable to the acidic conditions of TFA cleavage.[6][7][8] This stability makes it an invaluable tool for orthogonal protection strategies, enabling the regioselective formation of multiple disulfide bonds.[1][2][7] The Acm group is typically removed by oxidative methods, most commonly with iodine, which can simultaneously facilitate disulfide bond formation.[4][7][9]

Performance Comparison: this compound vs. Fmoc-Cys(Acm)-OH

FeatureThis compoundFmoc-Cys(Acm)-OHKey Considerations
Protecting Group Trityl (Trt)Acetamidomethyl (Acm)Trt is acid-labile; Acm is stable to acid but labile to specific oxidizing agents.[1][7]
Deprotection Conditions Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)[1]Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[5][7][10]Iodine is the most common method for Acm removal and disulfide formation.[4][11] Heavy metal salts are effective but pose toxicity concerns.[10][12]
Orthogonality Not fully orthogonal in standard Fmoc/tBu strategy as it's removed during final cleavage. Can be used in combination with more acid-labile groups like Mmt for on-resin cyclization.[1][5]Fully orthogonal to acid-labile protecting groups, making it ideal for sequential disulfide bond formation.[7][10]The orthogonality of Acm is crucial for the synthesis of complex peptides with multiple, defined disulfide linkages.[1][2]
Disulfide Formation Typically occurs in solution after cleavage and deprotection, often via air oxidation or other mild oxidants.[6] Can also be achieved on-resin with iodine.[5]Can be performed in solution after cleavage and purification of the Acm-protected peptide, or on-resin. The deprotection with iodine often directly yields the disulfide bond.[4][8][11]The ability to purify the Acm-protected peptide before oxidation can be a significant advantage for complex syntheses.[6][8]
Side Reactions Risk of re-tritylation if scavengers are not used effectively during cleavage.[1] Some studies report higher racemization compared to other protecting groups like THP.[10]Iodination of sensitive residues like Tyrosine, Histidine, and Tryptophan can occur during iodine-mediated deprotection and oxidation.[4]Careful selection of scavengers and reaction conditions is critical to minimize side reactions for both methods.
Typical Yield Deprotection yields are generally high (>90%).[1]Yields for iodine-mediated cyclization can vary depending on the peptide sequence and reaction conditions, but are generally good.Overall yield will be highly dependent on the specific peptide sequence and the efficiency of the oxidation/folding step.

Experimental Protocols

Protocol 1: Disulfide Bridge Formation Using this compound

This protocol outlines the standard procedure for the synthesis of a peptide containing one disulfide bridge using this compound.

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a suitable resin using standard Fmoc/tBu chemistry, incorporating Fmoc-D-Cys(Trt)-OH at the desired positions.

  • Cleavage and Deprotection: The peptidyl-resin is treated with a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) for 2-4 hours at room temperature.[5] This step simultaneously cleaves the peptide from the resin and removes the Trt and other acid-labile protecting groups.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, washed, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Disulfide Bond Formation (Oxidation): The purified linear peptide with free thiols is dissolved in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization. The disulfide bond is formed by air oxidation, stirring the solution open to the atmosphere for 12-24 hours. The reaction progress is monitored by HPLC and mass spectrometry.

  • Final Purification: The cyclized peptide is purified by RP-HPLC to isolate the final product.

Protocol 2: Regioselective Disulfide Bridge Formation Using Fmoc-Cys(Acm)-OH and this compound

This protocol describes the synthesis of a peptide with two disulfide bridges using an orthogonal protection strategy.

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a solid support, incorporating Fmoc-D-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the four desired positions.

  • First Disulfide Bond Formation (On-Resin):

    • The Trt groups are selectively removed on-resin using a dilute solution of TFA (e.g., 1-2% TFA in dichloromethane with scavengers).

    • The resin is washed thoroughly to remove the acid.

    • The first disulfide bond is formed on-resin by treating the peptidyl-resin with an oxidizing agent such as iodine (I₂) or N-chlorosuccinimide (NCS).[13]

  • Cleavage from Resin: The peptide, now containing one disulfide bridge and two Acm-protected cysteines, is cleaved from the resin using a standard TFA cocktail.

  • Purification of the Monocyclic Intermediate: The cleaved peptide is precipitated, washed, and purified by RP-HPLC to isolate the monocyclic intermediate.

  • Second Disulfide Bond Formation (In Solution):

    • The purified monocyclic peptide is dissolved in a suitable solvent (e.g., aqueous acetic acid or methanol).[4][11]

    • A solution of iodine is added to the peptide solution to deprotect the Acm groups and simultaneously form the second disulfide bond. The reaction is typically complete within 15-60 minutes.[11]

    • The excess iodine is quenched with a solution of ascorbic acid.

  • Final Purification: The final bicyclic peptide is purified by RP-HPLC.

Visualizing the Workflow

experimental_workflow cluster_Trt This compound Workflow cluster_Acm Fmoc-Cys(Acm)-OH Orthogonal Workflow Trt_SPPS SPPS with Fmoc-D-Cys(Trt)-OH Trt_Cleavage TFA Cleavage & Deprotection Trt_SPPS->Trt_Cleavage Trt_Purify_Linear Purify Linear Peptide Trt_Cleavage->Trt_Purify_Linear Trt_Oxidation Oxidation (e.g., Air Oxidation) Trt_Purify_Linear->Trt_Oxidation Trt_Final_Product Final Peptide with One Disulfide Bond Trt_Oxidation->Trt_Final_Product Acm_SPPS SPPS with Fmoc-D-Cys(Trt)-OH & Fmoc-Cys(Acm)-OH Acm_OnResin_Cyclization On-Resin Trt Deprotection & First Disulfide Formation Acm_SPPS->Acm_OnResin_Cyclization Acm_Cleavage TFA Cleavage Acm_OnResin_Cyclization->Acm_Cleavage Acm_Purify_Mono Purify Monocyclic Peptide (Acm protected) Acm_Cleavage->Acm_Purify_Mono Acm_Iodine Acm Deprotection & Second Disulfide Formation (Iodine) Acm_Purify_Mono->Acm_Iodine Acm_Final_Product Final Peptide with Two Disulfide Bonds Acm_Iodine->Acm_Final_Product

Caption: Comparative workflows for disulfide bond formation.

Conclusion

Both this compound and Fmoc-Cys(Acm)-OH are powerful tools in the synthesis of disulfide-containing peptides. The choice between them is dictated by the complexity of the target molecule.

  • This compound is the reagent of choice for the straightforward synthesis of peptides with a single disulfide bond, offering a simple deprotection and cleavage strategy.

  • Fmoc-Cys(Acm)-OH is indispensable for the synthesis of complex peptides with multiple, regioselectively defined disulfide bridges. Its orthogonal nature allows for the stepwise formation of disulfide bonds, providing greater control over the final folded structure.[1][2][7]

For researchers and drug development professionals, a thorough understanding of the properties and applications of these reagents is essential for the successful synthesis of structurally complex and biologically active peptides.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Peptides with H-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups for reactive amino acid side chains is a critical determinant of success. The unnatural amino acid H-D-Cys(Trt)-OH, incorporating a trityl (Trt) protecting group on a D-cysteine, offers enhanced enzymatic stability for therapeutic peptides. However, its bulky and hydrophobic nature presents unique challenges and considerations in mass spectrometry analysis. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing this compound with common alternatives, supported by experimental data and detailed protocols.

The trityl group's lability is a double-edged sword in mass spectrometry. While it can simplify spectra through its predictable loss, this same characteristic can also lead to a diminished abundance of precursor ions and a lack of comprehensive fragmentation data for peptide sequencing. Understanding these nuances is paramount for accurate peptide characterization.

Comparative Fragmentation Analysis: this compound vs. Alternatives

The gas-phase behavior of peptides is significantly influenced by the physicochemical properties of their constituent amino acids and any modifications or protecting groups. The bulky and highly labile trityl group on this compound dictates a distinct fragmentation pattern compared to peptides with more stable cysteine protecting groups like Acetamidomethyl (Acm) or S-tert-butylthio (StBu).

Under collision-induced dissociation (CID), a common fragmentation technique, peptides containing this compound exhibit a predominant neutral loss of the trityl group (243.1 Da) or the formation of a stable trityl cation at an m/z of 243.1. This fragmentation pathway is often the most favorable, even at low collision energies, due to the stability of the resulting trityl cation. Consequently, the abundance of b- and y-ions, which are crucial for peptide sequencing, can be significantly reduced.

In contrast, the Acm group is notably more stable under typical CID conditions. Peptides with Cys(Acm) tend to produce more informative fragmentation spectra with a richer series of b- and y-ions, as the protecting group is less likely to be the primary site of fragmentation. The StBu group exhibits intermediate lability, with fragmentation being less pronounced than that of the Trityl group.

Protecting GroupMolecular Weight (Da)Key Fragmentation Characteristic under CIDImpact on Peptide Sequencing
Trityl (Trt) 243.34Highly labile; dominant neutral loss of 243.1 Da or formation of a prominent trityl cation (m/z 243.1)Can suppress backbone fragmentation, complicating sequencing
Acetamidomethyl (Acm) 71.09Generally stable; fragmentation primarily occurs along the peptide backboneProvides more comprehensive b- and y-ion series for sequencing
S-tert-butylthio (StBu) 89.18Moderately labile; loss of the protecting group is observed but is less dominant than with TrtOffers a balance between stability and removability, with moderate impact on sequencing

Impact of Fragmentation Technique: CID vs. HCD

Higher-energy collisional dissociation (HCD) can offer advantages for the analysis of peptides with labile modifications. The higher collision energies employed in HCD can promote more extensive fragmentation along the peptide backbone, potentially yielding a greater abundance of informative b- and y-ions compared to CID for Trt-protected peptides. However, even with HCD, the loss of the trityl group often remains a significant fragmentation event. The optimal collision energy for HCD will be a compromise between achieving sufficient backbone fragmentation and minimizing the complete obliteration of the precursor ion into small, uninformative fragments.

Experimental Protocols

A robust and reproducible analytical method is crucial for the accurate characterization of peptides containing this compound. The hydrophobicity of the trityl group necessitates modifications to standard proteomics workflows.

Sample Preparation and Liquid Chromatography

Due to the increased hydrophobicity of Trt-containing peptides, a higher percentage of organic solvent is typically required for efficient elution from reversed-phase columns.

  • Reconstitution: Reconstitute peptide samples in a solution containing at least 30% acetonitrile with 0.1% formic acid to ensure complete solubilization.

  • LC Column: A C18 column with a pore size of 100 Å or greater is recommended.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A shallow gradient with a slower ramp-up of Mobile Phase B is advisable to ensure good separation of the hydrophobic peptide from other components. For example, a gradient of 5-60% B over 30 minutes.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode is standard.

  • MS1 Scan: Acquire full scan mass spectra over a range of m/z 300-2000.

  • MS/MS Fragmentation:

    • CID: Use a normalized collision energy (NCE) in the range of 25-35%. Be aware that the trityl loss will likely be the dominant peak.

    • HCD: Employ a stepped NCE (e.g., 25%, 30%, 35%) to capture a wider range of fragment ions. This can enhance the observation of backbone fragments.

  • Data Analysis: When analyzing MS/MS data, it is crucial to account for the potential neutral loss of the trityl group. This can be set as a variable modification in most proteomics software.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the key fragmentation pathway, the following diagrams are provided.

ExperimentalWorkflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Peptide Sample (this compound) Column C18 RP-HPLC Sample->Column Injection ESI Electrospray Ionization Column->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 MS2 MS/MS Fragmentation (CID or HCD) MS1->MS2 Detector Detector MS2->Detector DataAnalysis Data Analysis (Sequence Identification) Detector->DataAnalysis Data Acquisition

Caption: Experimental workflow for LC-MS/MS analysis of peptides with this compound.

FragmentationPathway cluster_Fragments Major Fragmentation Pathways Precursor [Peptide-S-Trt + H]+ NeutralLoss [Peptide-SH + H]+ (Neutral Loss of Trityl) Precursor->NeutralLoss CID/HCD TritylCation Trityl Cation (m/z 243.1) Precursor->TritylCation CID/HCD BackboneFragments b- and y-ions (Lower Abundance) Precursor->BackboneFragments CID/HCD (less favorable)

Caption: Dominant fragmentation pathways for Trt-protected cysteine peptides in MS/MS.

Conclusion

The selection of this compound as a building block for peptide synthesis offers significant advantages for enhancing the in vivo stability of therapeutic peptides. However, its successful application relies on a thorough understanding of its behavior during mass spectrometric analysis. The pronounced lability of the trityl group is the defining characteristic, leading to a dominant neutral loss that can both aid in identification and hinder detailed sequencing. By employing optimized LC-MS/MS protocols, particularly with the use of HCD and stepped collision energies, researchers can mitigate some of the challenges associated with this protecting group. A careful comparison with alternative protecting groups, such as Acm and StBu, reveals a trade-off between protecting group stability and the generation of informative fragment ions. For routine sequence confirmation, a more stable protecting group may be preferable, while the characteristic fragmentation of the trityl group can be a useful diagnostic tool in specific applications. Ultimately, the choice of analytical strategy should be tailored to the specific research question and the inherent properties of the peptide being investigated.

A Comparative Guide to Cysteine Protecting Groups: H-D-Cys(Trt)-OH vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the thiol side chain of cysteine is a critical decision in peptide synthesis, profoundly impacting yield, purity, and the feasibility of complex synthetic strategies. Among the diverse arsenal of available protecting groups, the trityl (Trt) group, as seen in H-D-Cys(Trt)-OH, remains a widely utilized workhorse. This guide provides an objective, data-driven comparison of this compound with other commonly employed cysteine protecting groups, including Acetamidomethyl (Acm), tert-Butyl (tBu), and S-tert-butylthio (StBu), to inform the rational design of peptide synthesis strategies.

At a Glance: Key Characteristics of Common Cysteine Protecting Groups

The choice of a cysteine protecting group is primarily dictated by the desired synthetic outcome, particularly concerning the final state of the thiol group (free or as a disulfide bridge) and the need for orthogonal deprotection strategies in the synthesis of peptides with multiple disulfide bonds.

Protecting GroupAbbreviationKey AdvantagesKey Disadvantages
Trityl Trt Acid-labile, allowing for simultaneous deprotection with final peptide cleavage; cost-effective.[1][2]Prone to racemization, especially with certain coupling reagents; removal can be reversible without proper scavengers.[1][2][3]
Acetamidomethyl Acm High stability to both acidic and basic conditions; allows for purification of the protected peptide before disulfide bond formation; orthogonal to Trt.[4]Requires specific deprotection methods (e.g., iodine, mercury(II) acetate), which can be harsh.[4]
tert-Butyl tBu Stable to trifluoroacetic acid (TFA) and iodine oxidation; useful in orthogonal protection schemes.[1]Requires strong acid (e.g., TFMSA) or toxic mercury(II) acetate for removal.[1]
S-tert-butylthio StBu Stable to both acidic and basic conditions; orthogonal to acid-labile and oxidatively cleaved groups.[5]Removal can be sluggish and sequence-dependent.

Performance Comparison: A Deeper Dive

A direct quantitative comparison of coupling efficiency, yield, and purity is highly sequence-dependent. However, trends and specific data points from various studies allow for a robust comparative analysis.

Stability and Deprotection

The fundamental difference between these protecting groups lies in their stability and the conditions required for their removal. This dictates their utility in different synthetic strategies, especially in the context of orthogonal protection for regioselective disulfide bond formation.

Protecting GroupStability to TFAStability to PiperidineCommon Deprotection Method(s)
Trityl (Trt) Labile[4]StableStandard TFA cleavage cocktails (e.g., TFA/TIS/H₂O)[4]
Acetamidomethyl (Acm) Stable[4]Stable[4]Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), Silver Trifluoromethanesulfonate (AgOTf)[4]
tert-Butyl (tBu) Stable[1]StableTrifluoromethanesulfonic acid (TFMSA), Mercury (II) acetate[1]
S-tert-butylthio (StBu) Stable (in absence of thiol scavengers)StableReduction with thiols (e.g., DTT) or phosphines
Racemization During Coupling

Racemization of the cysteine residue during peptide synthesis is a significant concern, particularly when using base-mediated coupling reagents. The choice of protecting group has been shown to influence the extent of this side reaction.

Protecting GroupReported Racemization (%)Coupling Conditions
Trityl (Trt) 3.3[1]DIPCDI/Oxyma Pure
Acetamidomethyl (Acm) 4.8[6]Not specified
Tetrahydropyranyl (Thp) 0.74[1]DIPCDI/Oxyma Pure
4-methoxybenzyloxymethyl (MBom) 0.4[6]Not specified

Note: Racemization levels are highly dependent on the specific coupling reagents, bases, and reaction conditions used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these protecting groups. Below are representative protocols for the deprotection of Cys(Trt) and Cys(Acm).

Protocol 1: Deprotection of Cys(Trt) during Final Cleavage

This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the Trt protecting group.

Materials:

  • Peptide-resin with Cys(Trt)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Suspend the dry peptide-resin in the cleavage cocktail in a reaction vessel.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether twice to remove scavengers and byproducts.

  • Dry the final peptide pellet under vacuum.

Protocol 2: Deprotection of Cys(Acm) with Iodine

This method is commonly used for the simultaneous deprotection of Acm groups and the formation of a disulfide bond.

Materials:

  • Acm-protected peptide

  • 80% Acetic acid in water

  • 0.1 M Iodine (I₂) solution in methanol

  • 1 M Ascorbic acid solution in water

  • HPLC for purification

Procedure:

  • Dissolve the Acm-protected peptide in 80% acetic acid.

  • Add the 0.1 M iodine solution dropwise with stirring until a persistent yellow color is observed.

  • Continue stirring for 1-2 hours.

  • Quench the excess iodine by adding 1 M ascorbic acid solution dropwise until the yellow color disappears.

  • Purify the resulting peptide by HPLC.

Visualizing the Chemistry: Diagrams and Workflows

Chemical Structures of Protecting Groups

G cluster_Trt Trityl (Trt) cluster_Acm Acetamidomethyl (Acm) cluster_tBu tert-Butyl (tBu) cluster_StBu S-tert-butylthio (StBu) Trt_structure Trt_structure Acm_structure Acm_structure tBu_structure tBu_structure StBu_structure StBu_structure

Caption: Chemical structures of common cysteine protecting groups.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Final_Cleavage Final Cleavage & Side-Chain Deprotection Repeat->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Orthogonal Deprotection Strategy for Regioselective Disulfide Bond Formation

Orthogonal_Strategy Peptide Peptide with Cys(Trt) and Cys(Acm) Deprotect_Trt Selective Deprotection of Trt (e.g., mild acid) Peptide->Deprotect_Trt Disulfide_1 Formation of First Disulfide Bond Deprotect_Trt->Disulfide_1 Deprotect_Acm Deprotection of Acm (e.g., Iodine) Disulfide_1->Deprotect_Acm Disulfide_2 Formation of Second Disulfide Bond Deprotect_Acm->Disulfide_2 Final_Peptide Peptide with Two Regioselective Disulfide Bonds Disulfide_2->Final_Peptide

Caption: Orthogonal strategy for regioselective disulfide bond formation.

Conclusion

The choice between this compound and other cysteine protecting groups is a strategic one, with no single option being universally superior.

  • This compound is an excellent and cost-effective choice for the routine synthesis of peptides where a free thiol is desired upon final cleavage and where potential racemization can be managed through optimized coupling protocols.[1]

  • Acm-protected cysteine offers robust stability and orthogonality, making it invaluable for the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds.[4]

  • tBu and StBu protecting groups provide additional layers of orthogonality for even more intricate synthetic designs, though their removal conditions require careful consideration.

Ultimately, the optimal choice will depend on the specific requirements of the target peptide, including its sequence, the desired disulfide bond architecture, and the overall synthetic strategy. By understanding the comparative performance data and experimental protocols outlined in this guide, researchers can make more informed decisions to enhance the efficiency and success of their peptide synthesis endeavors.

References

A Comparative Guide to the NMR Analysis of Peptides Containing S-Trityl-D-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of synthetic peptides is a critical checkpoint in drug discovery and development. For peptides incorporating the bulky S-trityl-D-cysteine (H-D-Cys(Trt)-OH) residue, a comprehensive analytical strategy is paramount to ensure structural integrity and purity. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, supported by experimental data and detailed protocols, to facilitate robust analysis of these complex biomolecules.

Performance Comparison: NMR vs. Alternative Methods

The analysis of this compound containing peptides requires a multi-pronged approach to confirm identity, purity, and structure. While NMR spectroscopy offers unparalleled insight into the three-dimensional structure, other techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provide complementary and often essential information.

Analytical Technique Primary Application Information Provided Advantages Limitations
NMR Spectroscopy Structural Elucidation & Purity3D structure, conformational dynamics, sequence confirmation, impurity identification and quantification.Provides detailed atomic-level structural information in solution; non-destructive.[1][2]Lower sensitivity compared to MS; requires higher sample concentrations; complex data analysis for larger peptides.[1][3]
RP-HPLC Purity Assessment & QuantificationPurity (%), retention time, quantification against a standard.High resolution and sensitivity; well-established for purity determination.[1][4][5][6][7]Limited structural information; co-elution of impurities can lead to inaccurate purity assessment.[4]
Mass Spectrometry (MS) Identity Confirmation & SequencingMolecular weight confirmation, amino acid sequence, identification of modifications and impurities.[1][3][8][9][10]Extremely high sensitivity and mass accuracy; high-throughput capabilities.[10]Provides limited information on 3D structure; some modifications can be difficult to pinpoint.

Quantitative Data Summary

A direct comparison of quantitative data from different analytical techniques is crucial for a comprehensive understanding of a synthetic peptide's quality.

NMR Chemical Shift Data

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Gly-Cys(Trt)-Gly

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Gly (N-term) 3.8 - 4.043 - 45
-172 - 174
D-Cys(Trt) 4.4 - 4.654 - 56
2.8 - 3.235 - 38
-171 - 173
-67 - 70 (Trityl C)
Trityl-H7.2 - 7.5127 - 145 (Aromatic C)
Gly (C-term) 3.8 - 4.043 - 45
-172 - 174

Note: Chemical shifts are referenced to a standard (e.g., DSS or TSP) and can vary depending on the solvent, pH, and temperature.

Purity Assessment: NMR vs. HPLC

Both NMR and HPLC can be used for quantitative purity analysis. The following table illustrates a hypothetical comparison of purity assessment for a synthetic peptide containing this compound.

Table 2: Comparative Purity Analysis

Analytical MethodPrinciplePurity (%)Impurities Detected
Quantitative ¹H NMR Integration of specific proton signals relative to an internal standard.94.5Diastereomeric impurities, residual solvents, protecting group fragments.
RP-HPLC (UV at 214 nm) Peak area percentage of the main peak relative to all peaks.96.2Truncated sequences, deletion sequences, oxidized species.[4]

Note: Discrepancies in purity values between the two techniques can arise from the different sensitivities to various types of impurities.

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture). For aqueous samples, a 90% H₂O/10% D₂O mixture is often used to observe exchangeable amide protons.

  • Buffering and pH Adjustment: If necessary, add a suitable buffer (e.g., phosphate buffer) to maintain a stable pH. The pH of the sample should be carefully adjusted as it can significantly affect chemical shifts.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., DSS or TSP).

  • Filtration: Transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are present.

2D NMR Data Acquisition and Processing

A suite of 2D NMR experiments is typically required for complete resonance assignment and structural analysis.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to assess sample purity and concentration.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the identification of amino acid types.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, providing information on the carbon and nitrogen backbone and sidechains.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure determination.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: The processed spectra are analyzed to assign all proton and carbon resonances to specific atoms in the peptide sequence. This is typically done by identifying the spin systems in the TOCSY and then linking them sequentially using the NOESY data.

Visualizations

Experimental Workflow for Peptide Analysis

The following diagram illustrates a typical workflow for the synthesis and comprehensive analysis of a peptide containing this compound.

Peptide_Analysis_Workflow cluster_synthesis Peptide Synthesis SPPS Solid-Phase Peptide Synthesis (Fmoc-D-Cys(Trt)-OH) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification MS Mass Spectrometry (Identity Confirmation) Purification->MS Sample HPLC RP-HPLC (Purity Assessment) Purification->HPLC Sample NMR NMR Spectroscopy (Structure & Purity) Purification->NMR Sample

A typical workflow for peptide synthesis and analysis.
NMR Data Analysis Pathway

The logical progression for analyzing 2D NMR data to determine the structure of a peptide is outlined below.

NMR_Analysis_Pathway Acquire_Data Acquire 2D NMR Data (COSY, TOCSY, HSQC, NOESY) Process_Data Process Spectra (FT, Phasing, Baseline Correction) Acquire_Data->Process_Data Identify_Spin_Systems Identify Amino Acid Spin Systems (TOCSY & COSY) Process_Data->Identify_Spin_Systems Sequential_Assignment Sequential Resonance Assignment (NOESY: dNN, dαN, dβN) Identify_Spin_Systems->Sequential_Assignment NOE_Restraints Extract Distance Restraints (NOESY cross-peak intensities) Sequential_Assignment->NOE_Restraints Structure_Calculation 3D Structure Calculation (Molecular Dynamics/Simulated Annealing) NOE_Restraints->Structure_Calculation Structure_Validation Structure Validation (Ramachandran plot, etc.) Structure_Calculation->Structure_Validation

Logical pathway for peptide structure determination via 2D NMR.

References

A Researcher's Guide to the Validation of Disulfide Bond Formation in Peptides with Cys(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the correct formation of disulfide bonds is a critical determinant of a peptide's structure, stability, and biological activity. Peptides synthesized using Fmoc-Cys(Trt)-OH require a robust strategy for the deprotection of the trityl group and subsequent oxidation to form the desired cystine linkage. This guide provides an objective comparison of common methods for disulfide bond formation and the analytical techniques used to validate this crucial post-synthetic modification. Experimental data is presented to support the comparison, and detailed protocols for key experiments are provided.

Strategies for Disulfide Bond Formation from Cys(Trt)-Protected Peptides

The formation of a disulfide bond from Cys(Trt)-protected peptides involves two principal steps: the removal of the acid-labile trityl (Trt) protecting group and the subsequent oxidation of the free thiol groups. This can be achieved either while the peptide is still attached to the solid-phase resin (on-resin) or after it has been cleaved and is in solution (solution-phase).

On-Resin vs. Solution-Phase Disulfide Bond Formation

The choice between on-resin and solution-phase strategies depends on several factors, including the peptide's sequence, length, and solubility, as well as the desired scale of synthesis.

FeatureOn-Resin CyclizationSolution-Phase Cyclization
Principle Thiol deprotection and oxidation are performed while the peptide is covalently attached to the solid support.The linear, fully deprotected peptide is first cleaved from the resin and then oxidized in a dilute solution.
Advantages - Pseudo-dilution effect: The immobilization of peptides on the resin minimizes intermolecular reactions, favoring intramolecular cyclization and reducing the formation of dimers and oligomers.[1] - Simplified purification: Byproducts and excess reagents can be easily washed away from the resin-bound peptide.[2]- Flexibility: A wider range of oxidation conditions and solvents can be employed. - Monitoring: Reaction progress can be more easily monitored by taking aliquots for analysis.
Disadvantages - Resin compatibility: The chosen resin must be stable to the oxidation conditions. - Incomplete reactions: Steric hindrance on the resin can sometimes lead to incomplete cyclization.- Aggregation and Precipitation: Hydrophobic peptides may aggregate or precipitate at the concentrations required for efficient oxidation.[3] - Oligomerization: Intermolecular disulfide bond formation leading to dimers and higher-order oligomers is a common side reaction, especially at higher peptide concentrations.[4]
Typical Yields Generally higher for monomeric cyclic peptides due to the pseudo-dilution effect.Can be variable and are often lower for aggregation-prone sequences.

Common Oxidation Methods

Several reagents can be employed to facilitate the oxidation of free thiols to form a disulfide bond. The choice of oxidant depends on the peptide sequence, particularly the presence of other oxidation-sensitive residues like methionine (Met) and tryptophan (Trp), and whether the cyclization is performed on-resin or in solution.

Oxidizing AgentDescriptionAdvantagesDisadvantages
Iodine (I₂) / Methanol (MeOH) A widely used and efficient method for both on-resin and solution-phase oxidation.[4][5]- Fast and generally provides high yields. - Can be used for simultaneous deprotection of Cys(Acm) and oxidation.[6]- Can cause side reactions, such as iodination of tyrosine (Tyr) and oxidation of Met and Trp residues.[5]
Dimethyl Sulfoxide (DMSO) A mild and versatile oxidizing agent suitable for both on-resin and solution-phase methods.[3][7]- Selective for thiol oxidation with minimal side reactions on other sensitive amino acids.[3][8] - Effective over a wide pH range (pH 3-8).[3][9]- Slower reaction times compared to iodine. - May require elevated temperatures for some sequences.
Air Oxidation A simple method that relies on atmospheric oxygen to oxidize the thiols. It is typically performed in a slightly basic aqueous buffer (pH ~8).- Mildest oxidation method, minimizing side reactions. - Simple to perform.- Can be very slow (hours to days). - Often results in incomplete oxidation and a mixture of products. - Limited to peptides that are soluble and stable at basic pH.

Analytical Techniques for Validation

A multi-pronged analytical approach is essential to confirm the successful formation of the disulfide bond and to quantify the purity of the final peptide.

Ellman's Test: Quantifying Free Thiols

Ellman's test is a colorimetric assay used to quantify the concentration of free sulfhydryl (-SH) groups in a sample.[10] It is an invaluable tool for monitoring the progress of the oxidation reaction. The disappearance of free thiols indicates the formation of disulfide bonds.

The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a free thiol, which releases the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The absorbance of TNB²⁻ at 412 nm is directly proportional to the concentration of free thiols in the sample.[10][11]

Table 1: Example Data from Ellman's Test Monitoring Disulfide Bond Formation

Time PointAbsorbance at 412 nmCalculated Free Thiol Concentration (mM)Percent Oxidation
0 min (Before Oxidation)0.8500.0600%
30 min0.4250.03050%
60 min0.1700.01280%
120 min0.0170.00198%
240 min< 0.005< 0.0004> 99%
Data is hypothetical and for illustrative purposes.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the purity of the cyclized peptide and for separating the oxidized product from the reduced precursor and other impurities.[12][13] The formation of an intramolecular disulfide bond often leads to a more compact structure, which can result in a change in the peptide's retention time on a C18 column. Typically, the cyclized peptide will have a different retention time than its linear, reduced counterpart.

Table 2: Comparison of Retention Times for Reduced and Oxidized Peptides by RP-HPLC

PeptideStateRetention Time (min)
Peptide AReduced (Free Thiols)15.2
Peptide AOxidized (Disulfide Bond)14.5
Peptide BReduced (Free Thiols)18.9
Peptide BOxidized (Disulfide Bond)18.1
Data is hypothetical and for illustrative purposes. Actual changes in retention time are sequence-dependent.
Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the formation of the disulfide bond by providing precise molecular weight information.[14][15] The formation of an intramolecular disulfide bond results in a decrease in mass of 2 Da due to the loss of two hydrogen atoms.

Comparison of MALDI-TOF and ESI-MS

Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used mass spectrometry techniques for peptide analysis.

FeatureMALDI-TOF-MSESI-MS
Ionization "Soft" ionization technique where the sample is co-crystallized with a matrix and ionized by a laser.[16]"Soft" ionization technique where the sample in solution is aerosolized and ionized in a strong electric field.[16]
Charge State Primarily produces singly charged ions ([M+H]⁺).[17]Produces multiply charged ions ([M+nH]ⁿ⁺).[17]
Sensitivity High sensitivity, capable of detecting samples at very low concentrations.[16]High sensitivity, especially when coupled with nano-LC.[17][18]
Resolution Generally provides high resolution.[16]Can achieve very high resolution, particularly with Orbitrap or FT-ICR analyzers.[18]
Sample Prep Requires co-crystallization with a matrix, which can sometimes introduce interference.[16]Requires the sample to be in solution; can be sensitive to salts and buffers.[16]
Advantages for Disulfide Analysis Simple spectra with predominantly singly charged ions make data interpretation straightforward.[19] In-source decay (ISD) can sometimes be used to fragment the disulfide bond.[19]Coupling with liquid chromatography (LC-MS) allows for online separation and analysis.[20] Tandem MS (MS/MS) with different fragmentation techniques (CID, ETD) can be used to pinpoint the location of the disulfide bond.[21]
Disadvantages for Disulfide Analysis The laser can sometimes induce reduction of the disulfide bond, leading to the observation of both oxidized and reduced species even in a pure sample.[22]The presence of multiple charge states can complicate the spectra for complex mixtures.

Table 3: Expected Mass Shift Upon Disulfide Bond Formation

Peptide StateTheoretical Mass (Da)Observed Mass (m/z)
Linear Peptide with Cys(Trt)₂2500.02501.0 ([M+H]⁺)
Linear Peptide with 2 Free Thiols2016.02017.0 ([M+H]⁺)
Cyclized Peptide (1 Disulfide Bond)2014.02015.0 ([M+H]⁺)
Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: On-Resin Disulfide Bond Formation using Iodine

This protocol describes the on-resin cyclization of a peptide containing two Cys(Trt) residues.

Materials:

  • Peptidyl-resin containing two Cys(Trt) residues

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Iodine (I₂)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.

  • Wash the resin thoroughly with DMF (3 times) and then DCM (3 times).

  • Prepare a 0.1 M solution of iodine in DMF.

  • Add the iodine solution to the resin (typically 5-10 equivalents per pair of cysteines).

  • Gently agitate the resin at room temperature for 1-2 hours. Monitor the reaction progress by taking a small aliquot of resin, cleaving the peptide, and analyzing by HPLC and MS.

  • Once the reaction is complete, drain the iodine solution and wash the resin extensively with DMF until the filtrate is colorless.

  • Wash the resin with DCM (3 times) and dry under vacuum.

  • Cleave the cyclized peptide from the resin using a standard TFA cleavage cocktail. Note: Thiol-based scavengers like ethanedithiol (EDT) should be avoided as they can reduce the newly formed disulfide bond. TIS is a suitable scavenger.[23][24]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.

  • Purify the crude cyclic peptide by RP-HPLC.

Protocol 2: Solution-Phase Disulfide Bond Formation using DMSO

This protocol describes the cyclization of a linear peptide with two free thiol groups in solution.

Materials:

  • Lyophilized linear peptide with two free thiol groups

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8, or acetic acid for acidic conditions)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the lyophilized peptide in the chosen aqueous buffer to a final concentration of 0.1-1 mg/mL. High dilution is crucial to favor intramolecular cyclization.[3]

  • Add DMSO to the peptide solution to a final concentration of 10-20% (v/v).[3]

  • Stir the solution at room temperature. The reaction is typically complete within 4-24 hours.[6]

  • Monitor the progress of the reaction by taking aliquots and analyzing by RP-HPLC and Ellman's test.

  • Once the reaction is complete, acidify the solution with a small amount of TFA to quench the reaction and prepare for purification.

  • Purify the cyclic peptide by preparative RP-HPLC.

Protocol 3: Validation by RP-HPLC

Materials:

  • Crude or purified peptide sample

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

Procedure:

  • Dissolve the peptide sample in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile at 214 nm or 280 nm.

  • Compare the chromatogram of the oxidized peptide with that of the reduced precursor (if available) to observe any shift in retention time.

  • Integrate the peak areas to determine the purity of the cyclized peptide.

Protocol 4: Validation by Mass Spectrometry (MALDI-TOF)

Materials:

  • Peptide sample

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)

  • Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI-TOF mass spectrometer

Procedure:

  • Dissolve the peptide sample in a small volume of the matrix solvent.

  • Mix the peptide solution with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallize).

  • Acquire the mass spectrum in the appropriate mass range.

  • Compare the observed molecular weight with the theoretical mass of the cyclized peptide. A mass decrease of 2 Da compared to the reduced peptide confirms disulfide bond formation.

Visualization of Workflows and Concepts

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cyclization Disulfide Bond Formation cluster_validation Validation SPPS Fmoc-SPPS with Cys(Trt) Deprotection Trt Deprotection SPPS->Deprotection Oxidation Thiol Oxidation Deprotection->Oxidation Ellmans Ellman's Test Oxidation->Ellmans Monitor HPLC RP-HPLC Oxidation->HPLC Assess Purity MS Mass Spectrometry Oxidation->MS Confirm Mass Purification Purification HPLC->Purification MS->Purification

analytical_techniques cluster_quantitative Quantitative Analysis cluster_structural Structural Confirmation Validation Validation of Disulfide Bond Ellmans Ellman's Test (Free -SH) Validation->Ellmans HPLC RP-HPLC (Purity & Separation) Validation->HPLC MALDI MALDI-TOF MS (Molecular Weight) Validation->MALDI ESI ESI-MS/MS (MW & Connectivity) Validation->ESI

on_resin_vs_solution cluster_on_resin On-Resin Method cluster_solution Solution-Phase Method start Linear Peptide with Cys(Trt) on Resin on_resin_deprotect Deprotect Cys(Trt) on Resin start->on_resin_deprotect solution_cleave Cleave Linear Peptide start->solution_cleave on_resin_oxidize Oxidize on Resin on_resin_deprotect->on_resin_oxidize on_resin_cleave Cleave Cyclic Peptide on_resin_oxidize->on_resin_cleave purify Purify Cyclic Peptide on_resin_cleave->purify solution_oxidize Oxidize in Solution solution_cleave->solution_oxidize solution_oxidize->purify

References

A Comparative Guide to Purity Analysis of Synthetic Peptides: The Role of H-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable and reproducible results. The choice of protecting groups for reactive amino acid side chains during solid-phase peptide synthesis (SPPS) is a pivotal factor that directly influences the impurity profile of the final peptide product. This guide provides an objective comparison of peptide purity when utilizing H-D-Cys(Trt)-OH, a commonly used cysteine derivative, against other alternatives. The comparison is supported by experimental data and detailed protocols for key analytical procedures.

The trityl (Trt) group in this compound serves as a protecting group for the thiol side chain of D-cysteine. Its acid-labile nature allows for its removal during the final cleavage of the peptide from the resin. While this simplifies the workflow, it can also lead to specific impurities, most notably racemization and byproducts resulting from the reactive trityl cation. Understanding these potential side reactions is crucial for optimizing synthesis and purification strategies.

Performance Comparison of Cysteine Protecting Groups

The selection of a cysteine protecting group has a significant impact on the purity of the synthesized peptide. The following table summarizes quantitative data on the performance of the Trityl (Trt) group compared to other common protecting groups.

Protecting GroupDerivative ExampleDeprotection MethodRacemization (%)Key AdvantagesKey Disadvantages
Trityl (Trt) This compoundAcidolysis (TFA)3.3 - 8.0[1]Cost-effective; Simultaneous deprotection with cleavage.Prone to significant racemization, especially with certain coupling reagents; Liberated trityl cation can cause side reactions if not properly scavenged.
Acetamidomethyl (Acm) Fmoc-D-Cys(Acm)-OHIodine, Silver SaltsLower tendency to racemize compared to Trt.[2][3]Stable to Trifluoroacetic acid (TFA), allowing for orthogonal protection strategies and selective disulfide bond formation.Requires a separate deprotection step; Deprotection reagents can be hazardous.[4]
Tetrahydropyranyl (Thp) Fmoc-D-Cys(Thp)-OHAcidolysis (TFA)~0.74[5]Significantly reduces racemization compared to Trt; May improve the solubility of the protected peptide.Introduces a new chiral center.
Diphenylmethyl (Dpm) Fmoc-D-Cys(Dpm)-OHAcidolysis (High % TFA)~1.2[1]More stable to dilute TFA than Trt, offering some orthogonality.Higher racemization than Thp.
tert-Butylthio (StBu) Fmoc-D-Cys(StBu)-OHReduction (e.g., DTT)LowStable to both acidic and basic conditions of SPPS; Useful for on-resin disulfide bond formation.[4]Deprotection can be sluggish.[4]

Experimental Protocols

Accurate purity analysis relies on well-defined experimental procedures. The following are detailed protocols for the synthesis, cleavage, and analysis of a generic cysteine-containing peptide.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines a standard manual workflow for Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids (including this compound or alternatives)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Washing solvents (DMF, Dichloromethane - DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Peptide Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-bound resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether 2-3 times to remove scavengers and organic byproducts.

  • Drying: Dry the crude peptide pellet under vacuum.

Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a standard method for analyzing the purity of the crude peptide.[6][7]

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size) is commonly used for peptide analysis.[8]

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point for many peptides.

    • Flow Rate: 1.0 mL/min for an analytical column.

    • Detection: UV absorbance at 214 nm or 220 nm.[8]

  • Data Analysis: The purity of the peptide is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Purity Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Drying Drying Precipitation->Drying HPLC RP-HPLC Analysis Drying->HPLC MS Mass Spectrometry (Confirmation) HPLC->MS

Caption: General workflow for Fmoc-based solid-phase peptide synthesis and subsequent purity analysis.

Trityl_Cleavage cluster_products Cleavage Products Peptide_Resin Peptide-Cys(Trt)-Resin Free_Peptide Free Peptide-SH Peptide_Resin->Free_Peptide  + TFA Trityl_Cation Trityl Cation (Trt+) Peptide_Resin->Trityl_Cation  + TFA TFA TFA (Trifluoroacetic Acid) Scavenger Scavenger (e.g., TIS) Scavenged_Trityl Scavenged Trityl Trityl_Cation->Scavenged_Trityl  + Scavenger Side_Products Potential Side Products (e.g., Re-attachment to peptide) Trityl_Cation->Side_Products (if not scavenged)

Caption: Role of scavengers in preventing side reactions from the trityl cation during cleavage.

References

A Comparative Guide to H-D-Cys(Thp)-OH and H-D-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-cysteine into peptide sequences is a critical tool for enhancing proteolytic stability and modulating biological activity. The choice of the thiol-protecting group for D-cysteine is a pivotal decision in solid-phase peptide synthesis (SPPS), directly influencing the efficiency of synthesis, the purity of the final peptide, and the potential for side reactions. This guide provides an objective comparison between two commonly used acid-labile protected D-cysteine derivatives: H-D-Cys(Thp)-OH and H-D-Cys(Trt)-OH.

Introduction to Thp and Trt Protecting Groups

The tetrahydropyranyl (Thp) and trityl (Trt) groups are both acid-labile protecting groups for the sulfhydryl side chain of cysteine. Their primary role is to prevent the highly nucleophilic thiol from engaging in undesirable side reactions, such as oxidation to form disulfides or alkylation, during peptide synthesis. Both protecting groups are typically removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. However, their distinct chemical properties lead to significant differences in performance, particularly concerning racemization, side reaction profiles, and the solubility of the protected peptide.

Chemical Structures

Here are the chemical structures of Fmoc-D-Cys(Thp)-OH and Fmoc-D-Cys(Trt)-OH, the forms used in Fmoc-based SPPS.

cluster_thp Fmoc-D-Cys(Thp)-OH cluster_trt Fmoc-D-Cys(Trt)-OH thp trt sp_ps_workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, IPA) deprotect->wash1 couple Couple Fmoc-D-Cys(Thp/Trt)-OH (e.g., DIC/Oxyma) wash1->couple wash2 Wash (DMF, IPA, DCM) couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No wash3 Wash and Dry Resin final_deprotect->wash3 cleave Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) wash3->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Pure Peptide purify->end deprotection_mechanisms cluster_thp Thp Deprotection cluster_trt Trt Deprotection cys_thp Peptide-Cys(Thp) protonated_thp Protonated Intermediate cys_thp->protonated_thp + TFA h_plus_thp H+ peptide_sh_thp Peptide-SH protonated_thp->peptide_sh_thp thp_cation Thp Cation protonated_thp->thp_cation cys_trt Peptide-Cys(Trt) peptide_sh_trt Peptide-SH cys_trt->peptide_sh_trt + TFA Reversible trt_cation Trityl Cation cys_trt->trt_cation + TFA h_plus_trt H+ trt_cation->peptide_sh_trt triphenylmethane Triphenylmethane trt_cation->triphenylmethane + TIS tis TIS (Scavenger)

Orthogonal Protection Strategies in Peptide Synthesis: A Comparative Guide to H-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis, particularly for therapeutic and research applications, the precise and controlled assembly of amino acids is paramount. The strategic use of protecting groups, especially for trifunctional amino acids like cysteine, is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides an in-depth comparison of H-D-Cys(Trt)-OH, a widely used cysteine derivative, with other common alternatives, focusing on their performance in orthogonal protection strategies. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals engaged in drug development and peptide chemistry.

The Principle of Orthogonal Protection

At its core, an orthogonal protection strategy employs multiple classes of protecting groups within a single synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2] This allows for the stepwise elongation of the peptide chain and the precise, regioselective formation of modifications such as disulfide bonds, which are often critical for the peptide's structure and biological function.[2][3] In the context of cysteine, with its highly reactive sulfhydryl group, robust and selective protection is essential to prevent unwanted side reactions like oxidation and alkylation.[1][4]

This compound, or S-trityl-D-cysteine, is a cornerstone reagent in Fmoc-based SPPS. The trityl (Trt) group is a bulky, acid-labile protecting group that effectively shields the cysteine thiol.[5] Its stability in the basic conditions used for the removal of the temporary Nα-Fmoc group, and its lability in the final acidic cleavage from the resin, make it a cost-effective and common choice for the synthesis of peptides containing free thiol groups.[4][5][6]

Performance Comparison of Cysteine Protecting Groups

The choice of a cysteine protecting group significantly impacts key aspects of peptide synthesis, including coupling efficiency, the extent of side reactions like racemization, and the overall yield and purity of the final peptide. The following tables summarize the quantitative performance of this compound in comparison to other frequently used protected cysteine derivatives.

Protecting GroupAbbreviationTypical Deprotection ConditionsKey Features & Orthogonality
Trityl Trt Trifluoroacetic acid (TFA) (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Cleaved during the final resin cleavage step. Cost-effective for routine synthesis. Prone to racemization.[3]
AcetamidomethylAcmIodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt, Mmt, and tBu.[3][7]
tert-ButyltBuStrong acids (e.g., TMSBr/TFA), Hg(OAc)₂Stable to TFA and iodine oxidation. Useful for orthogonal protection schemes.[3]
4-MethoxytritylMmtHighly acid-labile; removed with 1-2% TFA in DCM.Allows for selective on-resin deprotection for disulfide bond formation or other modifications. Orthogonal to Trt.[2]
TetrahydropyranylThpTFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Reduces racemization and side reactions compared to Trt. Stable to 1% TFA in DCM.[3][4]
DiphenylmethylDpm95% TFAStable to 1-3% TFA, offering an intermediate acid lability between Trt and Mmt.[4]
S-tert-butylthioStBuReducing agents (e.g., thiols, trialkylphosphines)Orthogonal to acid-labile and oxidatively cleaved groups.[1]

Table 1: Overview and Deprotection Conditions of Common Cysteine Protecting Groups. This table highlights the diverse chemical strategies available for cysteine protection and the basis for their orthogonality.

Protecting Group on Fmoc-Cys-OHCoupling ConditionsRacemization (%)Reference
Trityl (Trt) DIPCDI/Oxyma Pure3.3 [1][4]
Trityl (Trt) HCTU/DIEA (Microwave, 50°C)10.9 [5]
Tetrahydropyranyl (Thp)DIPCDI/Oxyma Pure0.74[1][4]
Diphenylmethyl (Dpm)DIPCDI/Oxyma Pure6.8[4]
Acetamidomethyl (Acm)HCTU/6-Cl-HOBt/DIEAGenerally lower than Trt[5]
4-Methoxybenzyloxymethyl (MBom)HCTU/6-Cl-HOBt/DIEA0.4[5]

Table 2: Comparison of Racemization Levels for Different Cysteine Protecting Groups. Racemization of the cysteine residue during coupling is a significant side reaction that can impact the purity and biological activity of the final peptide. This data underscores the advantages of newer protecting groups like Thp and MBom in minimizing this side reaction.

Experimental Protocols

Detailed methodologies are essential for the successful application of these orthogonal protection strategies. Below are representative protocols for the incorporation of a Cys(Trt) residue and its subsequent deprotection, as well as a protocol for the orthogonal removal of an Acm group.

Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-D-Cys(Trt)-OH

This protocol outlines the manual solid-phase synthesis steps for incorporating a single Fmoc-D-Cys(Trt)-OH residue into a growing peptide chain on a resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-D-Cys(Trt)-OH (3-5 equivalents) with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 1-5 minutes. To minimize racemization, coupling can also be performed with carbodiimides like DIPCDI in the presence of an additive like Oxyma Pure without a pre-activation step.[4][6]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next synthesis cycle.

Protocol 2: Cleavage and Deprotection of a Cys(Trt)-Containing Peptide

This protocol describes the final step of cleaving the synthesized peptide from the resin, which simultaneously removes the acid-labile Trt group and other side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard and effective cocktail for Trt deprotection is Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). The inclusion of a silane scavenger like triisopropylsilane (TIS) in a cocktail such as TFA/TIS/H₂O (95:2.5:2.5) is highly effective at irreversibly quenching the reactive trityl cation, preventing side reactions.[4][8][9]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection and Washing: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Orthogonal Deprotection of Cys(Acm) and Disulfide Bond Formation

This protocol outlines the removal of the Acm group from a purified peptide and subsequent disulfide bond formation. This is typically performed after the peptide has been cleaved from the resin with the Acm group intact.

  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in a solvent mixture, such as 40% aqueous acetic acid, to a final peptide concentration of 10⁻³ to 10⁻⁴ M. A dilute solution favors intramolecular disulfide bond formation.

  • Iodine Treatment: Prepare a solution of iodine (I₂) in a suitable solvent (e.g., methanol or acetic acid). Add the iodine solution dropwise to the stirred peptide solution until a persistent yellow-brown color is observed, indicating an excess of iodine. This typically requires a 10- to 50-fold excess of iodine.[6][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by analytical RP-HPLC. The reaction is typically complete within 30-120 minutes.

  • Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.

  • Purification: Purify the cyclized peptide by RP-HPLC to remove salts and any remaining byproducts.

Visualizing Orthogonal Strategies and Workflows

Diagrams are invaluable for illustrating the logical flow of complex synthetic pathways. The following diagrams, generated using Graphviz, depict the orthogonal relationship of common cysteine protecting groups and a typical experimental workflow.

Orthogonal_Protection_Scheme Peptide_Resin Peptide on Resin (Fmoc-AA-..., Cys(PG1), Cys(PG2)) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Fmoc_Deprotection Chain Elongation Cycles PG1_Deprotection Selective PG1 Deprotection (e.g., 1% TFA for Mmt) Peptide_Resin->PG1_Deprotection After Elongation Fmoc_Deprotection->Peptide_Resin Disulfide_1 First Disulfide Bond Formation (e.g., Oxidation) PG1_Deprotection->Disulfide_1 Final_Cleavage Final Cleavage & Global Deprotection (e.g., 95% TFA for Trt, tBu, etc.) Disulfide_1->Final_Cleavage Purified_Peptide Purified Peptide with Second Disulfide Bond Final_Cleavage->Purified_Peptide

Caption: Orthogonal deprotection for regioselective disulfide bond formation.

SPPS_Workflow_Cys_Trt cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Fmoc-D-Cys(Trt)-OH Activation & Coupling (HCTU/DIEA or DIPCDI/Oxyma) deprotection->coupling wash Wash (DMF/DCM) coupling->wash repeat Repeat for next AA wash->repeat final_wash Final Wash & Dry wash->final_wash After last AA repeat->deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_wash->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis LC-MS/MS Analysis purification->analysis final_product Final Peptide (Free Thiol) analysis->final_product

Caption: Experimental workflow for SPPS using Fmoc-D-Cys(Trt)-OH.

Conclusion

The selection of an appropriate cysteine protection strategy is a critical determinant in the successful synthesis of complex peptides. This compound remains a robust and widely used building block, particularly for the synthesis of peptides requiring a free thiol upon final cleavage. Its cost-effectiveness and straightforward deprotection protocol are significant advantages. However, for syntheses where racemization is a major concern, or where complex disulfide bond architectures necessitate a truly orthogonal approach, alternatives such as H-D-Cys(Acm)-OH, H-D-Cys(Mmt)-OH, and the newer generation H-D-Cys(Thp)-OH offer superior performance in minimizing side reactions. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in designing their peptide synthesis strategies, ultimately leading to higher purity, better yields, and the successful development of novel peptide-based therapeutics and research tools.

References

A Comparative Guide to the Characterization of Impurities in H-D-Cys(Trt)-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical and chemical purity of protected amino acids is paramount in the synthesis of peptide-based therapeutics. H-D-Cys(Trt)-OH, a critical building block for incorporating D-cysteine to enhance peptide stability against enzymatic degradation, can contain various impurities arising from its synthesis and purification. This guide provides a comparative analysis of common impurities, detailed experimental protocols for synthesis and characterization, and a discussion of purification strategies to ensure the quality of this essential reagent.

Impurity Profile and Quantitative Analysis

The synthesis of this compound can lead to several process-related impurities. The most common of these are the L-enantiomer, unreacted starting materials, and oxidation byproducts. The choice of synthesis and purification methodology directly impacts the final purity of the product.

Table 1: Comparison of Common Impurities in this compound Synthesis

ImpurityStructureTypical OriginMethod of AnalysisTypical Specification
H-L-Cys(Trt)-OHEnantiomer of the desired productRacemization during synthesis or presence of L-cysteine in the starting material.Chiral HPLC≤ 0.2%
D-CysteineUnreacted starting materialIncomplete reaction during the S-tritylation step.HPLC, Amino Acid Analysis≤ 0.5%
TriphenylmethanolUnreacted starting materialExcess reagent used in the S-tritylation reaction.HPLC, NMR≤ 0.5%
S-Trityl-D-cysteine sulfoxideOxidation of the final productExposure to atmospheric oxygen or oxidizing agents during synthesis or storage.HPLC, Mass Spectrometry≤ 0.5%
D-CystineOxidative dimerization of the starting materialOxidation of unreacted D-cysteine.HPLC, Amino Acid Analysis≤ 0.5%

Experimental Protocols

Synthesis of this compound (TFA-mediated)

This protocol describes a common method for the S-tritylation of D-cysteine using triphenylmethanol in the presence of trifluoroacetic acid (TFA).

Materials:

  • D-cysteine

  • Triphenylmethanol

  • Trifluoroacetic acid (TFA)

  • Anhydrous diethyl ether

  • 4 N Sodium hydroxide (NaOH) solution

  • 10% Sodium acetate solution

Procedure:

  • In a round-bottom flask, dissolve D-cysteine (1.0 eq) in trifluoroacetic acid with stirring at room temperature.

  • Add triphenylmethanol (1.0 eq) to the solution and continue stirring at room temperature for 2 hours.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add anhydrous diethyl ether to precipitate the product.

  • While stirring vigorously, slowly add 4 N NaOH solution dropwise to adjust the pH to approximately 4-5.

  • Add 10% sodium acetate solution to stabilize the pH between 5 and 6 and continue stirring for 1 hour.

  • Filter the resulting precipitate and wash the filter cake with anhydrous diethyl ether.

  • Dry the white, powdery product under vacuum.

Alternative Synthesis using Trityl Chloride

An alternative approach involves the reaction of D-cysteine with trityl chloride in a solvent such as acetic acid. This method avoids the use of the highly corrosive trifluoroacetic acid as the primary solvent.

Analytical Method for Purity Assessment by HPLC

This protocol outlines a standard reversed-phase HPLC method for the quantitative analysis of this compound and its common impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

Analysis:

  • Inject the sample onto the HPLC system. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Chiral Purity Analysis by HPLC

To quantify the L-enantiomer impurity, a chiral HPLC method is required. This typically involves a chiral stationary phase or pre-column derivatization with a chiral reagent to separate the enantiomers.[1]

Comparison of Purification Methods

The final purity of this compound is highly dependent on the purification method employed.

Table 2: Comparison of Purification Techniques

MethodPrincipleAdvantagesDisadvantages
Precipitation/Crystallization Differences in solubility between the product and impurities in a given solvent system.Cost-effective, scalable, and efficient for removing highly soluble or insoluble impurities.[2]May not effectively remove impurities with similar solubility to the product. Purity may be lower than that achieved by chromatography.
Column Chromatography Differential partitioning of the product and impurities between a stationary phase and a mobile phase.High resolution, capable of separating closely related impurities to achieve very high purity (>99%).More expensive and less scalable than crystallization, requires the use of significant volumes of solvents.

For achieving the high purity required for pharmaceutical applications, a combination of precipitation to remove bulk impurities followed by a final purification step using column chromatography is often employed.

Visualizing the Workflow and Impurity Relationships

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis D-Cysteine D-Cysteine Reaction Reaction D-Cysteine->Reaction Triphenylmethanol Triphenylmethanol Triphenylmethanol->Reaction Crude this compound Crude this compound Reaction->Crude this compound Precipitation Precipitation Crude this compound->Precipitation Pure this compound Pure this compound Precipitation->Pure this compound HPLC HPLC Pure this compound->HPLC Chiral HPLC Chiral HPLC Pure this compound->Chiral HPLC Mass Spec Mass Spec Pure this compound->Mass Spec NMR NMR Pure this compound->NMR

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Impurity Formation Pathways

cluster_impurities Potential Impurities D-Cysteine D-Cysteine This compound This compound D-Cysteine->this compound S-tritylation Unreacted D-Cysteine Unreacted D-Cysteine D-Cysteine->Unreacted D-Cysteine Incomplete Reaction D-Cystine D-Cystine D-Cysteine->D-Cystine Oxidation Triphenylmethanol Triphenylmethanol Triphenylmethanol->this compound S-tritylation Unreacted Triphenylmethanol Unreacted Triphenylmethanol Triphenylmethanol->Unreacted Triphenylmethanol Incomplete Reaction Sulfoxide Sulfoxide This compound->Sulfoxide Oxidation H-L-Cys(Trt)-OH H-L-Cys(Trt)-OH This compound->H-L-Cys(Trt)-OH Racemization

Caption: Logical relationships of impurity formation from starting materials and the final product.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of H-D-Cys(Trt)-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially concerning the handling and disposal of chemical reagents. This guide provides comprehensive, step-by-step procedures for the proper disposal of H-D-Cys(Trt)-OH, ensuring laboratory safety and regulatory compliance. While this compound may not be classified as a hazardous substance, it is prudent to manage its disposal as chemical waste.

Safety and Handling Profile

PropertyInformation
GHS Pictogram Warning
GHS Hazard Statements H302: Harmful if swallowed.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Molecular Formula C₂₂H₂₁NO₂S
Molecular Weight 363.47 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO.

Experimental Protocol for Disposal

The following protocol outlines the detailed methodology for the safe disposal of this compound waste.

Materials Required:

  • Designated, leak-proof hazardous waste containers (for solid and liquid waste)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety goggles with side shields

    • Lab coat

Procedure:

  • Waste Segregation:

    • Solid Waste: Collect all solid materials contaminated with this compound, including weighing paper, contaminated gloves, and pipette tips, in a designated, leak-proof hazardous waste container labeled for solid chemical waste.[1]

    • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.[1]

  • Container Labeling:

    • Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.

  • Waste Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, to await pickup.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule the collection and proper disposal of the waste.[2]

    • Under no circumstances should this compound or its solutions be disposed of down the drain.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow Start Waste Generation (this compound) IsSolid Solid Waste? Start->IsSolid SolidWaste Collect in Labeled Solid Waste Container IsSolid->SolidWaste Yes LiquidWaste Collect in Labeled Liquid Waste Container IsSolid->LiquidWaste No StoreWaste Store in Designated Secure Area SolidWaste->StoreWaste LiquidWaste->StoreWaste ContactEHS Contact EHS for Pickup and Disposal StoreWaste->ContactEHS

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling H-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is of paramount importance. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for H-D-Cys(Trt)-OH. While some suppliers do not classify this compound as a hazardous substance, it is crucial to handle all laboratory chemicals with appropriate caution to minimize exposure and risk.[1][2]

Personal Protective Equipment (PPE) and Handling Summary

Proper handling of this compound requires adherence to specific safety measures to ensure a safe laboratory environment.[3] The following table summarizes the recommended PPE and handling practices.

ParameterSpecificationSource
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[3][4]
Skin Protection Impervious clothing and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use a proper removal technique.[1][3][4]
Respiratory Protection A dust mask should be worn when handling large quantities. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][5][6]
Handling Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[3][6]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1][3]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.[1]

1. Preparation and Weighing:

  • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of any dust.[1][5]

  • Use a tared weigh boat and appropriate spatulas to handle the compound.

2. Dissolution:

  • If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • If using a solvent such as DMSO, be aware of its own handling requirements.[7]

3. Reaction and Incubation:

  • For synthetic procedures, such as peptide synthesis, follow established protocols for coupling reactions.[8]

  • Ensure that all reaction vessels are properly labeled.

4. Post-Handling and Cleanup:

  • After handling, wash hands thoroughly with soap and water.[6]

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.[5]

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.[1] Do not pour the chemical or its solutions down the drain.[9]

Waste TypeDisposal ProtocolSource
Unused Compound Dispose of as chemical waste in a properly labeled and sealed container.[1][2][9]
Contaminated Solid Waste All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, labeled hazardous waste container.[3][5][9]
Liquid Waste (Solutions) Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[1][9]
Empty Containers Triple rinse the empty container with a suitable solvent. The rinsate should be collected as liquid waste. The clean container can then be disposed of in regular trash or recycling, in accordance with institutional policy.[2]

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and proper disposal.[3][9]

Experimental Workflow Visualization

The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety at each step.

cluster_prep Preparation cluster_handling Handling & Synthesis cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh Compound prep_fumehood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Surfaces handle_react->cleanup_decontaminate cleanup_solid Segregate Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Segregate Liquid Waste cleanup_decontaminate->cleanup_liquid cleanup_dispose Dispose via EHS cleanup_solid->cleanup_dispose cleanup_liquid->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
h-d-cys(trt)-oh
Reactant of Route 2
Reactant of Route 2
h-d-cys(trt)-oh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.